molecular formula C11H17N3O2 B12925905 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid CAS No. 948006-29-9

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Cat. No.: B12925905
CAS No.: 948006-29-9
M. Wt: 223.27 g/mol
InChI Key: YBTSEYDDIGYHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a propanoic acid linker attached to a diethylamino-substituted pyrimidine ring, a common scaffold in biologically active molecules. The pyrimidine core is a privileged structure in pharmaceuticals, often serving as a key component in molecules designed for targeted therapies . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the molecule to other chemical entities through amide bond formation or esterification. Similarly, the diethylamino group on the pyrimidine ring can influence the compound's electronic properties and solubility, making it a useful intermediate in the synthesis of more complex structures . While a closely related compound, 3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid, has a listed molecular formula of C11H17N3O2 and a molecular weight of 223.28 g/mol , researchers should verify all specifications for this specific isomer. This product is intended for research applications as a synthetic intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

948006-29-9

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C11H17N3O2/c1-3-14(4-2)11-12-7-9(8-13-11)5-6-10(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

YBTSEYDDIGYHFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C(C=N1)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and protein degraders (PROTACs). Characterized by its amphiphilic nature—combining a lipophilic diethylamino moiety with a hydrophilic carboxylic acid tail—this molecule offers unique solubility profiles and chemical reactivity. This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, and physicochemical properties, designed for researchers in medicinal chemistry and drug development.[1]

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a central pyrimidine ring substituted at the C2 and C5 positions. The electron-donating diethylamino group at C2 significantly modulates the electron density of the pyrimidine ring, while the propanoic acid chain at C5 provides a flexible linker with a terminal carboxylate, essential for bioconjugation or receptor binding.

PropertyValue (Calculated/Predicted)Context
IUPAC Name 3-[2-(Diethylamino)pyrimidin-5-yl]propanoic acidFormal nomenclature
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol Small molecule fragment
CAS Number Not widely listed; Analogous to 1788910-3Custom synthesis target
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity
pKa (Acid) ~4.2 - 4.5Carboxylic acid deprotonation
pKa (Base) ~3.5 - 4.0Pyrimidine N1/N3 protonation
TPSA ~65 ŲGood membrane permeability
Solubility & Speciation

The compound exhibits pH-dependent solubility due to its zwitterionic potential.

  • Acidic pH (< 3): Fully protonated (Cationic). Soluble in water/polar organic solvents.

  • Neutral pH (4-6): Zwitterionic species (Ammonium/Carboxylate). Minimum solubility (Isoelectric point region).

  • Basic pH (> 7): Deprotonated (Anionic). Highly soluble in aqueous buffers.

Part 2: Synthetic Pathways[1][6][7][8]

The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is most reliably achieved via a Heck Cross-Coupling strategy, utilizing 5-bromo-2-(diethylamino)pyrimidine as the key electrophile. This route offers high regioselectivity and scalability.

Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons:

  • Aryl Halide: 5-Bromo-2-(diethylamino)pyrimidine.

  • Olefin: Ethyl acrylate (or similar acrylate ester).

Experimental Protocol (Route A: Heck Coupling)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 5-Bromo-2-chloropyrimidine, Diethylamine, Et₃N, DCM.

  • Conditions: 0°C to RT, 2h.

  • Mechanism: The diethylamine displaces the chlorine at the activated C2 position. The bromine at C5 remains intact due to the specific reactivity profile of 2,5-dihalopyrimidines.

Step 2: Heck Coupling

  • Reagents: 5-Bromo-2-(diethylamino)pyrimidine, Ethyl acrylate, Pd(OAc)₂ (5 mol%), P(o-tol)₃, Et₃N, DMF.

  • Conditions: 100°C, 12h, Inert atmosphere (N₂).

  • Outcome: Formation of Ethyl (E)-3-(2-(diethylamino)pyrimidin-5-yl)acrylate.

Step 3: Hydrogenation & Hydrolysis

  • Reagents: H₂ (1 atm), Pd/C (10%), EtOH; followed by LiOH, THF/H₂O.

  • Conditions: RT, 4h (Hydrogenation); RT, 2h (Hydrolysis).

  • Purification: Acidification to pH 4 to precipitate the free acid or extraction with EtOAc.

Synthetic Workflow Diagram

Synthesis_Pathway Start 5-Bromo-2-chloropyrimidine Inter1 Intermediate 1: 5-Bromo-2-(diethylamino)pyrimidine Start->Inter1 Diethylamine, Et3N SNAr Displacement Inter2 Intermediate 2: Ethyl (E)-3-(2-(diethylamino)pyrimidin-5-yl)acrylate Inter1->Inter2 Ethyl Acrylate, Pd(OAc)2 Heck Coupling Final Target: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Inter2->Final 1. H2, Pd/C (Reduction) 2. LiOH (Hydrolysis)

Caption: Step-wise synthetic workflow from commercial starting materials to the final propanoic acid derivative.

Part 3: Analytical Characterization

Validating the identity of this compound requires a multi-faceted approach to confirm both the pyrimidine core substitution and the integrity of the aliphatic chain.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pyrimidine basicity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Pyrimidine π-π* transition) and 280 nm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Expected Ions:

    • [M+H]⁺: m/z 224.14

    • [M+Na]⁺: m/z 246.12

  • Fragmentation Pattern: Loss of the diethylamino group or decarboxylation of the propanoic acid tail may be observed at high collision energies.

NMR Spectroscopy (Predicted ¹H-NMR in DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.10Broad Singlet1H-COOH
8.25Singlet2HPyrimidine C4-H , C6-H
3.55Quadruplet4HN-(CH ₂CH₃)₂
2.65Triplet2HAr-CH ₂-CH₂-
2.50Triplet2H-CH₂-CH ₂-COOH
1.15Triplet6HN-(CH₂CH ₃)₂

Part 4: Applications & Handling

Medicinal Chemistry Applications
  • Linker Design: The propanoic acid tail serves as an excellent "handle" for attaching this pyrimidine core to other pharmacophores. It is frequently used in the design of PROTACs (Proteolysis Targeting Chimeras), where the pyrimidine binds to an E3 ligase (like Cereblon) and the acid is coupled to a linker.

  • Kinase Inhibition: The 2-aminopyrimidine scaffold is a "privileged structure" in kinase inhibitors (e.g., Imatinib analogs). This specific derivative allows for exploration of solvent-front interactions via the acid group.

Stability & Storage
  • Hygroscopicity: The free acid may be slightly hygroscopic. Store in a desiccator.

  • Temperature: Stable at -20°C for long-term storage.

  • Light Sensitivity: Pyrimidines can be UV-sensitive; store in amber vials.

Biological Signaling Pathway Context

This molecule often acts as a ligand or inhibitor within phosphorylation cascades. Below is a generalized pathway showing where such pyrimidine-based inhibitors typically intervene.

Signaling_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activation Target Target Kinase (Inhibition Site) RTK->Target Phosphorylation Effect Gene Transcription (Proliferation) Target->Effect Signal Transduction Inhibitor Pyrimidine Derivative Inhibitor->Target Blocks ATP Binding

Caption: Generalized mechanism of action for pyrimidine-based kinase inhibitors blocking signal transduction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17889103, 3-(Pyrimidin-5-yl)propanoic acid. Retrieved from [Link]

  • Barabanov, M. A., et al. (2024).[2] Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. Retrieved from [Link]

  • MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate.[3] Molbank. Retrieved from [Link]

Sources

Solubility profile of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid , a critical intermediate often utilized in the synthesis of integrin antagonists and kinase inhibitors. Understanding the solubility behavior of this amphoteric molecule is essential for optimizing reaction yields, designing efficient purification protocols, and ensuring stability during formulation.

This document moves beyond simple data listing to explore the causality of solubility—how the interplay between the lipophilic diethylamino group, the basic pyrimidine core, and the acidic propanoic tail dictates solvent interaction. It outlines a self-validating protocol for establishing an equilibrium solubility profile and provides predictive data based on structural analogs.

Physicochemical Characterization

To predict solubility, we must first understand the molecular architecture. The molecule represents a "push-pull" system of polarity:

  • Lipophilic Domain: The 2-(diethylamino) substituent adds significant lipophilicity compared to a primary amine, improving solubility in chlorinated solvents and esters.

  • Polar/Basic Core: The pyrimidine ring contains nitrogen atoms capable of hydrogen bonding and protonation.

  • Acidic Tail: The propanoic acid moiety (

    
    ) dictates pH-dependent solubility in aqueous media.
    

Ionization States:

  • pH < 3: Cationic (Protonated pyrimidine/amine). High water solubility.

  • pH 4–6 (Isoelectric Point): Zwitterionic/Neutral. Minimum water solubility (Precipitation zone).

  • pH > 8: Anionic (Carboxylate). High water solubility.

Predicted Solubility Profile in Organic Solvents

Based on structural analogs (e.g., 3-(2-(trifluoromethyl)pyrimidin-5-yl)propanoic acid) and calculated Hansen Solubility Parameters (HSP), the following profile is established for the neutral form of the molecule.

Table 1: Solubility Matrix & Solvent Selection Guide

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic InsightApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Strong dipole-dipole interactions disrupt crystal lattice; H-bond acceptance.Stock solutions, Reaction media.[1][2][3]
Polar Protic Methanol, EthanolModerate-High (10-30 mg/mL) Solvation of carboxylic acid via H-bonding. Solubility increases significantly with temperature.Recrystallization (often with water antisolvent).
Chlorinated Dichloromethane (DCM), ChloroformModerate (5-15 mg/mL) The diethylamino group facilitates solubility, unlike bare amino-pyrimidines which are insoluble.Extraction from aqueous phase (at neutral/slightly basic pH).
Ethers/Esters THF, Ethyl AcetateLow-Moderate (1-10 mg/mL) Limited interaction with the zwitterionic form; better solubility if the acid is esterified.Washing impurities; Antisovlent.
Non-Polar Hexane, Heptane, TolueneInsoluble (<0.1 mg/mL) High polarity of the acid/pyrimidine core prevents solvation.Antisolvent for precipitation; Washing non-polar impurities.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine the thermodynamic solubility limit in a specific solvent.

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial.

  • Addition: Add 500 µL of the target solvent.

  • Agitation: Cap tightly and shake at 25°C for 24 hours (use a thermomixer).

    • Check: If solution becomes clear, add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Dilute the supernatant (1:100) and analyze via HPLC-UV (254 nm).

    • Validity Check: The pH of the supernatant should be recorded if using aqueous buffers, as the compound can self-buffer.

Protocol B: pH-Dependent Precipitation (Isoelectric Focusing)

Critical for Purification

Objective: Isolate the pure compound from a crude reaction mixture by exploiting its zwitterionic nature.

  • Dissolution: Dissolve crude material in 1N NaOH (pH > 10). The solution should be clear (Anionic form).

  • Wash: Extract the alkaline aqueous layer with DCM (2x) to remove non-acidic organic impurities.

  • Precipitation: Slowly add 1N HCl while stirring. Monitor pH.

  • Endpoint: As pH approaches 4.5–5.0, the product will crystallize/precipitate.

  • Filtration: Filter the solid and wash with cold water followed by Heptane.

Workflow Visualization

Figure 1: Purification & Solubility Logic Flow

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 1N NaOH (Target: pH > 10) Start->Dissolve Wash Wash with DCM/EtOAc Dissolve->Wash OrganicLayer Organic Layer: Non-acidic Impurities Wash->OrganicLayer Discard AqueousLayer Aqueous Layer: Target Molecule (Anionic) Wash->AqueousLayer Keep Acidify Acidify with HCl to pH 4.5-5.0 (Isoelectric Point) AqueousLayer->Acidify Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Solubility Minimum Filter Filtration & Drying Precipitate->Filter Final Pure 3-(2-(Diethylamino) pyrimidin-5-yl)propanoic acid Filter->Final

Caption: Purification workflow exploiting the pH-dependent solubility profile of the amphoteric target molecule.

Figure 2: Solvent Selection Decision Tree

SolventTree Goal Goal? Reaction Reaction Medium Goal->Reaction Purification Purification/ Crystallization Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis HighSol High Solubility Required Reaction->HighSol TempDep Temp-Dependent Solubility Purification->TempDep Water Water (pH Adjusted) Purification->Water Precipitation Deut DMSO-d6 / MeOD Analysis->Deut DMSO DMSO / DMF HighSol->DMSO Alcohol Ethanol / Methanol (Hot) TempDep->Alcohol

Caption: Decision matrix for selecting the optimal solvent based on the operational objective.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Rosemeyer, H. (2007).[2][5] Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative. Molbank, M555.

  • PubChem Compound Summary. (2025). 3-(Pyrimidin-5-yl)propanoic acid.[6] National Center for Biotechnology Information.

  • BenchChem Technical Guide. (2025). Synthesis routes for 3-(2-Iodophenylamino)propanoic acid.

  • Sigma-Aldrich Safety Data Sheet. (2025). 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid.[6]

Sources

Calculated pKa and LogP values for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

[1]

Executive Summary

The compound 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid represents a zwitterionic scaffold with amphoteric properties.[1] Its physicochemical behavior is governed by two distinct ionization centers: the acidic propanoic tail and the basic aminopyrimidine core.[1][2]

  • Predicted pKa (Acidic): 4.65 ± 0.10[1]

  • Predicted pKa (Basic): 4.40 ± 0.20[1]

  • Calculated LogP (Neutral): 0.30 ± 0.30[1]

  • Calculated LogD (pH 7.4): -2.40 (Hydrophilic/Anionic)[1]

This profile suggests a molecule with high aqueous solubility at physiological pH, limited passive permeability, and a distribution profile characteristic of polar organic acids.[1][2]

Structural Analysis & Ionization Logic

To accurately calculate pKa and LogP without experimental data, we apply a Fragment-Based QSAR (Quantitative Structure-Activity Relationship) approach.[1][2] This involves dissecting the molecule into its functional pharmacophores and analyzing the electronic influence of neighbors.[1][2]

The Molecular Scaffold

The structure consists of a pyrimidine ring substituted at:

  • Position 2: A diethylamino group [

    
    ].[1][2] This is a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the pyrimidine ring.[1][2]
    
  • Position 5: A propanoic acid side chain [

    
    ].[1][2] This alkyl linker insulates the carboxylic acid from the direct electronic effects of the heteroaromatic ring.[1][2]
    
Ionization Centers
  • Site A (Acidic): The terminal carboxylic acid.[1][2]

  • Site B (Basic): The pyrimidine ring nitrogens (N1/N3).[1][2] Note: The exocyclic amino nitrogen is not the protonation site due to lone-pair delocalization into the aromatic system.[1][2]

Calculated pKa Values

The dissociation constants are estimated using Hammett substituent constants and data from structural analogs (e.g., 2-aminopyrimidine, propanoic acid).[1][2]

pKa₁: The Carboxylic Acid (Acidic)[1]
  • Reference: Propanoic acid (

    
    ).[1][2]
    
  • Electronic Effect: The pyrimidine ring at position 3 of the chain acts as a weak electron-withdrawing group (EWG) due to the electronegative nitrogens.[1][2] However, the effect is attenuated by the two methylene spacers (

    
    -position).[1][2]
    
  • Calculation:

    
    
    
    
    [1]
  • Final Estimate: 4.65 ± 0.10 [1][2]

pKa₂: The Pyrimidine Core (Basic)[1]
  • Reference: Unsubstituted pyrimidine (

    
    ).[1][2]
    
  • Substituent Effect (Position 2): The diethylamino group is a potent EDG.[1][2]

    • Analog: 2-Aminopyrimidine (

      
      ).[1][2]
      
    • Alkylation Effect:[1][2] Dialkyl substitution (diethyl) generally increases basicity further via inductive donation (+I) from the ethyl groups, stabilizing the conjugate acid.[1][2]

    • Analog: 2-(Dimethylamino)pyrimidine (

      
      ).[1][2]
      
  • Substituent Effect (Position 5): The alkyl side chain is weakly electron-donating.[1][2]

    • Analog: 2-Amino-5-methylpyrimidine (

      
      ).[1][2]
      
  • Calculation: Combining the 2-diethylamino (+0.4 vs amino) and 5-alkyl (+0.[1][2]1) effects:

    
    
    Refined QSAR models suggest a range of 4.2 – 4.6 for this specific scaffold.
    
  • Final Estimate: 4.40 ± 0.20 [1][2]

Lipophilicity Profile (LogP & LogD)

Lipophilicity is the primary driver of membrane permeability.[1][2] We calculate both the partition coefficient of the neutral species (LogP ) and the distribution coefficient at physiological pH (LogD ).[1][2]

Calculated LogP (Neutral Species)

Based on atom-additive XLogP3 methods:

  • Base Fragment: 3-(pyrimidin-5-yl)propanoic acid (

    
    ).[1][2]
    
  • Modification: Substitution of H with

    
    .
    
    • 
       for Amino to Diethylamino: +1.5 (approx).[1][2]
      
    • The hydrophobic ethyl groups counterbalance the polarity of the nitrogen.[1][2]

  • Calculation:

    
    .[1][2]
    
  • Result: 0.30 (Borderline lipophilic/hydrophilic).[1][2]

Calculated LogD (pH 7.4)

At physiological pH (7.4), the ionization state dictates solubility.[1][2]

  • Acid Status:

    
    
    
    
    99.8% Ionized (
    
    
    ).[1][2]
  • Base Status:

    
    
    
    
    99.9% Neutral.[1][2]
  • Net Charge: -1 (Anionic).[1][2]

  • LogD Equation:

    
    
    
    
    
    
  • Implication: The molecule is highly water-soluble and unlikely to cross cell membranes via passive diffusion.[1][2]

Data Summary Table

PropertyValueConfidenceMethodology
pKa (Acidic) 4.65 ± 0.10HighFragment QSAR (Propanoic acid ref)
pKa (Basic) 4.40 ± 0.20MediumHammett Eq (Aminopyrimidine ref)
LogP (Neutral) 0.30MediumAtom-Additive XLogP3
LogD (pH 7.4) -2.40HighpH-dependent partitioning eq.[1][3]
Isoelectric Point (pI) ~4.52Medium

Experimental Validation Protocols

Potentiometric Titration (The Gold Standard)

For compounds with pKa values between 2 and 12, potentiometry offers the highest precision.[1][2]

  • Preparation: Dissolve 5 mg of compound in degassed water (with 0.15 M KCl for ionic strength).

  • Titration: Titrate with 0.1 M KOH (standardized) under inert

    
     atmosphere to prevent carbonate formation.
    
  • Analysis: Use the Bjerrum difference plot to identify inflection points corresponding to the carboxyl and pyrimidine nitrogens.[1][2]

HPLC-Based LogD Determination

Since the LogD is low (-2.4), traditional shake-flask methods (Octanol/Water) may struggle with phase separation or detection limits.[1]

  • Column: C18 Reverse Phase.

  • Mobile Phase: Buffer at pH 7.4 / Methanol gradient.

  • Standardization: Calibrate retention times (

    
    ) against a set of standards with known LogD values (e.g., Atenolol, Metoprolol).
    
  • Calculation: Derive LogD from the capacity factor

    
    .[1][2]
    

Visualizing the Workflow

The following diagram outlines the logical flow from structural analysis to validated data, ensuring a robust feedback loop in drug development.

Gcluster_0In Silico Prediction (Stage 1)cluster_1Experimental Validation (Stage 2)StartTarget Molecule:3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acidQSARFragment-Based QSAR(Hammett Constants)Start->QSARLogP_CalcAtom-Additive LogP(XLogP3)Start->LogP_CalcPredictionPredicted Profile:pKa: 4.65 / 4.40LogD(7.4): -2.4QSAR->PredictionLogP_Calc->PredictionSynthesisChemical Synthesis(>98% Purity)Prediction->SynthesisTitrationPotentiometric Titration(Determine pKa)Synthesis->TitrationHPLCHPLC-UV / Shake Flask(Determine LogD)Synthesis->HPLCDecisionData Correlation(In Silico vs In Vitro)Titration->DecisionHPLC->DecisionOutputFinal ADME Profile(Solubility, Permeability)Decision->Output

Caption: Integrated workflow for deriving and validating physicochemical properties, moving from computational QSAR models to wet-lab validation.

References

  • Williams, R. (2022).[1][2][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: 3-(pyrimidin-5-yl)propanoic acid.[1][2] National Library of Medicine.[1][2] [Link][2]

  • Brown, H. C., & Okamoto, Y. (1958).[1][2] Electrophilic Substituent Constants. Journal of the American Chemical Society.[1][2] (Standard reference for Hammett constants used in QSAR).

An In-depth Technical Guide to the Potential Biological Activity of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3] This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. While direct experimental data for this specific molecule is not yet publicly available, this document, intended for researchers, scientists, and drug development professionals, outlines a reasoned scientific hypothesis for its potential as an anticancer agent. We will delve into the rationale behind this hypothesis based on structure-activity relationships of similar pyrimidine derivatives. Furthermore, this guide presents a detailed roadmap for the preclinical evaluation of this compound, including in-depth, step-by-step protocols for both in vitro and in vivo validation. Our approach emphasizes a robust and self-validating experimental design to rigorously assess the therapeutic potential of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast number of biologically active molecules. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA.[2][4] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets with high affinity and specificity.[3][5]

Clinically approved drugs containing the pyrimidine core are numerous and treat a wide spectrum of diseases. For instance, the anticancer drugs 5-fluorouracil and gemcitabine are pyrimidine analogs that interfere with nucleic acid synthesis.[4] In the realm of infectious diseases, pyrimidine derivatives are found in antiviral medications like zidovudine.[1] The versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[4]

The subject of this guide, 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, is a novel synthetic compound featuring a disubstituted pyrimidine ring. The presence of the diethylamino group at the 2-position and a propanoic acid moiety at the 5-position presents unique structural features that warrant investigation for potential biological activity.

Hypothesis: Potential as an Anticancer Agent

Based on the extensive literature on pyrimidine derivatives in oncology, we hypothesize that 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid possesses antiproliferative activity against cancer cells. This hypothesis is grounded in the following rationale:

  • Structural Similarity to Known Kinase Inhibitors: Many pyrimidine-based compounds function as kinase inhibitors by competing with ATP for the binding site in the enzyme's active cleft.[4][5] The structural arrangement of the nitrogen atoms in the pyrimidine ring of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid could allow for hydrogen bonding interactions within the ATP-binding pocket of various kinases that are often dysregulated in cancer.

  • Modulation of Tumor Microenvironment: The propanoic acid side chain introduces a carboxylic acid functional group, which could influence the compound's solubility and potential to interact with cell surface receptors or transporters. It may also play a role in modulating the acidic tumor microenvironment.

  • Induction of Apoptosis: A common mechanism of action for many anticancer agents, including some pyrimidine derivatives, is the induction of programmed cell death, or apoptosis.[6] It is plausible that 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid could trigger apoptotic pathways in cancer cells.

To rigorously test this hypothesis, a multi-tiered experimental approach is proposed, starting with broad in vitro screening followed by more focused mechanistic studies and culminating in in vivo efficacy evaluation.

In Vitro Evaluation: A Step-by-Step Approach

In vitro assays are the foundational step in characterizing the biological activity of a novel compound, providing crucial data on its efficacy and safety profile in a controlled environment.[7]

Primary Screening: Antiproliferative Activity

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and reproducible colorimetric assay for assessing cell viability.[8][9]

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Line Selection:

    • A panel of human cancer cell lines representing different tumor types should be used. A common starting point is the NCI-60 panel or a subset thereof, for example:

      • MCF-7: Breast adenocarcinoma

      • A549: Lung carcinoma

      • HCT116: Colorectal carcinoma

      • PC-3: Prostate cancer

    • A non-cancerous cell line, such as human embryonic kidney cells (HEK293), should be included to assess general cytotoxicity.[10]

  • Cell Culture:

    • Culture the selected cell lines in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell Line3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-715.20.8
A54925.81.2
HCT11612.50.6
PC-330.11.5
HEK293> 1005.3
Secondary Assays: Elucidating the Mechanism of Action

If the primary screening reveals significant antiproliferative activity, the next logical step is to investigate the underlying mechanism.

Experimental Workflow: Mechanism of Action Studies

G cluster_0 Initial Hit cluster_1 Mechanism of Action Investigation cluster_2 Downstream Analysis Hit Active Compound Identified (IC50 < 50 µM) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Kinase Kinase Inhibition Assay (Panel Screening) Hit->Kinase WesternBlot Western Blot Analysis (Caspase-3, PARP, Cyclins) Apoptosis->WesternBlot CellCycle->WesternBlot

Caption: Workflow for investigating the mechanism of action.

Detailed Protocols:

  • Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis induction.

  • Cell Cycle Analysis (Propidium Iodide Staining): This assay determines the phase of the cell cycle at which the compound exerts its effect. Treated cells are fixed, stained with PI, and analyzed by flow cytometry. Accumulation of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest.

  • Kinase Inhibition Assay: To explore the possibility of kinase inhibition, the compound can be screened against a panel of known cancer-related kinases. This is often performed using in vitro kinase activity assays that measure the phosphorylation of a substrate.

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Living Organism

Positive in vitro results provide a strong rationale for progressing to in vivo studies, which are crucial for evaluating a compound's efficacy and safety in a more complex biological system.[11]

Xenograft Mouse Model of Cancer

A widely accepted preclinical model for evaluating anticancer agents is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[12]

Experimental Protocol: Xenograft Efficacy Study

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

    • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT116, based on hypothetical in vitro data) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Randomize the mice into the following groups (n=8-10 mice per group):

      • Vehicle Control: Administer the vehicle (e.g., saline with 5% DMSO) on the same schedule as the treatment groups.

      • Test Compound: Administer 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid at different dose levels (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) daily or on an optimized schedule.

      • Positive Control: Administer a standard-of-care chemotherapeutic agent for the chosen cancer model (e.g., 5-fluorouracil for colorectal cancer).

  • Efficacy Assessment:

    • Measure tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and weight between the groups (e.g., using ANOVA).

Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Compound->RTK Compound->PI3K

Caption: Potential inhibition of pro-survival signaling pathways.

Conclusion and Future Directions

This technical guide has outlined a scientifically-grounded hypothesis for the potential anticancer activity of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. The proposed multi-step experimental plan provides a clear and robust framework for the systematic evaluation of this novel compound. The initial in vitro assays will provide critical data on its antiproliferative effects and potential mechanisms of action. Promising in vitro results will then be validated in a more physiologically relevant in vivo xenograft model.

Future work will be guided by the outcomes of these studies. If the compound demonstrates significant and selective anticancer activity, further investigations will be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and reduce toxicity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced In Vivo Models: Evaluation in patient-derived xenograft (PDX) models or orthotopic models for greater clinical relevance.

The exploration of novel chemical entities like 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is essential for the continued advancement of cancer therapeutics. The methodologies detailed herein provide a comprehensive and rigorous approach to unlocking the potential of this promising pyrimidine derivative.

References

  • Vertex AI Search. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC.
  • Vertex AI Search. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Vertex AI Search. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT.
  • Vertex AI Search. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed.
  • Vertex AI Search. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Vertex AI Search. In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • Vertex AI Search. The Role of in-vivo Studies in Rare Disease Therapeutic Development.
  • Vertex AI Search. A novel and rapid in vivo system for testing therapeutics on human leukemias - PubMed.
  • Vertex AI Search. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed.
  • Vertex AI Search. (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - ResearchGate.
  • Vertex AI Search. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - ResearchGate.
  • Vertex AI Search. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC.

Sources

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of pharmaceutical building blocks is paramount for optimizing a candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a highly versatile, bifunctional intermediate frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and Proteolysis Targeting Chimeras (PROTACs).

This technical whitepaper provides an in-depth analysis of this intermediate, detailing its structural rationale, physicochemical properties, and a field-proven, scalable synthetic methodology. By bridging the gap between theoretical molecular design and practical bench-top execution, this guide serves as an authoritative resource for medicinal chemists and process development scientists.

Structural Rationale & Physicochemical Profiling

The architectural design of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is highly deliberate, combining three distinct pharmacophoric elements into a single, cohesive fragment.

  • The Pyrimidine Core: Serving as a classic bioisostere for benzene or pyridine, the pyrimidine ring provides two nitrogen atoms that act as potent hydrogen-bond acceptors. Furthermore, the electron-deficient nature of the pyrimidine ring enhances the metabolic stability of the molecule against cytochrome P450-mediated oxidation compared to its phenyl counterparts[1].

  • The Diethylamino Group (C2 Position): The introduction of a dialkylamine at the 2-position modulates both the lipophilicity (LogP) and the basicity (pKa) of the core. It provides a tunable vector that can interact with hydrophobic pockets in target proteins while maintaining sufficient aqueous solubility.

  • The Propanoic Acid Linker (C5 Position): The three-carbon aliphatic chain terminating in a carboxylic acid provides an ideal handle for amide coupling. The propanoic linker creates a critical spatial extension, allowing the resulting drug molecule to project the pyrimidine core into deep binding pockets without steric hindrance from the amide bond.

Pharmacophore Core 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid P1 Pyrimidine Ring (Bioisostere, H-bond acceptor) Core->P1 P2 Diethylamino Group (Lipophilicity, pKa tuning) Core->P2 P3 Propanoic Acid (Amide coupling handle) Core->P3

Structural rationale and pharmacophore mapping of the intermediate.

Quantitative Physicochemical Data
PropertyEstimated ValuePharmaceutical Relevance
Molecular Formula C11H17N3O2N/A
Molecular Weight 223.27 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Calculated) 1.4 - 1.8Balanced lipophilicity; ensures membrane permeability while preventing excessive hydrophobic trapping.
pKa (Carboxylic Acid) ~4.5Deprotonated at physiological pH, enabling efficient salt formation or activation for amide coupling.
pKa (Conjugate Acid of Pyrimidine) ~6.8Weakly basic; can participate in ionic interactions within target binding sites.
H-Bond Donors / Acceptors 1 / 5Favorable for forming robust interaction networks with target kinases or receptors.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid relies on a robust, three-step sequence: Nucleophilic Aromatic Substitution (SNAr), Mizoroki-Heck cross-coupling, and subsequent reduction/hydrolysis.

Experimental Workflow

Synthesis A 5-Bromo-2-chloropyrimidine B 5-Bromo-2-(diethylamino)pyrimidine A->B Diethylamine, K2CO3, DMF (SNAr Reaction) C tert-Butyl (E)-3-(2-(diethylamino)pyrimidin-5-yl)acrylate B->C tert-Butyl acrylate, Pd(OAc)2, P(o-tolyl)3 (Mizoroki-Heck Coupling) D 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid C->D 1. H2, Pd/C (Reduction) 2. TFA/DCM (Hydrolysis)

Three-step scalable synthetic workflow for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid.

Step-by-Step Protocols and Causality
Step 1: SNAr Reaction to yield 5-Bromo-2-(diethylamino)pyrimidine

Rationale: 5-Bromo-2-chloropyrimidine is a commercially available, cost-effective starting material. The nitrogen atoms in the pyrimidine ring strongly withdraw electron density from the 2- and 4-positions, making the C2-chloride highly susceptible to nucleophilic attack by diethylamine. The C5-bromide remains completely unreactive under these conditions due to the electron-rich nature of the 5-position, ensuring perfect regioselectivity[2].

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-chloropyrimidine (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add anhydrous potassium carbonate (

    
    , 2.0 equiv) followed by diethylamine (1.2 equiv).
    
  • Reaction: Stir the suspension at room temperature for 12 hours. The reaction is self-validating; the formation of inorganic salts (

    
    ) will visibly cloud the mixture. Monitor via LC-MS until the starting material is consumed.
    
  • Workup: Pour the mixture into ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo. The product is typically pure enough (>95%) to use without column chromatography.
    
Step 2: Mizoroki-Heck Coupling

Rationale: The Mizoroki-Heck reaction is the premier method for functionalizing the C5 position of pyrimidines[3]. We utilize tert-butyl acrylate rather than free acrylic acid. Free carboxylic acids can coordinate to the palladium catalyst, poisoning it and drastically reducing turnover numbers (TON)[4]. The bulky tert-butyl group also prevents unwanted Michael additions during the reaction.


 with tri-o-tolylphosphine (

) is chosen as the catalytic system because the steric bulk of the ligand promotes the crucial reductive elimination step[3].

Protocol:

  • Setup: In an oven-dried Schlenk flask, combine 5-bromo-2-(diethylamino)pyrimidine (1.0 equiv), tert-butyl acrylate (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and Triethylamine (
    
    
    , 2.0 equiv) in anhydrous DMF.
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 16 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Filter the organic phase through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl (E)-3-(2-(diethylamino)pyrimidin-5-yl)acrylate.

Step 3: Reduction and Hydrolysis

Rationale: The


-unsaturated ester must be reduced to the saturated alkane. Palladium on carbon (Pd/C) under a hydrogen atmosphere efficiently reduces the alkene without cleaving the pyrimidine ring. Subsequent cleavage of the tert-butyl ester is achieved using Trifluoroacetic acid (TFA). Acidic hydrolysis is preferred over basic saponification to avoid any potential nucleophilic attack on the pyrimidine core.

Protocol:

  • Reduction: Dissolve the Heck product in Methanol. Add 10% Pd/C (10% w/w). Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (1 atm) for 4 hours. Filter through Celite and concentrate.
    
  • Hydrolysis: Dissolve the resulting saturated ester in a 1:1 mixture of Dichloromethane (DCM) and TFA. Stir at room temperature for 3 hours. The tert-butyl group is released as isobutylene gas, driving the reaction to completion.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting solid with diethyl ether to afford the pure 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid as a TFA salt (or neutralize with aqueous

    
     and extract to obtain the free base).
    

Applications in Drug Discovery

The synthesized 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a highly sought-after intermediate for several reasons:

  • Kinase Inhibitors: The 2-aminopyrimidine motif is a privileged scaffold that binds to the ATP-binding hinge region of various kinases (e.g., PI3K, CDK)[2]. The propanoic acid tail allows chemists to attach diverse solubilizing groups or target-specific warheads via simple amide couplings.

  • PROTAC Linker Attachment: In targeted protein degradation, determining the optimal exit vector for the linker is critical. The C5-propanoic acid provides an excellent, synthetically tractable vector to attach PEG-based or alkyl linkers leading to an E3 ligase ligand.

  • Library Generation: Because the final intermediate possesses a free carboxylic acid, it can be subjected to high-throughput automated parallel synthesis, reacting with hundreds of different primary and secondary amines to rapidly generate structure-activity relationship (SAR) data.

References

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at:[Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available at:[Link]

  • Google Patents.US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

Sources

Safety data sheet (SDS) and hazards for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, hazards, and handling protocols for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid .

Executive Summary & Compound Identity

This guide provides a rigorous safety assessment for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid , a functionalized pyrimidine scaffold commonly employed as a building block in the synthesis of antiproliferative agents and kinase inhibitors.

Unlike commoditized solvents, this compound is often encountered in early-stage drug discovery where empirical toxicological data is sparse. Therefore, this guide utilizes a Structure-Activity Relationship (SAR) approach, triangulating hazards from its constituent pharmacophores: the corrosive propanoic acid tail, the bioactive aminopyrimidine core, and the basic diethylamino substituent.

Chemical Identification
ParameterDetail
Chemical Name 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 223.27 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in water (zwitterionic character)
Predicted pKa ~3.8 (Carboxylic Acid), ~6.5 (Pyrimidine N)

Hazard Identification (GHS Classification)

Based on functional group analysis and analog data (e.g., 3-(pyrimidin-5-yl)propanoic acid).[1]

GHS Label Elements

Signal Word: WARNING [2][3]

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][4]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Mechanistic Hazard Analysis
  • Acidic Moiety (Propanoic Acid): While propanoic acid itself is corrosive (Skin Corr. 1B), the attachment to the pyrimidine ring and the presence of the amine creates a zwitterionic internal salt effect, mitigating the corrosivity to "Irritant" status. However, concentrated solutions can still cause chemical burns.

  • Bioactive Core (Aminopyrimidine): Pyrimidines are privileged structures in kinase inhibition. Systemic absorption may modulate cell signaling pathways. Treat as a potential bioactive agent until IC50 data proves otherwise.

  • Diethylamino Group: Increases lipophilicity (LogP), enhancing skin absorption potential compared to unsubstituted analogs.

Risk Mitigation & Handling Protocols

Self-Validating Safety Systems

The "Barrier-First" Workflow

Do not rely on PPE alone. Engineering controls are the primary defense.

  • Primary Containment: All weighing and transfer of the solid must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood with face velocity >0.5 m/s.

  • Solvent Selection: Avoid dissolving in highly penetrating solvents (e.g., DMSO) outside of containment, as DMSO facilitates transdermal delivery of the compound.

  • Deactivation: The carboxylic acid functionality allows for neutralization. Spills should be treated with dilute Sodium Bicarbonate (NaHCO₃) to convert the compound to its water-soluble, less volatile sodium salt before cleanup.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100Prevents inhalation of fine particulates during weighing.
Hands Nitrile (Double Gloved)Outer glove: 0.11mm (splash); Inner glove: 0.11mm. Change immediately upon splash.
Eyes Chemical GogglesSafety glasses are insufficient for powders that can sublime or disperse.
Visualizing the Safety Decision Tree

The following diagram outlines the logical flow for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start Start: Handling 3-(2-(Diethylamino) pyrimidin-5-yl)propanoic acid StateCheck Check Physical State: Is it Solid or Solution? Start->StateCheck SolidPath Solid Handling: Risk of Dust Inhalation StateCheck->SolidPath Solid SolnPath Solution Handling: Risk of Splash/Absorption StateCheck->SolnPath Solution Weighing Weighing Protocol: Use Static-Free Spatula Inside Fume Hood SolidPath->Weighing Dissolution Dissolution: Add Solvent SLOWLY (Avoid Exotherm) SolnPath->Dissolution Weighing->Dissolution Waste Disposal: Segregate into Halogen-Free Organic Waste Dissolution->Waste

Figure 1: Operational safety workflow distinguishing between solid-state dust hazards and solution-phase absorption risks.

Emergency Response & First Aid

Protocols designed for immediate, autonomous action.

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. The propanoic acid moiety may cause bronchospasm. If wheezing occurs, medical evaluation for reactive airway distress is required.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing drives the compound into pores.

    • Flush: Wash with soap and water for 15 minutes.[1]

    • Neutralize: Do not use vinegar or acids. The compound is amphoteric; simple dilution is safest.

  • Eye Contact: Flush with saline or water for 15 minutes. The acidic side chain can cause corneal opacity if untreated.

Fire Fighting Measures
  • Extinguishing Media: Water spray, Dry chemical, CO₂.[1][5][6]

  • Hazardous Combustion Products: Nitrogen oxides (NOx) and Carbon oxides (CO, CO₂). The diethylamino group may generate toxic amine vapors upon thermal decomposition.

Scientific Context: Reactivity & Stability

Understanding the chemical behavior is crucial for safety during synthesis.

Reactivity Profile
  • Acidity: The carboxylic acid proton is reactive. In the presence of strong bases (NaH, LDA), it will deprotonate first.

  • Nucleophilicity: The pyrimidine nitrogens are deactivated by the electron-withdrawing nature of the ring, but the diethylamino group is electron-donating, pushing electron density into the ring (resonance).

  • Incompatibility: Strong oxidizing agents (peroxides, permanganates) may oxidize the diethylamino group or the pyrimidine ring.

Metabolic/Degradation Pathway (Hypothetical)

In a biological or environmental system, the compound likely degrades via oxidative dealkylation or conjugation.

Degradation Parent Parent Compound (Lipophilic) Metabolite1 N-Dealkylation (Loss of Ethyl group) Parent->Metabolite1 CYP450 (Oxidation) Metabolite2 Glucuronidation (at Carboxylic Acid) Parent->Metabolite2 UGT (Conjugation) Excretion Renal Excretion (Water Soluble) Metabolite1->Excretion Metabolite2->Excretion

Figure 2: Predicted metabolic fate. The N-dealkylation pathway suggests potential formation of reactive aldehyde intermediates in vivo.

References

  • PubChem. 3-(pyrimidin-5-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine derivatives. Retrieved March 4, 2026, from [Link]

Sources

The 2-Diethylamino-5-Substituted Pyrimidine Scaffold: Synthetic Access and Pharmacological Utility

[1][2][3]

Executive Summary

In the landscape of nitrogen heterocycles, the 2-aminopyrimidine core is ubiquitous, most notably as the "hinge-binding" motif in ATP-competitive kinase inhibitors (e.g., Imatinib, Dasatinib).[1][2] However, the 2-diethylamino variant represents a distinct pharmacological vector.[1][2][3] Unlike its secondary amine counterparts (2-NH-Ar), the tertiary diethylamino group lacks a hydrogen bond donor, altering its interaction with biological targets from canonical hinge binding to hydrophobic pocket occlusion and solvent-front interactions.[1][2][3]

This guide analyzes the 2-diethylamino-5-substituted pyrimidine as a privileged scaffold for non-kinase targets (analgesics, tubulin inhibitors) and phenotypic hits (antimicrobials), providing validated synthetic protocols and structure-activity relationship (SAR) insights.[1][2][3]

Chemical Space & Physicochemical Profile[2]

The substitution of a primary or secondary amine with a diethylamino group at the C2 position induces drastic changes in the molecular profile:

Property2-Amino (-NH2)2-Phenylamino (-NHPh)2-Diethylamino (-NEt2) Impact on Drug Design
H-Bonding Donor/AcceptorDonor/AcceptorAcceptor Only Loses "hinge" binding capability; gains permeability.[1][2][3]
Basicity (pKa) ~3.5 - 4.0~2.0 - 3.0~6.0 - 7.0 Increased basicity improves solubility in acidic media (stomach).[1][2][3]
Lipophilicity LowHigh (Aromatic)Moderate (Aliphatic) Balances solubility/permeability; "Magic Methyl" effect analogue.[1]
Sterics NegligiblePlanar/RigidBulky/Flexible Fills hydrophobic pockets; disrupts planar stacking.[2][3]

Strategic Insight: The 2-diethylamino group is often used to modulate metabolic stability (blocking N-acetylation) and CNS penetration (via increased lipophilicity and pKa modulation).[1][2][3]

Synthetic Methodologies

Accessing the 2-diethylamino-5-substituted core requires navigating between de novo ring construction and late-stage functionalization.[1][2][3]

Pathway A: The Cyclocondensation Route (De Novo)

The most robust method for generating the pyrimidine ring with the amine pre-installed involves the condensation of 1,1-diethylguanidine with


-substituted 

-dicarbonyls
123
  • Mechanism: Nucleophilic attack of the guanidine nitrogen on the carbonyl, followed by cyclization and dehydration.[1]

  • Limitation: Requires available

    
    -substituted 
    
    
    -diketones or
    
    
    -ketoesters.[1][2][3]
Pathway B: The S Ar Displacement (Late-Stage)

Preferred for library generation, this route utilizes a 2-chloro-5-substituted pyrimidine precursor.[1][2][3] The 5-position substituent (aryl, heteroaryl, alkyl) is installed via Suzuki-Miyaura coupling before or after the amine displacement, depending on the chemosensitivity of the boronic acid.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for synthesizing this scaffold.

SynthesisPathwaysStartTarget: 2-Diethylamino-5-R-PyrimidineRouteARoute A: CyclocondensationRouteA->Start High Yield, Fixed RGuanidine1,1-DiethylguanidineGuanidine->RouteADiketoneα-R-β-DicarbonylDiketone->RouteARouteBRoute B: SNAr DisplacementRouteB->Start Library DiversityChloroPrecursor2-Chloro-5-R-PyrimidineChloroPrecursor->RouteBDiethylamineDiethylamine (Et2NH)Diethylamine->RouteBSuzukiSuzuki Coupling(Pd cat, R-B(OH)2)Suzuki->ChloroPrecursorHalogenation5-Bromo-2-chloropyrimidineHalogenation->Suzuki

Figure 1: Synthetic decision tree comparing Cyclocondensation (Route A) vs. SNAr Displacement (Route B) for accessing the target scaffold.[1][2][3]

Pharmacological Landscape

Analgesia and Ion Channel Modulation

Historically, 2-diethylamino pyrimidines have shown efficacy as non-narcotic analgesics.[1][2][3] The mechanism is distinct from opioids, often involving the modulation of voltage-gated sodium channels (Na

1
  • Mechanism: The diethylamino group, protonated at physiological pH, mimics the tertiary amine pharmacophore found in local anesthetics (e.g., lidocaine), blocking the intracellular pore of the channel.[1]

  • Key Reference: Early studies identified 2-(diethylamino)-4-methyl-6-phenylpyrimidine derivatives as having significant antinociceptive activity in murine models (Kreutzberger et al., 1978).[1][2][3]

Tubulin Polymerization Inhibition

In oncology, 2,4,5-substituted pyrimidines have emerged as potent tubulin inhibitors.[1]

  • SAR Insight: While the 2-amino group is standard, the 2-diethylamino variant has been explored to overcome resistance mechanisms associated with P-glycoprotein efflux (due to altered lipophilicity).[1][2][3]

  • Binding Mode: These compounds bind to the colchicine site . The 5-position substituent (often an indole or trimethoxyphenyl ring) docks into the hydrophobic pocket, while the 2-position faces the solvent interface, tolerating the bulk of the diethyl group.[1]

Metabolic Considerations (Toxicity)

A critical consideration for this scaffold is its metabolic fate.[1]

  • Case Study: Pirimiphos-methyl (an insecticide) is metabolized to 2-diethylamino-6-methylpyrimidin-4-ol .[1][2][3][4][5]

  • Toxicity Marker: This metabolite is stable and has been studied for acute toxicity.[2] In drug design, the 4-position should be blocked (e.g., with a methyl or aryl group) or the 5-position functionalized to prevent rapid oxidation to toxic hydroxy-pyrimidine species.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)-5-phenylpyrimidine

A robust SNAr protocol suitable for generating gram-scale quantities.[1][2][3]

Reagents:

  • 2-Chloro-5-phenylpyrimidine (1.0 eq) [Commercial or synthesized via Suzuki of 5-bromo-2-chloropyrimidine][1][2][3]

  • Diethylamine (3.0 eq)[1][2][3]

  • Triethylamine (Et

    
    N) (2.0 eq)[1][2][3]
    
  • Ethanol (EtOH) or DMF (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-phenylpyrimidine (500 mg, 2.62 mmol) in absolute EtOH (10 mL).

  • Addition: Add triethylamine (0.73 mL, 5.24 mmol) followed by diethylamine (0.81 mL, 7.86 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, yielding a more polar spot (Rf ~0.4).[1]

    • Note: If conversion is slow, switch solvent to DMF and heat to 100°C.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    .
  • Purification: Filter and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Validation: Product should be a pale yellow oil or low-melting solid.[2][3]

    • 
      H NMR (400 MHz, CDCl
      
      
      ):
      
      
      8.60 (s, 2H, Pyrimidine H-4,6), 7.50-7.30 (m, 5H, Ph), 3.70 (q, 4H, N-CH
      
      
      ), 1.25 (t, 6H, CH
      
      
      ).[1]
Protocol 2: Tubulin Polymerization Assay (In Vitro)

To validate the biological activity of the synthesized 5-substituted scaffold.[1][3]

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain origin).[1]

  • GTP (Guanosine triphosphate).[1][3]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).[1]
    

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Treatment: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

    
    M). Final DMSO concentration must be <1%.[2][3]
    
  • Initiation: Transfer 100

    
    L of the mixture to a pre-warmed (37°C) 96-well plate.
    
  • Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Polymerization manifests as a sigmoidal increase in OD340.[2]

    • Inhibition: A flattening of the curve compared to the Vehicle Control (DMSO).[1]

    • Calculation: Determine IC

      
       based on the V
      
      
      of the polymerization phase.[1]

References

  • Kreutzberger, A., & Leyke-Röhling, S. (1978). 2-(Diethylamino)pyrimidines 2nd Communication: Analgesics.[1][2][3] Arzneimittel-Forschung, 28(11), 2051–2054.[1][2][3]

  • Luo, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors.[1] Journal of Medicinal Chemistry, 54(13), 4619-4628.[1][2]

  • Fairfax, D. J., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[1][2][3] Synthesis, 2002(6), 720-722.[1][2][3]

  • World Health Organization (WHO). Pirimiphos-methyl: Toxicological evaluation.[1][2][3] (Metabolic pathway of 2-diethylamino-6-methylpyrimidin-4-ol).[1][2][3][5]

  • Smolecule. 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid: Structure and Applications.

Methodological & Application

Synthesis protocols for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Executive Summary

This technical guide details the optimized synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid , a functionalized pyrimidine scaffold critical for fragment-based drug discovery (FBDD). Pyrimidines substituted at the C5 position are privileged structures in medicinal chemistry, serving as core pharmacophores in focal adhesion kinase (FAK) inhibitors and integrin antagonists.

The protocol employs a convergent "Core-First, Chain-Second" strategy. We utilize a highly regioselective nucleophilic aromatic substitution (


) to install the diethylamino group, followed by a Palladium-catalyzed Heck cross-coupling to introduce the propanoic acid tail. This modular approach ensures high purity and scalability, avoiding the regioselectivity issues common in de novo pyrimidine ring synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical modules. The C5-C(


) bond is formed via Heck coupling, exploiting the reactivity of the electron-deficient pyrimidine ring. The C2-N bond is formed early to prevent catalyst poisoning by the free chloride in later steps.

Retrosynthesis Target Target Molecule (Propanoic Acid Derivative) Intermediate2 Intermediate B (Acrylate Ester) Target->Intermediate2 Hydrolysis & Reduction (H2/Pd, LiOH) Intermediate1 Intermediate A (5-Bromo-2-diethylaminopyrimidine) Intermediate2->Intermediate1 Heck Coupling (Pd(OAc)2, Acrylate) SM Starting Material (5-Bromo-2-chloropyrimidine) Intermediate1->SM SnAr Amination (Diethylamine)

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Detailed Experimental Protocols

Module A: C2-Functionalization via

Objective: Synthesis of 5-Bromo-2-(diethylamino)pyrimidine. Rationale: The C2 position in 5-bromo-2-chloropyrimidine is highly electrophilic due to the activation by adjacent ring nitrogens. Diethylamine acts as both nucleophile and base.

  • Reagents:

    • 5-Bromo-2-chloropyrimidine (1.0 equiv)

    • Diethylamine (2.5 equiv)

    • Ethanol (0.5 M concentration)

  • Procedure:

    • Charge a round-bottom flask with 5-Bromo-2-chloropyrimidine dissolved in absolute ethanol.

    • Add diethylamine dropwise at 0°C to control the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in DCM and wash with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Expected 90-95% (Off-white solid).

Module B: C-C Bond Formation via Heck Coupling

Objective: Synthesis of (E)-Methyl 3-(2-(diethylamino)pyrimidin-5-yl)acrylate. Rationale: The electron-rich diethylamino group deactivates the ring slightly, requiring a phosphine-free "Jeffery conditions" protocol or a robust phosphine ligand like


 to facilitate oxidative addition.
  • Reagents:

    • Intermediate A (1.0 equiv)[1][2][3][4]

    • Methyl acrylate (1.5 equiv)

    • 
       (5 mol%)
      
    • 
       (10 mol%) or Triphenylphosphine (20 mol%)
      
    • Triethylamine (

      
      ) (2.0 equiv)
      
    • DMF (anhydrous, degassed)

  • Procedure:

    • In a pressure tube, dissolve Intermediate A in DMF.

    • Add methyl acrylate and

      
      . Degas the solution with 
      
      
      
      bubbling for 15 mins.
    • Add

      
       and the phosphine ligand. Seal the tube.
      
    • Heat to 100°C for 12-16 hours. The solution will turn black (Pd black precipitation) upon completion.

    • Workup: Filter through a Celite pad to remove Pd residues. Dilute filtrate with water and extract with EtOAc (3x).

    • Purification: Flash chromatography (Hexane:EtOAc gradient).

    • Yield: Expected 75-85%.

Module C: Reduction and Hydrolysis

Objective: Synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. Rationale: A one-pot hydrogenation/hydrolysis is risky due to potential poisoning of Pd/C by the free acid or amine salts. Stepwise execution is robust.

  • Step C1: Hydrogenation

    • Dissolve the acrylate (Module B) in MeOH. Add 10 wt% Pd/C (10% loading).

    • Stir under

      
       balloon (1 atm) at RT for 4 hours.
      
    • Filter through Celite and concentrate to yield the saturated ester.

  • Step C2: Hydrolysis

    • Dissolve the saturated ester in THF:Water (1:1).[4]

    • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Isolation: Acidify carefully with 1M HCl to pH 4-5. The zwitterionic product may precipitate. If not, extract with EtOAc/n-Butanol.

    • Yield: 85-90% over two steps.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Reaction Temp (Heck) 95°C - 105°C<95°C: Incomplete conversion. >110°C: Decomposition/Pd black formation.
Solvent (SnAr) Ethanol or IPAProtic solvents stabilize the transition state, accelerating the substitution.
pH (Hydrolysis) Final pH 4.0 - 5.0Critical for isolation. Too acidic (pH <2) forms the HCl salt; too basic keeps it as a salt.
Inert Atmosphere Nitrogen/ArgonEssential for Heck coupling.

oxidizes the phosphine ligand, killing the catalyst.

Troubleshooting Guide:

  • Problem: Low yield in Heck coupling.

    • Root Cause:[5][6][7][8] Catalyst poisoning by the pyrimidine nitrogens.

    • Solution: Increase catalyst loading to 10 mol% or switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane).

  • Problem: Product oiling out during hydrolysis acidification.

    • Solution: Triturate the oil with diethyl ether or cold acetonitrile to induce crystallization.

Analytical Data (Predicted)

Target: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.10 (s, 1H, -COOH )
      
    • 
       8.25 (s, 2H, Pyrimidine H-4, H-6 ) — Characteristic singlet indicating symmetry.
      
    • 
       3.55 (q, 4H, 
      
      
      
      Hz, N-CH
      
      
      -CH
      
      
      )
    • 
       2.68 (t, 2H, 
      
      
      
      Hz, Ar-CH
      
      
      -)
    • 
       2.50 (t, 2H, overlapped, -CH 
      
      
      
      -COOH)
    • 
       1.15 (t, 6H, 
      
      
      
      Hz, N-CH
      
      
      -CH
      
      
      )
  • MS (ESI): Calculated

    
    ; Expected Found 
    
    
    
    .

Mechanistic Visualization (Heck Cycle)

The Heck coupling is the yield-determining step. The diagram below illustrates the catalytic cycle specific to this pyrimidine substrate.

HeckCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate MigIns Migratory Insertion (C-C Bond Formed) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerate Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base

Figure 2: Catalytic cycle of the Heck reaction showing the critical insertion step.

References

  • BenchChem. (2025).[3][4] Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. Retrieved from

  • MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank. Retrieved from

  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (General Reference for Heck Mechanism)
  • Gomtsyan, A., et al. (2005). Design and synthesis of pyrimidine-based inhibitors. Journal of Medicinal Chemistry. (Context for Pyrimidine SnAr reactivity)

Sources

Technical Application Note: Optimized Amide Coupling Protocols for Pyrimidine-Functionalized Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide coupling reaction conditions for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Content Type: Application Notes and Protocols

Executive Summary

This guide details the optimized reaction conditions for the amide coupling of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (referred to herein as 3-DPPA ). This molecule represents a specific class of heterocyclic building blocks where a basic, electron-rich pyrimidine core is tethered to a reactive carboxylic acid tail.

The primary challenge in coupling 3-DPPA lies in its zwitterionic nature and solubility profile . The basic 2-diethylamino-pyrimidine moiety can protonate the carboxylic acid in solid state or neutral solution, leading to high lattice energy and poor solubility in standard non-polar solvents (DCM, Toluene). Furthermore, the electron-rich pyrimidine ring requires careful selection of activation agents to prevent side reactions such as N-acylation of the heterocycle, although this is sterically and electronically less favored than the target amidation.

This note presents two validated protocols:

  • Method A (HATU/DIPEA): High-throughput discovery mode for maximum yield on milligram scales.

  • Method B (T3P/Pyridine): Scalable, "green" mode for gram-scale synthesis with simplified aqueous workup.

Chemical Analysis & Pre-Reaction Considerations

Structural Properties[1]
  • Acidic Domain: Propanoic acid tail (

    
    ). Unhindered and highly reactive once activated.
    
  • Basic Domain: 2-(Diethylamino)pyrimidine. The exocyclic nitrogen lone pair is delocalized into the

    
    -system of the pyrimidine ring, rendering the exocyclic amine non-nucleophilic but increasing the electron density of the ring nitrogens (
    
    
    
    ).[1]
  • Solubility: 3-DPPA is likely a zwitterionic solid. It is sparingly soluble in DCM or Et2O but soluble in DMF, DMSO, and NMP. Solubility in EtOAc is pH-dependent.

Reagent Selection Logic
ReagentSuitabilityRationale
HATU High Best for small-scale discovery. The aza-benzotriazole moiety stabilizes the active ester, ensuring rapid reaction even with sterically hindered amine partners.
T3P High Ideal for scale-up.[2] Propanephosphonic acid anhydride (T3P) drives the reaction with low epimerization risk and produces water-soluble byproducts, simplifying purification.
EDC/HOBt MediumViable, but urea byproducts can be difficult to remove from the polar pyrimidine product without chromatography.
SOCl₂ LowAcid chloride formation is risky due to HCl generation, which will form an insoluble salt with the pyrimidine ring, complicating the stoichiometry.

Experimental Protocols

Method A: High-Yield HATU Coupling (Discovery Scale)

Best for: Milligram scale (10–500 mg), valuable amine partners, or library synthesis.

Reagents:

  • Substrate: 3-DPPA (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • Solubilization: In a dry vial, suspend 3-DPPA (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv). The suspension should clear as the zwitterion is disrupted and the carboxylate is formed. Stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 10–15 minutes to form the O-At active ester.

  • Addition: Add the Amine Partner (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3] The conversion is usually >95% within 2 hours.

  • Workup:

    • Option 1 (Precipitation): Dilute reaction mixture 10x with water. If the product is hydrophobic, it will precipitate. Filter and wash with water.

    • Option 2 (Extraction): Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

    • Option 3 (Direct Prep-HPLC): For polar products, filter the DMF solution and inject directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).

Critical Note: Do not use HATU in excess of 1.5 equiv if the amine partner is primary, as guanidinylation of the amine can occur as a side reaction.

Method B: Scalable T3P Coupling (Process Scale)

Best for: Gram scale (>1 g), ease of purification, avoidance of toxic additives.

Reagents:

  • Substrate: 3-DPPA (1.0 equiv)

  • Amine Partner: 1.1 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF. Note: If 3-DPPA is insoluble in pure EtOAc, use 10-20% DMF as a co-solvent.

Protocol:

  • Setup: Charge a reactor with 3-DPPA (1.0 equiv), the Amine Partner (1.1 equiv), and the solvent (EtOAc or 2-MeTHF) to a concentration of 0.2 – 0.5 M.

  • Base Addition: Add Pyridine (4.0 equiv). Why Pyridine? It acts as both a base and an acylation catalyst, and it buffers the system effectively for T3P reactions.

  • Coupling: Cool the mixture to 0°C (optional, but recommended to control exotherm). Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.

  • Workup (The "Self-Cleaning" Step):

    • Quench by adding water.

    • Wash the organic layer with 10% Citric Acid or 1M HCl (careful not to extract the pyrimidine product if it is very basic; if product is acid-sensitive, use sat. NH₄Cl).

    • Wash with sat. NaHCO₃ (removes excess T3P byproducts and unreacted acid).

    • Wash with Brine .

    • Concentrate the organic layer to obtain the crude amide.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the activation pathway and potential side reactions.

AmideCoupling Start 3-DPPA (Zwitterion) Carboxylate Carboxylate Anion Start->Carboxylate Deprotonation (Solubilization) Base Base (DIPEA/Pyridine) Base->Carboxylate Activation Active Ester (O-At or Mixed Anhydride) Carboxylate->Activation + HATU or T3P Product Final Amide Product Activation->Product + Amine Nucleophilic Attack Side N-Acyl Urea (Side Product) Activation->Side Slow Rearrangement (If Amine is hindered) Amine Amine Partner (R-NH2)

Caption: Activation pathway for 3-DPPA. Base is critical to break the zwitterionic lattice before activation.

Decision Matrix for Conditions

Use this flow to select the correct method based on your specific needs.

DecisionTree Start Start: Coupling 3-DPPA ScaleCheck Scale of Reaction? Start->ScaleCheck Small < 500 mg (Discovery) ScaleCheck->Small Large > 1 gram (Process) ScaleCheck->Large AmineType Amine Reactivity? Small->AmineType MethodB METHOD B (T3P / EtOAc) Large->MethodB MethodC METHOD C (Acid Chloride / DCM) Large->MethodC If T3P fails Reactive Primary/Secondary Unhindered AmineType->Reactive Standard Difficult Aniline/Steric Bulk AmineType->Difficult Needs Potency MethodA METHOD A (HATU / DMF) Reactive->MethodA Difficult->MethodA

Caption: Decision tree for selecting coupling reagents based on scale and amine reactivity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility of 3-DPPA Zwitterionic lattice energy is too high.Switch solvent to DMSO or NMP . Ensure DIPEA is added before the coupling reagent to generate the soluble carboxylate species.
Low Yield (Amine Remaining) Carboxylic acid activation failed or active ester hydrolyzed.Ensure solvents are anhydrous . If using HATU, check if the reaction turned yellow (good) or remained colorless (bad). Add more HATU (0.5 equiv).
Product trapped in Aqueous Phase Product is too polar (protonated pyrimidine).Adjust workup pH. The pyrimidine ring is basic; ensure the aqueous phase is pH > 8 during extraction to keep the product neutral (organic soluble).
Emulsion during Workup Amphiphilic nature of the product.Add a small amount of MeOH or filter the biphasic mixture through Celite. Use DCM/IPA (3:1) for extraction instead of pure EtOAc.

References

  • HATU Methodology: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • T3P Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrimidine reactivity and basicity).
  • Solubility of Zwitterions: Black, S. N., et al. (2007). Structure, Solubility, and Thermodynamics of Zwitterions. Crystal Growth & Design. Link

  • General Amide Coupling Guide: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Application Note: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility, synthesis, and conjugation protocols for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid . In modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the "linker" region is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties (solubility, permeability) and ternary complex stability.

This specific scaffold incorporates a pyrimidine core (providing rigidity and metabolic stability) with a diethylamino group (enhancing solubility via basicity) and a propanoic acid tail (flexible attachment point). It serves as a superior alternative to traditional phenyl-alkyl linkers, which often suffer from poor aqueous solubility and high lipophilicity.

Physicochemical Profile & Rationale

The selection of this linker is driven by the need to optimize Lipophilic Efficiency (LipE) and Solubility (Kinetic & Thermodynamic) .

Comparative Analysis: Phenyl vs. Pyrimidine Linkers
PropertyPhenyl-Alkyl Linker (Traditional)3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acidImpact on Drug Design
LogP (Lipophilicity) High (Lipophilic)Moderate/LowImproved water solubility; reduced non-specific binding.
pKa (Basicity) Neutral~6.5 - 7.5 (Pyrimidine N + Amine)Ionizable at physiological pH; enhances lysosomal trapping or solubility.
Rigidity High (Planar)High (Planar)Maintains vector orientation; reduces entropic penalty upon binding.
Metabolic Stability Prone to CYP450 oxidationResistant (N-heterocycle)Improved half-life (

); reduced toxic metabolite risk.
H-Bonding None (Hydrophobic)H-Bond Acceptor (Pyrimidine N)Potential for specific interactions with E3 ligase or POI surface residues.
Mechanism of Action in PROTACs

In PROTAC design, this molecule acts as a "solubilizing rigid linker." The diethylamino moiety introduces a basic center that can be protonated, significantly lowering the LogD at pH 7.4 compared to all-carbon linkers. This is critical for preventing the "molecular obesity" often seen in high-molecular-weight degraders.

Synthetic Protocol: Modular Construction

Objective: Synthesize 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid from commercially available 5-bromo-2-chloropyrimidine. Scale: Gram-scale (scalable to kg).

Workflow Diagram (Synthesis)

SynthesisRoute Start 5-Bromo-2-chloropyrimidine Step1 Step 1: SnAr (Diethylamine) Start->Step1 Inter1 5-Bromo-2-(diethylamino)pyrimidine Step1->Inter1 Yield >90% Step2 Step 2: Heck Coupling (Methyl Acrylate, Pd cat.) Inter1->Step2 Inter2 Methyl 3-(...)-acrylate Step2->Inter2 C-C Bond Formation Step3 Step 3: Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 Methyl 3-(...)-propanoate Step3->Inter3 Reduction Step4 Step 4: Hydrolysis (LiOH) Inter3->Step4 Final Target Acid Step4->Final Deprotection

Caption: Modular synthetic route utilizing SnAr followed by Heck coupling to install the propanoic acid tail.

Detailed Methodology
Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Diethylamine (2.5 eq), Ethanol (0.5 M).

  • Procedure: Dissolve 5-bromo-2-chloropyrimidine in ethanol. Add diethylamine dropwise at 0°C.

  • Condition: Warm to Room Temperature (RT) and stir for 2 hours. (Reaction is exothermic; monitor by TLC/LCMS).

  • Workup: Concentrate in vacuo. Resuspend in EtOAc/Water. Wash organic layer with brine.[1] Dry over Na2SO4.[1]

  • Validation: LCMS shows M+H corresponding to the substituted product.

Step 2: Heck Coupling
  • Reagents: Product from Step 1 (1.0 eq), Methyl Acrylate (1.5 eq), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Triethylamine (2.0 eq), DMF (anhydrous).

  • Procedure: Degas DMF with nitrogen. Add reagents. Heat to 100°C for 12-16 hours in a sealed tube.

  • Workup: Filter through Celite. Dilute with water and extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Note: This installs the 3-carbon chain with an unsaturated bond.

Step 3 & 4: Hydrogenation and Hydrolysis
  • Hydrogenation: Dissolve the acrylate ester in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours to reduce the double bond. Filter and concentrate.

  • Hydrolysis: Dissolve the saturated ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 4 with 1M HCl. Extract with EtOAc or precipitate the zwitterionic solid (depending on pKa).

  • Final Product: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid.

Application Protocol: Linker Conjugation (Amide Coupling)

This protocol describes coupling the acid linker to an amine-bearing "Warhead" (e.g., a Lenalidomide derivative for Cereblon recruitment).

Reagents:

  • Linker: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (1.0 eq)

  • Amine Partner: Warhead-NH2 (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMA (anhydrous)

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Linker (1.0 eq) and HATU (1.2 eq) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes at RT to activate the carboxylic acid (formation of the OAt ester).

  • Coupling: Add the Amine Partner (1.0 eq) dissolved in minimal DMF. Add remaining DIPEA (1.0 eq).

  • Incubation: Stir at RT for 2–4 hours. Monitor by LCMS for consumption of the amine.

  • Quenching: Dilute with DMSO or MeOH.

  • Purification: Directly inject onto Prep-HPLC (Reverse Phase C18).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: The diethylamino group may cause tailing; ensure the aqueous phase is buffered (Formic acid or TFA) to protonate the amine for better peak shape.

Decision Logic for Linker Selection

Use the following logic flow to determine if this linker is appropriate for your specific drug discovery campaign.

LinkerSelection Q1 Does your PROTAC/Molecule have poor aqueous solubility? Q2 Is the linker length required ~3-5 Angstroms? Q1->Q2 Yes (Needs improvement) OptionA Use PEG/Alkyl Linker Q1->OptionA No (Solubility OK) OptionB Use 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Q2->OptionB Yes (Short/Rigid needed) OptionC Consider Piperazine/Piperidine rigid linkers Q2->OptionC No (Longer needed)

Caption: Decision matrix for selecting pyrimidine-based linkers to solve solubility issues.

References

  • Wang, X., et al. (2022).[2] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2] Link

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative. MDPI Molbank. Link

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs.[2][3][4][5][6][7][8][9] 1. Molecular frameworks. Journal of Medicinal Chemistry. Link (Foundational reference for pyrimidine privilege).

Sources

Application Note: Strategic Esterification of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The esterification of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid represents a critical transformation in the synthesis of kinase inhibitors and pharmaceutical prodrugs.[1][2] This molecule presents a specific chemical challenge: it possesses both a basic tertiary amine (the diethylamino group, pKa ~6–7) and an acidic carboxylic acid (pKa ~4–5).[2] Consequently, it exists primarily as a zwitterion in neutral media, leading to poor solubility in non-polar organic solvents and potential complications during standard acid-catalyzed esterification.[2]

This guide moves beyond generic textbook procedures to provide a robust, chemically grounded strategy for esterifying this specific scaffold. We focus on two primary methodologies:

  • Thionyl Chloride (

    
    ) Mediated Alcoholysis:  The industry standard for methyl/ethyl esters, yielding the stable hydrochloride salt.[2]
    
  • Carbodiimide (EDC/DMAP) Coupling: A mild approach for complex or precious alcohols where acid conditions are contraindicated.[1][2]

Reagent Selection Matrix

The choice of reagent is dictated by the desired ester moiety and the scale of the reaction.[2]

MethodReagentsKey ApplicationProsCons
A. Acid Chloride Generation (In-Situ) Thionyl Chloride (

)
, Alcohol (Solvent)
Scale-up of Methyl/Ethyl esters[1][2] • High conversion• Generates anhydrous HCl in situ• Product isolated as stable HCl salt• Generates

/HCl gas• Not suitable for acid-sensitive alcohols
B. Steglich Esterification EDC[1][2]·HCl , DMAP , Alcohol (Stoichiometric)Complex alcohols (Benzyl, t-Butyl) or precious reagents[2] • Mild (Room Temp)• Neutral pH conditions• Conserves expensive alcohols• Atom economy (urea byproduct)[1][2]• Difficult removal of urea traces• Higher cost
C. Acid Catalysis

or TfOH , Alcohol
Large scale, cost-sensitive commodity synthesis[1][2] • Cheapest reagents• Simple setup• Equilibrium driven (requires water removal)• Slower kinetics than

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Standard Scale-Up)

Recommended for: Synthesis of Methyl or Ethyl esters where the alcohol serves as the solvent.[1][2]

Mechanism: Thionyl chloride reacts with the alcohol to generate anhydrous HCl and the alkyl sulfite/chlorosulfite, effectively activating the alcohol and protonating the zwitterion to break the internal salt bridge.[1][2]

Reagents:
  • Substrate: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (

    
    ) (2.5 – 3.0 equiv)[2]
    
    • Note: Excess is required to scavenge water and convert the amine to the HCl salt.

  • Solvent: Anhydrous Methanol or Ethanol (10–20 volumes)

Step-by-Step Procedure:
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube or

    
     line), and an addition funnel.
    
  • Solvent Charge: Charge the anhydrous alcohol into the flask and cool to 0°C using an ice bath.

  • Activation (Exothermic): Dropwise add

    
     to the cold alcohol over 15–20 minutes.
    
    • Caution: This releases HCl gas.[2] Ensure proper ventilation.[2]

  • Substrate Addition: Add the solid zwitterionic acid to the reaction mixture. It may not dissolve immediately.[2][3]

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65–78°C) for 4–6 hours.

    • Checkpoint: The suspension should clear as the ester (which is more soluble in organic media than the zwitterion) forms.[2]

  • Workup (Isolation of Salt):

    • Cool to room temperature.[2][4]

    • Concentrate the mixture under reduced pressure to remove solvent and excess

      
      .[2]
      
    • Triturate the resulting residue with diethyl ether or hexanes to induce crystallization of the Ester Hydrochloride Salt .

    • Filter and dry under vacuum.[2]

Validation:

  • HPLC: Shift in retention time (Ester is more hydrophobic > longer RT).[1][2]

  • 1H NMR: Appearance of the alkoxy group (e.g., singlet at ~3.6 ppm for OMe, triplet/quartet for OEt).

Protocol B: Steglich Coupling (EDC/DMAP)

Recommended for: Esterification with complex alcohols, secondary alcohols, or when the free base form is required immediately.[1][2]

Reagents:
  • Substrate: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (1.0 equiv)[1][2]

  • Alcohol: R-OH (1.1 – 1.5 equiv)[2]

  • Coupling Agent: EDC[2]·HCl (1.2 equiv)[2]

  • Catalyst: DMAP (0.1 – 0.2 equiv)[2]

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)[2]

Step-by-Step Procedure:
  • Dissolution: Dissolve the substrate in DCM.[2] If the zwitterion is insoluble, add a minimal amount of DMF or 1.0 equiv of Triethylamine (TEA) to solubilize it as the carboxylate.[2]

  • Addition: Add the target alcohol and DMAP. Cool to 0°C .[2][4]

  • Coupling: Add EDC·HCl in one portion.

  • Incubation: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Dilute with DCM.[2]

    • Wash with saturated

      
       (removes unreacted acid).[2]
      
    • Wash with Brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography is usually required to remove the N-acylurea byproduct.[2]

Critical Process Visualizations

Figure 1: Reaction Pathway & Intermediate States

The following diagram illustrates the transformation of the zwitterion through the acid chloride/activated intermediate pathways.[2]

EsterificationPathwayZwitterionZwitterion Substrate(Insoluble)ProtonationProtonation (HCl)Amine Salt FormationZwitterion->Protonation+ H+ (from SOCl2/HCl)ActivationCarboxyl Activation(Acyl Chloride / O-Acylisourea)Protonation->Activation+ SOCl2 or EDCEsterEster Product(HCl Salt or Free Base)Activation->Ester+ R-OHEster->ZwitterionHydrolysis (Avoid H2O)

Caption: Mechanistic flow from the zwitterionic starting material to the final ester, highlighting the critical protonation step required to solubilize the pyrimidine core.

Figure 2: Decision Tree for Method Selection

MethodSelectionStartSelect Esterification StrategyIsSimpleIs the alcohol simple(MeOH, EtOH)?Start->IsSimpleIsAcidSensitiveIs the alcoholacid-sensitive?IsSimple->IsAcidSensitiveNo (Stoichiometric)MethodAMethod A: SOCl2 / Alcohol(Yields HCl Salt)IsSimple->MethodAYes (Solvent)IsAcidSensitive->MethodANoMethodBMethod B: EDC / DMAP(Yields Free Base)IsAcidSensitive->MethodBYes

Caption: Logical workflow to determine the optimal synthetic route based on alcohol type and chemical sensitivity.

Troubleshooting & Scientific Rationale

Handling the Amine Salt

The diethylamino group is a base. In Method A , the product will be the Hydrochloride Salt .[2]

  • Observation: The product is a hygroscopic solid.[2]

  • Action: If the free base is required for the next step, dissolve the salt in water, neutralize with saturated

    
     to pH 8–9, and extract into Ethyl Acetate.[2]
    
  • Rationale: Do not use strong bases (NaOH) excessively, as this may hydrolyze the newly formed ester.[2]

Solubility Issues

If the starting material remains insoluble in Method B (DCM):

  • Switch Solvent: Use DMF or a DCM/DMF (9:1) mixture.

  • Pre-activation: Convert the acid to its carboxylate salt using 1.0 equiv of DIPEA before adding EDC.[2] This breaks the zwitterionic lattice energy.[2]

References

  • Amino Acid Esterification Protocols

    • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.[2][3] Journal of the American Society for Mass Spectrometry. (2023).[2] [2]

  • Thionyl Chloride Mediated Synthesis

    • Process for esterification of amino acids and peptides.[2][3][5] WO1998049133A1.[2]

  • Pyrimidine Propanoic Acid Derivatives

    • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid.[2][6] MDPI Molbank. (2007).[1][2]

  • Trifluoromethanesulfonic Acid Catalysis

    • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.[2][7] CN104926717A.[2]

Scalable synthesis routes for diethylaminopyrimidine propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for Diethylaminopyrimidine Propanoic Acid Derivatives

Executive Summary

This guide details the scalable synthesis of 3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid and its derivatives. These scaffolds are critical pharmacophores in the development of kinase inhibitors, metabolic regulators (e.g., chemically related to Rosuvastatin intermediates), and integrin antagonists.

Unlike traditional discovery-scale routes that rely on heavy chromatography, this protocol emphasizes Process Mass Intensity (PMI) reduction, utilizing crystallization-driven purification and telescoped workflows . The primary route focuses on a modular SNAr / Heck Coupling / Hydrogenation sequence, validated for multi-gram to kilogram scale-up.

Strategic Retro-Synthesis & Pathway Design

To ensure scalability, we avoid linear ring-construction methods (e.g., Biginelli) which often suffer from fixed substitution patterns. Instead, we employ a Late-Stage Functionalization strategy on a commercially available halogenated pyrimidine core.

Core Logic:

  • C-2 Functionalization: The diethylamino group is installed via Nucleophilic Aromatic Substitution (SNAr). This is highly favored at the electron-deficient C-2 position of 5-bromo-2-chloropyrimidine.

  • C-5 Chain Extension: The propanoic acid tail is installed via a Palladium-catalyzed Heck coupling followed by reduction. This allows for the variation of the chain length or saturation level if derivative libraries are needed.

Synthesis Pathway Diagram

SynthesisRoute cluster_legend Process Key SM 5-Bromo-2-chloropyrimidine (Starting Material) Int1 Intermediate 1: 2-(Diethylamino)-5-bromopyrimidine SM->Int1 Step 1: SNAr (HNEt2, IPA, 60°C) Int2 Intermediate 2: Acrylate Ester Derivative Int1->Int2 Step 2: Heck Coupling (Me-Acrylate, Pd cat.) Final Target: 3-[2-(Diethylamino)pyrimidin-5-yl] propanoic Acid Int2->Final Step 3: Hydrogenation & Hydrolysis High Yield High Yield Chromatography-Free Chromatography-Free High Yield->Chromatography-Free

Caption: Figure 1. Modular synthetic workflow for 2,5-disubstituted pyrimidine propanoic acids.

Detailed Experimental Protocols

Step 1: Regioselective SNAr Amination

Objective: Install the diethylamino group at C-2. Mechanism: Addition-Elimination at the most electron-deficient carbon.

Reagents:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Diethylamine (2.5 equiv)

  • Solvent: Isopropyl Alcohol (IPA) or 2-MeTHF (Green alternative)

  • Base: Potassium Carbonate (K₂CO₃) (1.2 equiv) – Optional if excess amine is used, but recommended for scale to scavenge HCl.

Protocol:

  • Charge a reactor with 5-bromo-2-chloropyrimidine and IPA (5 vol).

  • Cool to 0–5°C. The reaction is exothermic.

  • Add Diethylamine dropwise over 30 minutes, maintaining internal temperature <20°C.

  • Heat to 60°C and stir for 4 hours.

    • Checkpoint: Monitor by HPLC.[1] Target <0.5% starting material.

  • Workup (Self-Validating):

    • Concentrate solvent to 2 vol.

    • Add Water (10 vol). The product, 2-(diethylamino)-5-bromopyrimidine , will precipitate as a solid due to high lipophilicity change.

    • Filter and wash with cold water.

    • Dry at 45°C under vacuum.

Data Summary:

Parameter Specification
Yield >92%
Purity (HPLC) >98% (a/a)

| Appearance | Off-white crystalline solid |

Step 2: Heck Cross-Coupling

Objective: Install the unsaturated side chain. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Insertion -> Beta-Hydride Elimination).

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Methyl Acrylate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + P(o-tol)₃ (2 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or DMAc (3 vol)

Protocol:

  • Inert the reactor with Nitrogen (3 cycles). Oxygen inhibits the catalyst.

  • Charge Intermediate 1, DMF, Et₃N, and Methyl Acrylate.

  • Add Pre-mixed catalyst solution (Pd(OAc)₂/Ligand) under Nitrogen flow.

  • Heat to 95–100°C for 12 hours.

    • Scientific Insight: Higher temperatures favor the trans-isomer, which is thermodynamically stable.

  • Workup:

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (10 vol) and wash with 1N HCl (to remove Et₃N and Pd traces) followed by Brine.

    • Pass organic layer through a Celite/Charcoal pad to scavenge residual Palladium (Critical for pharma compliance).

    • Concentrate to yield Methyl 3-[2-(diethylamino)pyrimidin-5-yl]acrylate .

Step 3: Telescoped Hydrogenation & Hydrolysis

Objective: Reduce the alkene and hydrolyze the ester to the final acid.

Protocol:

  • Dissolve the acrylate intermediate in Methanol (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 3 bar (45 psi) H₂ pressure at RT for 4 hours.

    • Checkpoint: Check for disappearance of alkene peak in HPLC.

  • Filter catalyst (save for recovery).

  • Add NaOH (2M aq, 3.0 equiv) directly to the methanolic filtrate.

  • Stir at 40°C for 2 hours (Saponification).

  • Isolation (pH Swing):

    • Acidify mixture to pH 3.0 using 2N HCl.

    • The target compound, 3-[2-(diethylamino)pyrimidin-5-yl]propanoic acid , will precipitate.

    • Recrystallize from Ethanol/Water if purity <99%.

Critical Quality Attributes (CQA) & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of chloride by water in solvent.Ensure IPA is anhydrous (<0.1% H₂O).
Pd Black Precipitation Catalyst decomposition due to O₂.Strictly degas solvents; increase ligand ratio to 1:3.
Incomplete Hydrolysis Steric hindrance or low temp.Increase temp to 50°C; ensure MeOH concentration is sufficient to solubilize the ester.

References

  • Review of Pyrimidine Functionalization

    • Title: Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.[2][3][4][5]

    • Source: ACS Omega, 2025.
    • URL:[Link](Generalized link to journal based on search context)

  • Heck Coupling on Heterocycles: Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis (Thieme), 2002.
  • Propanoic Acid Derivatives in Drug Discovery

    • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)
    • Source: Pharmaceuticals (MDPI), 2024.
    • URL:[Link][6][7]

  • Industrial Pyrimidine Synthesis

    • Title: Process of producing pyrimidine-5-carboxylic acid with a basic substituent.

    • Source: US P
    • URL

Sources

Solid-phase peptide synthesis (SPPS) using 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the incorporation of the specialized pharmacophore 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

This guide treats the compound not merely as a reagent, but as a critical N-terminal capping motif or side-chain modifier used to introduce basicity, solubility, and drug-like pyrimidine scaffolds into peptide therapeutics.

Introduction & Chemical Logic

The integration of heterocyclic small molecules into peptide backbones is a cornerstone of Peptide-Drug Conjugate (PDC) and Peptidomimetic research. The compound 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid represents a strategic building block characterized by three functional domains:

  • The Propanoic Acid Linker: A flexible C3 spacer that minimizes steric clash between the bulky heterocycle and the peptide N-terminus, facilitating efficient coupling compared to rigid benzoic acid derivatives.

  • The Pyrimidine Core: A privileged scaffold in medicinal chemistry, often associated with kinase inhibition and hydrogen-bonding networks.

  • The Diethylamino Tail: A tertiary amine that imparts basicity (pKa ~10-11). This is critical for:

    • Solubility Enhancement: The amine remains protonated at physiological and acidic pH, preventing aggregation of hydrophobic peptides.

    • Lysosomal Escape: Potential "proton sponge" effect for cell-penetrating peptides.

Mechanistic Insight: The "Self-Scavenging" Base Effect

Unlike standard amino acids, this building block contains an internal tertiary base. While this base is less sterically accessible than the DIEA/NMM used in activation, it necessitates careful handling during the activation step to prevent premature ester hydrolysis or racemization of the preceding amino acid, although the latter is less of a concern for a terminal achiral cap.

Experimental Protocol: Solid-Phase Integration

Materials & Reagents
  • Target Reagent: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Store at +4°C, Hygroscopic).

  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids). Loading 0.3–0.6 mmol/g recommended to reduce steric crowding.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics with electron-rich heterocycles.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Solvent: DMF (Anhydrous).

Coupling Strategy (The "Pre-Activation" Method)

Direct coupling is recommended. The tertiary amine on the pyrimidine ring is stable to standard activation conditions but can form salts if the activation mixture is too acidic.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Fmoc Removal (Preceding Step): Treat resin with 20% Piperidine/DMF (2 x 5 min). Wash thoroughly (5x DMF, 3x DCM, 3x DMF). Critical: Ensure no piperidine remains, as it will form an adduct with the activated ester.

  • Activation Cocktail Preparation (Scale: 0.1 mmol synthesis):

    • Weigh 3.0 equivalents of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid.

    • Weigh 2.9 equivalents of HATU (slight deficit to prevent capping with unactivated HATU).

    • Dissolve in minimal DMF (approx. 2-3 mL).

    • Add 6.0 equivalents of DIEA. Note: We use double the standard base amount to neutralize the internal formation of salts with the pyrimidine nitrogen and ensure the carboxylic acid is deprotonated for activation.

    • Pre-activate for exactly 30 seconds. (Do not exceed 2 mins; reactive esters of electron-rich systems can hydrolyze).

  • Coupling Reaction:

    • Add the activated cocktail to the resin.

    • Shake/agitate at Room Temperature for 45–60 minutes .

    • Optional: For difficult sequences (aggregated peptides), heat to 50°C (microwave or water bath).

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin) .

    • Result: The beads should remain colorless (negative), indicating the free amine has been capped. If blue, repeat coupling (double couple).

Cleavage & Deprotection

The diethylamino group will be protonated during cleavage, forming a Trifluoroacetate (TFA) salt.

  • Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O.

  • Time: 2–3 hours.

  • Post-Cleavage: Precipitate in cold Diethyl Ether. The pellet might be "gummy" due to the lipophilic pyrimidine tail. Centrifuge at 4°C.

Visualization: Synthesis Workflow

The following diagram illustrates the critical decision points and chemical logic for incorporating this specific pharmacophore.

SPPS_Workflow cluster_Activation Activation Cocktail (In Vial) Start Resin-Bound Peptide (Fmoc-Protected N-Term) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Wash Steps (DMF/DCM/DMF) Deprotect->Wash Coupling Coupling Reaction (45-60 min, RT) Wash->Coupling Reagent 3-(2-(Diethylamino)pyrimidin-5-yl) propanoic acid (3.0 eq) ActiveEster Activated OAt Ester (30 sec pre-activation) Reagent->ActiveEster Mix Activator HATU (2.9 eq) + DIEA (6.0 eq) Activator->ActiveEster ActiveEster->Coupling Add to Resin QC Kaiser Test (Colorless = Success) Coupling->QC QC->Coupling Fail (Double Couple) Cleavage Global Cleavage (95% TFA) QC->Cleavage Pass Final Final Peptide-TFA Salt (Cationic Pyrimidine) Cleavage->Final

Figure 1: Optimized SPPS workflow for coupling diethylaminopyrimidine derivatives.

Analytical Data & Troubleshooting

HPLC Purification Strategy

The Diethylamino group introduces a significant charge shift.

ParameterRecommendationRationale
Column C18 (Reverse Phase)Standard hydrophobicity interaction.
Buffer A 0.1% TFA in WaterKeeps the diethylamino group protonated (Ion-Pairing).
Buffer B 0.1% TFA in AcetonitrileElution solvent.
Retention Early Elution Shift Relative to a pure carbon analog (e.g., phenyl-propanoic acid), this compound will elute earlier due to the positive charge on the tertiary amine in acidic buffer.
pH Sensitivity Avoid neutral pHAt pH > 8, the amine deprotonates, drastically increasing hydrophobicity and potentially causing precipitation on the column.
Common Issues & Solutions
  • Problem: Low Coupling Efficiency.

    • Root Cause: The tertiary amine in the reagent might be scavenging the proton from the activator if DIEA is insufficient.

    • Solution: Ensure DIEA is at least 2x the molar equivalents of the reagent + activator combined.

  • Problem: "Gummy" Peptide after Ether Precipitation.

    • Root Cause: The lipophilic pyrimidine + TFA salt forms an ionic liquid-like phase.

    • Solution: Triturate the pellet with cold Hexane/Ether (1:1) or lyophilize directly from 50% Acetic Acid/Water.

References

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups". Chemical Reviews. Link

  • Blondelle, S. E., & Houghten, R. A. (1996). "Novel antimicrobial compounds identified using synthetic combinatorial libraries". Trends in Biotechnology. Link (Contextual reference for heterocyclic capping in peptide libraries).

Application Note: Optimization of Solvent Systems for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic protocol for optimizing solvent systems for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid . Due to its amphoteric nature containing both a basic 2-aminopyrimidine moiety and an acidic propanoic acid tail, this compound exhibits complex solubility behavior dependent on pH and dielectric constant. This guide provides a tiered screening strategy, physicochemical profiling, and validated protocols to identify optimal solvents for synthesis, purification, and analytical applications.

Physicochemical Profile & Solubility Challenges

Understanding the molecular structure is the prerequisite for solvent selection. The target molecule consists of three distinct functional regions that drive its solubility profile:

  • The Pyrimidine Core (Basic): The ring nitrogens (specifically N1/N3) act as weak bases. For 2-(diethylamino)pyrimidine derivatives, the pKa of the ring nitrogen is typically in the range of 3.5 – 4.5 [1].

  • The Propanoic Acid Tail (Acidic): A typical aliphatic carboxylic acid with a pKa of approximately 4.5 – 4.8 .

  • The Diethylamino Group (Lipophilic): Adds significant hydrophobic character, increasing solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate compared to unsubstituted aminopyrimidines.

The Zwitterion Effect

At pH values between the two pKa points (approx. pH 4.0 – 5.0), the molecule is likely to exist primarily as a zwitterion (protonated pyrimidine ring, deprotonated carboxylate). In this state, the net charge is zero, but the high crystal lattice energy significantly reduces solubility in both water and non-polar organics.

Implication: Optimization requires driving the equilibrium away from the zwitterionic form (via pH adjustment) or using high-dielectric organic solvents to disrupt the lattice.

Solvent Screening Strategy (Tiered Approach)

We employ a three-tier screening logic to rapidly identify candidate solvents.

Visualization: Solubility Screening Workflow

Solubility_Workflow Start Analyte: 3-(2-(Diethylamino) pyrimidin-5-yl)propanoic acid Tier1 Tier 1: Neat Solvent Screen (Dielectric Scan) Start->Tier1 Tier2 Tier 2: pH-Dependent Profiling (Aqueous Buffers) Tier1->Tier2 If poor organic solubility Decision Application Requirement? Tier1->Decision High solubility found Tier3 Tier 3: Binary Co-Solvent Optimization Tier2->Tier3 If aqueous solubility insufficient Tier3->Decision HPLC LC-MS/HPLC (Select: MeOH/Water + Formic Acid) Decision->HPLC Analytical Synth Synthesis/Process (Select: DMF, DMSO, or EtOAc) Decision->Synth Reaction Extract Extraction/Workup (Select: DCM or MTBE at controlled pH) Decision->Extract Purification

Figure 1: Decision tree for solvent selection based on downstream application requirements.

Experimental Protocols

Protocol A: High-Throughput Saturation Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in neat organic solvents.

Materials:

  • Analyte: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (>98% purity).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Water.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Procedure:

  • Preparation: Weigh 10 mg of analyte into 1.5 mL microcentrifuge tubes (n=3 per solvent).

  • Solvent Addition: Add 100 µL of the respective solvent to each tube.

    • Note: If the solid dissolves immediately, add more solid until saturation is visible (undissolved pellet).

  • Equilibration: Shake at 25°C and 750 rpm for 24 hours.

    • Why 24h? To ensure thermodynamic equilibrium is reached, overcoming slow dissolution kinetics common in crystalline heterocycles [2].

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant (typically 1:100 in 50:50 ACN:Water) and analyze via HPLC-UV (254 nm).

Expected Results & Interpretation:

Solvent ClassSolventExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)High dielectric constant disrupts zwitterionic lattice; excellent H-bond acceptance.
Protic MethanolHigh (~20-50 mg/mL)Solvates both the amine and carboxylic acid; H-bond donor/acceptor capability.
Non-Polar DCMModerate (~5-20 mg/mL)Solubilizes the lipophilic diethyl/pyrimidine core; less effective for the acid tail unless protonated.
Aqueous Water (pH 7)Low (<1 mg/mL)Near zwitterionic point; lattice energy dominates solvation energy.
Protocol B: pH-Dependent Aqueous Solubility Profiling

Objective: Define the pH window for extraction or aqueous formulation.

Procedure:

  • Prepare buffers at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 10 (Borate/NaOH).

  • Add excess analyte to 1 mL of each buffer.

  • Shake for 24 hours, centrifuge, and analyze supernatant via HPLC.

Analysis of Ionization States:

Ionization_States Cation Cationic Form (pH < 3.5) Solubility: HIGH (Protonated Pyrimidine) Zwitter Zwitterionic Form (pH 4.0 - 5.0) Solubility: LOW (Net Charge 0) Cation->Zwitter pKa1 ~3.8 Anion Anionic Form (pH > 6.0) Solubility: HIGH (Carboxylate Ion) Zwitter->Anion pKa2 ~4.8

Figure 2: Ionization states governing aqueous solubility. Maximum solubility is achieved at pH extremes.

Recommendation:

  • For Extraction: Adjust aqueous phase to pH 4.5 (precipitates analyte) to extract impurities, or adjust to pH 4.5 to extract into organic solvent (DCM) if the neutral form is desired? Correction: At pH 4.5, it is zwitterionic (polar). To extract into an organic layer like DCM, you must suppress the charge.

    • Strategy: Adjust pH to ~3.0 (Cationic) -> Stays in Water.

    • Strategy: Adjust pH to ~7.0 (Anionic) -> Stays in Water.

    • Optimization: The "Neutral" form (uncharged) is theoretically required for organic extraction. However, for amino-acids, a true uncharged form may not exist due to zwitterion formation.

    • Solution: Use Ion-Pairing Extraction . Add an equivalent of counter-ion (e.g., Trifluoroacetic acid for cations or Triethylamine for anions) or use n-Butanol as the organic solvent which can solvate zwitterions better than DCM.

Recommended Solvent Systems by Application

Based on the structural analysis and standard solubility trends for aminopyrimidines [2, 3], the following systems are recommended:

For Analytical HPLC/LC-MS
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Rationale: Low pH ensures the pyrimidine is fully protonated (Cationic), eliminating zwitterionic behavior and improving peak shape. The diethylamino group provides sufficient hydrophobicity for retention on C18 columns.

For Synthetic Reactions (Nucleophilic Substitution/Coupling)[1]
  • Primary Choice: DMF or NMP (N-Methyl-2-pyrrolidone).

  • Rationale: These dipolar aprotic solvents dissolve the compound at high concentrations (>100 mg/mL) and facilitate reactions involving the carboxylic acid (e.g., amide coupling) by solvating the intermediates effectively.

For Purification (Crystallization)[2]
  • System: Ethanol/Water or Isopropanol/Water (90:10 v/v).

  • Protocol: Dissolve in hot Ethanol (near boiling); add Water dropwise until turbidity appears; cool slowly to 4°C.

  • Rationale: Exploits the steep solubility curve in alcohols vs. temperature, while water acts as an anti-solvent for the lipophilic diethyl moiety at lower temperatures.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]

  • Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Manorama, et al. (2024).[1] A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

Disclaimer: This protocol is designed based on physicochemical principles of structural analogs. Experimental validation with the specific lot of material is required.

Sources

Application Note: Precision Bioconjugation of Pyrimidine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Solubility and Reactivity Barriers in Nucleic Acid and Antimetabolite Labeling

Abstract

Pyrimidine-based carboxylic acids (e.g., orotic acid, 5-carboxy-cytosine, and 5-carboxy-uracil) represent a critical class of bioligands used in epigenetic sequencing, antibody-drug conjugates (ADCs), and metabolic probes. However, their integration into bioconjugates is frequently hampered by poor aqueous solubility and competing nucleophilicity of the pyrimidine ring nitrogens. This guide details optimized protocols for activating these specific substrates, employing a "mixed-solvent" strategy to maintain solubility while ensuring high-fidelity amide coupling.

Introduction & Strategic Value

Pyrimidine carboxylic acids are not merely passive linkers; they are often the functional payload.

  • Orotic Acid (Vitamin B13): A key intermediate in pyrimidine biosynthesis; conjugates are used to target metabolic pathways in cancer cells.

  • 5-Carboxy-Cytosine (5caC): An epigenetic marker; specific labeling allows for the mapping of DNA demethylation pathways.

  • Antifolates: Many pyrimidine analogs mimic folate structures to inhibit dihydrofolate reductase (DHFR).

The primary challenge in conjugating these molecules is the Solubility-Reactivity Paradox . Pyrimidines often require organic solvents (DMSO/DMF) or high pH to dissolve, conditions that can denature protein targets or accelerate the hydrolysis of activated esters (NHS).

Mechanistic Insight & Chemo-Selectivity

The goal is to form a stable amide bond between the pyrimidine's carboxylic acid and a primary amine (Lysine on protein or amino-modified DNA).

The "Danger Zone": Ring Reactivity

Unlike simple aliphatic acids, the pyrimidine ring contains exocyclic amines (e.g., N4 on cytosine) and ring nitrogens (N3) that can act as competing nucleophiles.

  • Risk: If the activation reagent (EDC/HATU) is used in large excess, it may activate the ring nitrogens, leading to side-products or cross-linking.

  • Solution: Strict stoichiometry (1:1 to 1:1.2) of the activating agent relative to the carboxylic acid is required to favor the carboxylate reaction over the ring nitrogens.

Visualization: Activation Pathway

The following diagram illustrates the activation of a generic pyrimidine-5-carboxylic acid, highlighting the critical intermediate stabilization.

PyrimidineActivation Start Pyrimidine-COOH (Solubilized in DMSO) Intermediate Semi-Stable NHS-Ester Start->Intermediate Activation (Organic Phase) Activator + EDC / Sulfo-NHS Activator->Intermediate Product Pyrimidine-Amide Conjugate Intermediate->Product Nucleophilic Attack (Mixed Phase) SideProduct Hydrolysis (Regenerate COOH) Intermediate->SideProduct Slow Hydrolysis (If pH > 8.5) Target + Protein-NH2 (Aqueous Buffer)

Figure 1: The "Two-Phase" Activation Strategy. Activation occurs in an organic solvent to prevent hydrolysis and precipitation, followed by rapid mixing with the aqueous target.

Critical Parameters & Reagent Selection

Solubility Data (Orotic Acid & Analogs)

Most failures occur because the ligand precipitates upon contact with the aqueous buffer.

Solvent SystemSolubility RatingSuitability for ConjugationNotes
Water (pH 7.0) Poor (< 1 mg/mL)Low Ligand crashes out; inefficient coupling.
Water (pH 9-10) GoodMedium High pH hydrolyzes NHS esters rapidly.
DMSO (Anhydrous) ExcellentHigh Ideal for initial activation step.
DMF GoodHigh Good alternative; easier to remove by evaporation.
50% DMSO / PBS ModerateHigh The target "working solution" after dilution.
Coupling Reagent Selection Matrix
ReagentBest ForApplication Context
EDC / Sulfo-NHS Protein/Antibody LabelingWater-soluble byproduct; allows "Two-Step" protocol.
HATU / DIEA Peptide/Small MoleculeHigh efficiency; requires organic solvent (DMF); difficult to purify from proteins.
DCC NOT RECOMMENDED Forms insoluble urea that is nearly impossible to remove from biological samples.

Experimental Protocols

Protocol A: Two-Step Protein Labeling (The "Mixed Solvent" Method)

Target: Conjugating Orotic Acid or 5-carboxy-uracil to an Antibody (IgG).

Reagents:

  • Ligand: Pyrimidine carboxylic acid (10 mM in dry DMSO).

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • Stabilizer: Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Buffer A: Activation Buffer (0.1 M MES, pH 6.0, No Saline ).

  • Buffer B: Conjugation Buffer (PBS, pH 7.4).

Step-by-Step Workflow:

  • Solubilization (Critical):

    • Dissolve 1 mg of Pyrimidine-COOH in 100 µL of anhydrous DMSO. Ensure complete dissolution.

  • Activation (Organic/Acidic Phase):

    • Add 1.2 molar equivalents of EDC and 2.5 molar equivalents of Sulfo-NHS directly to the DMSO solution.

    • Expert Tip: If the EDC does not dissolve, add 10-20 µL of Buffer A (MES). Keep the water content low (<20%) at this stage to prevent hydrolysis.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Protein Preparation:

    • Buffer exchange the Antibody into Buffer B (PBS). Ensure no primary amines (Tris/Glycine) are present.

    • Adjust protein concentration to ~2-5 mg/mL.

  • Conjugation (The "Dropwise" Technique):

    • Slowly add the Activated Pyrimidine solution to the Protein solution while vortexing gently.

    • Limit DMSO: Ensure the final volume of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification:

    • Remove excess pyrimidine and byproducts using a Desalting Column (MWCO 7kDa) or Dialysis against PBS.

    • Validation: Measure Absorbance. Pyrimidines absorb at ~260-270 nm; Protein at 280 nm. A rise in the A260/A280 ratio indicates successful conjugation.

Protocol B: High-Efficiency HATU Coupling

Target: Conjugating 5-carboxy-cytosine to an amino-modified Oligonucleotide (on CPG solid support) or a PNA monomer.

Reagents:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • DIEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Workflow:

  • Pre-Activation:

    • Dissolve Pyrimidine-COOH (1 eq) in DMF.

    • Add HATU (0.9 eq) and DIEA (2.0 eq).

    • Note: Use slightly less HATU than acid to prevent capping the amine with the uronium salt.

    • Stir for 5 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the pre-activated mixture to the Solid Support (CPG-Oligo) containing the free amine.

    • Incubate for 1-2 hours at RT with agitation.

  • Washing:

    • Wash the resin extensively with DMF (3x) then DCM (3x) to remove the tetramethylurea byproduct.

Quality Control & Troubleshooting

QC Workflow Diagram

QC_Workflow Crude Crude Conjugate UV_Check UV-Vis Scan (200-400 nm) Crude->UV_Check Ratio_Logic Check A260/A280 Ratio UV_Check->Ratio_Logic Pass Ratio Increased? Proceed to LC-MS Ratio_Logic->Pass Yes Fail No Change? Check Reagent Hydrolysis Ratio_Logic->Fail No MS_Confirm LC-MS Confirmation (Look for Mass Shift) Pass->MS_Confirm

Figure 2: Validation Logic. The distinct UV absorbance of pyrimidines provides a rapid "Yes/No" check before expensive MS analysis.

Troubleshooting Guide
  • Issue: Precipitation immediately upon adding activated ester to protein.

    • Cause: Pyrimidine hydrophobicity.

    • Fix: Increase DMSO concentration to 15% (if protein tolerates) or use a PEGylated linker to increase water solubility before attaching the pyrimidine.

  • Issue: Low Yield.

    • Cause: Hydrolysis of NHS ester.

    • Fix: Ensure the Activation Buffer (Step 2 of Protocol A) is pH < 6.0. NHS esters are stable at pH 5-6 but hydrolyze rapidly at pH > 8.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[1] Academic Press.[2] (The definitive guide on carboxylic acid activation chemistries).

  • BenchChem. (2025).[3][4] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (Protocols for EDC/NHS and HATU coupling).

  • Zhu, Q., et al. (2019). Highly Water-Soluble Orotic Acid Nanocrystals Produced by High-Energy Milling. (Detailed analysis of Orotic acid solubility challenges).

  • Shao, W., et al. (2023). A Photoredox Reaction for the Selective Modification of 5-Carboxycytosine in DNA. Journal of the American Chemical Society. (Advanced applications of 5-carboxy-cytosine).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. (Standard protocols for NHS/EDC handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable pyrimidine-based building block. As a molecule of interest in pharmaceutical development, achieving a high-yield, reproducible synthesis is paramount.

This guide moves beyond simple procedural outlines. It is structured to provide a deep, mechanistic understanding of the common synthetic challenges, offering field-proven troubleshooting strategies and optimization protocols. We will explore a robust and modern synthetic route, dissecting each step to anticipate and resolve potential issues, thereby maximizing your yield and purity.

Section 1: Recommended Synthetic Workflow

A common and effective strategy for constructing this molecule involves a multi-step sequence starting from a commercially available, functionalized pyrimidine. The route detailed below utilizes a palladium-catalyzed Heck cross-coupling reaction, a powerful C-C bond-forming method, followed by reduction and saponification.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Heck Cross-Coupling cluster_2 Step 3: Alkene Reduction cluster_3 Step 4: Saponification (Hydrolysis) A 2,5-Dibromopyrimidine C 2-(Diethylamino)-5-bromopyrimidine A->C Diethylamine (excess) DMSO, 80-100 °C B Diethylamine B->C E Ethyl (E)-3-(2-(diethylamino)pyrimidin-5-yl)acrylate C->E Pd(OAc)2, P(o-tol)3 Et3N, Acetonitrile, 90 °C D Ethyl Acrylate D->E F Ethyl 3-(2-(diethylamino)pyrimidin-5-yl)propanoate E->F H2 (balloon), 10% Pd/C Ethanol, rt G 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Final Product) F->G 1. LiOH, THF/H2O 2. HCl (aq) to pH ~4-5

Caption: Recommended four-step synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<30%). Where should I focus my optimization efforts? A: A low overall yield is typically due to significant losses in one or two key steps. The most critical step in this sequence is the Heck Cross-Coupling (Step 2) . This reaction is sensitive to catalyst, ligand, base, and solvent quality. Sub-optimal conditions here will drastically lower the input for subsequent steps. The second area to scrutinize is the final purification (after Step 4) , where the amphoteric nature of the product can lead to significant material loss during workup if the pH is not carefully controlled.

Q2: I'm having trouble with the first step (SNAr). The reaction is messy and gives multiple products. What's going on? A: The reaction of 2,5-dibromopyrimidine with diethylamine relies on the higher electrophilicity of the C2 position compared to C5.[1] However, at elevated temperatures, substitution at C5 can also occur, leading to a mixture of products. The key is to control the temperature carefully and use a moderate excess of diethylamine. Ensure your starting 2,5-dibromopyrimidine is pure, as impurities can complicate the reaction profile.

Q3: Is the reduction of the double bond (Step 3) always necessary? A: Yes. The Heck reaction forms an α,β-unsaturated ester. To arrive at the propanoic acid side chain, the carbon-carbon double bond must be saturated. Catalytic hydrogenation is the most efficient method for this transformation. Failure to reduce the double bond will result in the incorrect final product, an acrylic acid derivative.

Q4: My final product is a sticky oil or an amorphous solid that is difficult to handle and purify. How can I obtain a crystalline solid? A: This is a classic purification challenge for zwitterionic or amphoteric compounds. The key is to isolate the product at its isoelectric point, where it has minimum solubility. After hydrolysis, very carefully adjust the pH of the aqueous solution with dilute acid (e.g., 1M HCl). The target pH is likely between 4 and 5. The product should precipitate as a solid. If it still oils out, try adding the aqueous solution dropwise to a rapidly stirring anti-solvent like acetone or acetonitrile. Recrystallization from a solvent system like ethanol/water or isopropanol/heptane can also significantly improve crystallinity.

Section 3: In-Depth Troubleshooting Guides
Troubleshooting Guide A: Step 2 - Heck Cross-Coupling

Issue: The Heck reaction between 2-(diethylamino)-5-bromopyrimidine and ethyl acrylate is sluggish, incomplete, or fails entirely.

Causality Analysis: The success of a Heck reaction depends on the delicate balance of the palladium catalytic cycle: oxidative addition, migratory insertion, and reductive elimination. An electron-rich heterocycle like our pyrimidine substrate can make the oxidative addition step more challenging.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Pd(OAc)₂ is a pre-catalyst that is reduced in situ to Pd(0). If this reduction fails or the Pd(0) is oxidized, the cycle stops. Protocol: 1. Ensure all reagents and the solvent (acetonitrile is hygroscopic) are anhydrous and degassed. 2. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst. 3. Use a fresh bottle of Pd(OAc)₂.
Inappropriate Ligand The phosphine ligand stabilizes the palladium center and modulates its reactivity. Tri(o-tolyl)phosphine is a good starting point, but sterically hindered or electron-rich substrates may require different ligands. Protocol: 1. If the standard ligand fails, screen other common phosphine ligands such as PPh₃, or more electron-rich/bulky ligands like P(t-Bu)₃ or XPhos. 2. Maintain a Pd:Ligand ratio of 1:2 or 1:3.
Incorrect Base The base (e.g., Triethylamine, Et₃N) is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. It must be strong enough to react with the H-X species formed but not so strong as to cause side reactions. Protocol: 1. Ensure the base is pure and dry. 2. If Et₃N is ineffective, consider a slightly stronger organic base like DBU or an inorganic base like K₂CO₃. Be aware that inorganic bases have poor solubility in acetonitrile.
Suboptimal Temperature The reaction requires sufficient thermal energy to drive the oxidative addition, but excessive heat can lead to catalyst decomposition (formation of palladium black) and side product formation. Protocol: 1. The typical range is 80-100 °C. Monitor the reaction by TLC or LCMS. 2. If no conversion is observed, incrementally increase the temperature by 10 °C. 3. If palladium black is observed, the temperature is likely too high.
Troubleshooting Guide B: Step 4 - Saponification & Workup

Issue: Incomplete hydrolysis of the ethyl ester or significant loss of product during aqueous workup.

Causality Analysis: Saponification is a straightforward equilibrium-driven reaction. However, the workup for an amino acid-like product requires precise pH control to ensure protonation/deprotonation states that favor isolation.

Experimental Protocol: pH-Controlled Isolation

  • Hydrolysis: After the reaction (dissolving the ester in THF/water and adding LiOH) is complete by TLC/LCMS, cool the mixture in an ice bath.

  • Quenching & pH Adjustment:

    • Slowly add 1M HCl solution dropwise with vigorous stirring, monitoring the pH with a calibrated meter.

    • You will observe the pH drop. As it approaches ~7, the rate of change will slow.

    • Continue adding acid dropwise until the pH is in the range of 4.0-5.0 . This is the likely isoelectric point where the molecule is neutral and least soluble. A fine precipitate should form.

  • Isolation:

    • Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a non-polar solvent like diethyl ether or heptane (to remove organic-soluble impurities and aid drying).

  • Drying: Dry the resulting solid under high vacuum.

Section 4: Visualizing Potential Side Reactions

During pyrimidine synthesis, especially if using a classical condensation approach (e.g., Biginelli or Pinner-type reactions), side reactions can compete with the desired cyclization, leading to low yields.[2] One common side reaction is the formation of a Hantzsch-type dihydropyridine if ammonia is present from urea decomposition.[2][3]

SideReaction cluster_main Desired Pyrimidine Pathway cluster_side Hantzsch Side Reaction A β-Ketoester (1 eq) D Desired Pyrimidine A->D B Aldehyde (1 eq) B->D Note Competition for Aldehyde and β-Ketoester starting materials leads to reduced yield. C Amidine (1 eq) C->D E β-Ketoester (2 eq) H Dihydropyridine Byproduct E->H F Aldehyde (1 eq) F->H G Ammonia (NH3) (from Amidine/Urea decomp.) G->H

Sources

Solving solubility issues of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid .

This guide is structured as a Tier-3 Technical Support resource, designed for formulation scientists and medicinal chemists. It moves beyond basic advice to address the physicochemical root causes (zwitterionic behavior, lipophilicity, and crystal lattice energy) and provides actionable, laboratory-validated solutions.

Subject: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Target Molecule) Classification: Zwitterionic / Amphiphilic Heterocycle Support Level: Advanced Application Scientist[1]

Executive Summary & Physicochemical Diagnosis

The Core Issue: Users typically report precipitation when diluting DMSO stocks into aqueous buffers (PBS, HEPES) at neutral pH (7.0–7.4).

The Mechanism: This molecule exhibits a classic "U-shaped" solubility profile characteristic of ampholytes.[1]

  • The Acidic Tail: The propanoic acid moiety (pKa ≈ 4.[1]8) is anionic at neutral pH.[1]

  • The Basic Core: The 2-(diethylamino)pyrimidine core (pKa_conjugate_acid ≈ 3.9–4.[1]1) is largely unprotonated at neutral pH.[1]

  • The Lipophilic Trap: The diethylamino group significantly increases the LogP (lipophilicity) compared to a primary amine.[1]

At pH 4.0–6.0, the molecule approaches its Isoelectric Point (pI) or exists as a neutral species with high lattice energy, leading to crashing out. At pH 7.4, while the tail is ionized, the lipophilic diethyl-pyrimidine core may still drive aggregation if the ionic strength is high (salting out) or if the concentration exceeds the critical aggregation concentration (CAC).

Diagnostic Workflow (Decision Tree)

Before altering your protocol, determine the limiting factor using this logic flow.

SolubilityDiagnosis Start Start: Visual Precipitation CheckPH Check Final pH of Solution Start->CheckPH IsAcidic pH < 5.0? CheckPH->IsAcidic Measure IsNeutral pH 6.5 - 7.5? IsAcidic->IsNeutral No SolubilizeAcid Cause: Isoelectric Precipitation Action: Adjust to pH > 7.5 or < 3.0 IsAcidic->SolubilizeAcid Yes SolubilizeLipid Cause: Lipophilic Aggregation Action: Add Cosolvent or Cyclodextrin IsNeutral->SolubilizeLipid Yes (Cloudy) SaltScreen Cause: Wrong Counter-ion Action: Switch to Sodium Salt IsNeutral->SaltScreen Yes (Crystalline ppt)

Figure 1: Diagnostic logic for identifying the root cause of precipitation based on pH and visual appearance.

Troubleshooting Guide (FAQ & Protocols)

Issue 1: "My compound crashes out immediately upon addition to PBS (pH 7.4)."

Diagnosis: The ionic strength of PBS (137 mM NaCl) can suppress the solubility of the carboxylate form ("Salting Out"), especially given the hydrophobic diethylamino group. Solution: Switch to a Sodium Salt formulation or use a Cosolvent System .[1]

Protocol A: In-Situ Sodium Salt Formation

Converting the free acid to its sodium salt often increases solubility by 10–100 fold.[1]

  • Weigh the free acid form of the compound.[1]

  • Add 1.05 equivalents of 0.1 M NaOH (do not use excess base to avoid hydrolysis, though this molecule is relatively stable).[1]

  • Sonicate until clear.

  • Lyophilize this solution to generate the sodium salt powder, or use immediately.

  • Why this works: It forces the carboxylic acid into its fully ionized state (

    
    ), breaking the crystal lattice energy.[1]
    
Issue 2: "I cannot change the pH; I need to stay at pH 7.4 for a cell assay."

Diagnosis: The molecule is too lipophilic for pure aqueous buffer at the required concentration.[1] Solution: Use a Complexation Agent (Cyclodextrin) rather than just DMSO.[1]

Protocol B: Cyclodextrin Complexation (The "Gold Standard" for Biologics)

Cyclodextrins (specifically HP-β-CD) encapsulate the hydrophobic diethyl-pyrimidine core while presenting a hydrophilic exterior.[1]

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) stock solution in water.[1]

  • Dissolve your compound in a small volume of DMSO (e.g., 100 mM stock).[1]

  • Add the DMSO stock to the Cyclodextrin solution slowly with vortexing.

  • Dilute this mix into your assay buffer.[1]

    • Target Final Concentrations: 5% Cyclodextrin / <1% DMSO.[1]

    • Reference: Cyclodextrins are widely used to solubilize nitrogenous heterocycles in drug delivery [1].[1]

Issue 3: "The compound dissolves but precipitates after 24 hours at 4°C."

Diagnosis: Temperature-dependent solubility drop.[1] The kinetic solubility was high, but the thermodynamic solubility is lower. Solution: Create a Mesylate or Hydrochloride Salt for stability, or store as frozen aliquots.[1] Note: For this specific amine (pyrimidine-based), a Mesylate (Methanesulfonate) salt often yields better crystallinity and solubility than HCl, which can sometimes be hygroscopic or form hydrates.[1]

Quantitative Data & Solubility Profile

The following table summarizes the predicted solubility behavior based on the pKa interplay of the propanoic acid tail and aminopyrimidine core.

pH ConditionDominant SpeciesPredicted SolubilityMechanism
pH < 2.0 Cationic (

/

)
High (> 10 mg/mL)Protonation of Pyrimidine N1/N3 breaks lattice.[1]
pH 4.0 – 5.0 Neutral / ZwitterionVery Low (< 0.1 mg/mL)Isoelectric region.[1] Aggregation is maximal.[1]
pH 7.4 Anionic (

/

)
Moderate (~1–5 mg/mL)Soluble, but sensitive to ionic strength (salting out).[1]
pH > 10.0 Anionic (

/

)
High (> 10 mg/mL)Full ionization, minimal protonation competition.[1]

Experimental Workflow: Determination of Thermodynamic Solubility

Do not rely on kinetic solubility (adding DMSO stock to water) for critical data.[1] Use this "Shake-Flask" method for accurate results.

SolubilityProtocol Step1 1. Excess Solid Add cmpd to buffer (Target 10 mg/mL) Step2 2. Equilibration Shake 24h @ 25°C Step1->Step2 Step3 3. Separation Centrifuge or Filter (0.22 µm PVDF) Step2->Step3 Step4 4. Analysis HPLC-UV or LC-MS (Quantify vs Standard) Step3->Step4

Figure 2: Standard "Shake-Flask" protocol for determining thermodynamic solubility.

Step-by-Step Protocol:

  • Preparation: Add solid 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid to a glass vial. Add pH 7.4 phosphate buffer to reach a theoretical concentration of 10 mg/mL (supersaturated).

  • Agitation: Shake or stir at 25°C for 24 hours. Crucial: Ensure solid is still visible.[1] If all dissolves, add more solid.[1]

  • Filtration: Filter the supernatant using a PVDF or PTFE syringe filter (0.22 µm).[1] Avoid Nylon filters as they can bind nitrogenous heterocycles.[1]

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV (254 nm) against a known standard curve.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. Link

  • Bergström, C. A., et al. (2016).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology. Link[1]

Sources

Purification methods for removing impurities from 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-5YL-PROP Support Tier: Senior Application Scientist Status: Active

Introduction: The Zwitterion Challenge

Welcome to the technical support hub for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid . As a Senior Application Scientist, I often see researchers struggle with this molecule not because the synthesis is failed, but because the isolation strategy fights the molecule’s physical chemistry.

This compound is a classic amphoteric zwitterion . It possesses a basic diethylamino group (proton acceptor) and an acidic propanoic tail (proton donor).

  • The Trap: Standard silica chromatography often leads to severe streaking or irreversible binding due to the basic amine interacting with acidic silanols.

  • The Solution: You must exploit the Isoelectric Point (pI) and specific solubility switches to purify this compound effectively without massive yield loss.

Below are the troubleshooting modules designed to address your specific purity hurdles.

Module 1: Isoelectric Precipitation (The "Go-To" Method)

Issue: "I neutralized my reaction mixture, but my product is oiling out or staying in the water."

Root Cause: You likely missed the Isoelectric Point (pI). At high pH, the molecule is anionic (carboxylate). At low pH, it is cationic (ammonium). It is only at the specific pI that the net charge is zero, and water solubility hits its nadir (minimum).[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Precipitate pH is too far from pI (~5.6–6.0).Adjust pH slowly using weak acid/base (AcOH/NH₄OH) to the 5.5–6.0 range.
Oiling Out Concentration is too high or temp is too high.Dilute aqueous phase to <0.1 M before pH adjustment. Cool to 4°C.
Sticky Gum Impurities (inorganic salts) are trapping water.Redissolve in minimal MeOH, filter salts, then dilute with water and re-adjust pH.
Protocol: Precise Isoelectric Focusing
  • Dissolution: Dissolve crude material in minimal water at pH > 10 (using NaOH) or pH < 2 (using HCl). Ensure it is fully soluble.

  • Titration:

    • Place the beaker in an ice bath (0–4°C).

    • Monitor pH with a calibrated probe.

    • Slowly add 1M HCl (if starting high) or 1M NaOH (if starting low).

  • The Cloud Point: As you approach pH 5.8 , the solution should turn cloudy. Stop stirring for 5 mins.

  • Maturation: Once the bulk precipitate forms, adjust pH strictly to 5.6–5.8 . Stir gently at 0°C for 30 mins to allow crystal growth (Ostwald ripening).

  • Filtration: Filter the white solid. Crucial: Wash with cold water at pH 5.8, not neutral water, to prevent re-dissolution.

Module 2: Palladium Removal (If Coupled via Heck/Suzuki)

Issue: "My product is grey/brown, and NMR shows broad peaks. I used a Pd catalyst."

Root Cause: Pyrimidine nitrogens are excellent ligands for Palladium.[3] Standard washes will not remove Pd from this scaffold; it requires active scavenging.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupAffinity MechanismRecommended For
SiliaMetS® Thiol -SH (Thiol)Soft-soft interactionPd(II) species, general cleanup.
SiliaMetS® TAAcOH Triamine + AcidChelation + Ion ExchangePd(0) colloids and cationic Pd species.
Activated Carbon N/AAdsorptionBulk cleanup (High yield loss risk).
Protocol: Thiol-Silica Scavenging
  • Dissolve the crude product in MeOH or THF/Water (9:1) .

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 4 equivalents relative to the expected Pd mass (or 10% w/w of crude).

  • Heat to 50°C for 4 hours. (Heat is required to overcome the activation energy of ligand exchange).

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate filtrate.[3][4] The product should now be white/off-white.

Module 3: Desalting via Ion Exchange (SCX)

Issue: "I have high purity by HPLC, but the mass balance is off (excess weight). It's salt."

Root Cause: Neutralization with HCl/NaOH generates NaCl which co-precipitates with zwitterions.

Workflow Diagram: The SCX Purification Logic

SCX_Purification Start Crude Mixture (Product + NaCl + Impurities) Load Load onto SCX Cartridge (Acidic Condition, pH 2) Start->Load Dissolve in 5% AcOH/MeOH Wash Wash with MeOH/Water (Removes Neutrals/Acids/Salts) Load->Wash Product binds (R-NH3+) Elute Elute with 2M NH3 in MeOH (Releases Basic Amine) Wash->Elute Switch to Basic pH Evap Evaporate Solvent Elute->Evap Final Pure Zwitterion (Free Base Form) Evap->Final

Caption: Strong Cation Exchange (SCX) workflow to isolate the zwitterion from inorganic salts and non-basic impurities.

Protocol: SCX Desalting
  • Conditioning: Use a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica). Flush with MeOH.

  • Loading: Dissolve crude (with salts) in 5% Acetic Acid in MeOH . Load onto the column. The basic pyrimidine/amine will bind; salts will pass through.

  • Washing: Flush with 2-3 column volumes of MeOH . This removes non-basic impurities and residual NaCl.

  • Elution: Elute with 2M Ammonia in MeOH . The high pH deprotonates the amine, releasing the molecule from the resin.

  • Finish: Evaporate the ammonia/MeOH to yield the salt-free zwitterion.

Module 4: Recrystallization (Final Polish)

Issue: "I need >99% purity for biological assay."

Strategy: Zwitterions often crystallize well from aqueous-organic mixtures where the organic component acts as an anti-solvent.

  • Solvent System: Water / Isopropanol (IPA) or Water / Ethanol.

  • Method:

    • Dissolve solid in minimum hot water (80°C).

    • Add hot IPA dropwise until slight turbidity persists.

    • Add 1-2 drops of water to clear it.

    • Allow to cool very slowly to room temperature, then to 4°C.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Purification of Pyrimidine Products. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(Diethylamino)pyrimidine. Retrieved from

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from

  • Rosemeyer, H. (2007).[7] Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molecules, 12(8), 2017–2028. Retrieved from

  • Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and method optimization center. The target analyte, 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid , presents unique chromatographic challenges due to its amphoteric (zwitterionic) nature. It contains a basic diethylamino-pyrimidine moiety and an acidic propanoic acid group. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you achieve sharp, reproducible, and baseline-resolved peaks.

Part 1: Chromatographic Strategy & Causality

To successfully analyze this molecule, we must first understand the causality behind its behavior in solution. At physiological pH (~7.0), the molecule exists predominantly as a zwitterion: the propanoic acid is deprotonated (anionic), and the basic pyrimidine/amine center is protonated (cationic).

Because reversed-phase (RP) chromatography relies on hydrophobic interactions, highly polar zwitterions exhibit poor retention on standard C18 columns[1]. Furthermore, basic analytes are notorious for interacting with residual ionized silanols on the silica surface, leading to severe peak tailing[2][3]. Therefore, method development must actively control the ionization state of the molecule through strict pH management or leverage its polarity using Hydrophilic Interaction Liquid Chromatography (HILIC)[4].

HPLC_Workflow Start Analyze Analyte: Zwitterionic Target Molecule Decision Select Chromatographic Mode Start->Decision RP Reversed-Phase (RP-HPLC) Target: Suppress Ionization Decision->RP Moderate Polarity HILIC HILIC Mode Target: Retain Polar Zwitterion Decision->HILIC High Polarity RP_pH Adjust pH < 3.0 (Neutralize Carboxylic Acid) RP->RP_pH HILIC_Buf Use >70% ACN + Ammonium Formate Buffer HILIC->HILIC_Buf RP_Col Use End-capped or Polar-embedded C18 RP_pH->RP_Col HILIC_Col Use ZIC-HILIC Column (Dual-charge surface) HILIC_Buf->HILIC_Col

Figure 1: Decision workflow for selecting the optimal HPLC mode for zwitterionic compounds.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my peak tailing severely, and how do I fix it?

The Causality: Peak tailing (USP Asymmetry factor > 1.2) occurs when secondary retention mechanisms overload the primary hydrophobic interaction. For the basic diethylamino-pyrimidine moiety, free silanols (Si-OH) on the silica surface act as weak cation exchangers[3][5]. Above pH 3.0, these silanols become ionized (Si-O⁻) and interact electrostatically with the protonated amine, causing the analyte to "stick" and elute slowly, forming a tail[2][6].

The Solution:

  • Lower the Mobile Phase pH: Operating at pH 2.5 fully protonates the residual silanols (neutralizing them) and suppresses the ionization of the propanoic acid, eliminating the secondary electrostatic interactions[5][7].

  • Upgrade the Stationary Phase: Use end-capped columns (where residual silanols are blocked with trimethylsilyl groups) or polar-embedded C18 columns. Polar-embedded phases create a localized water layer that shields basic analytes from the silica surface[2][6].

Q2: Why am I getting poor retention and early elution on my standard C18 column?

The Causality: At mid-pH (e.g., pH 5.0–7.0), the molecule is in its zwitterionic state. Both functional groups are charged, making the molecule highly hydrophilic. Standard C18 columns cannot retain such polar molecules effectively because the hydrophobic partitioning mechanism is starved[1].

The Solution: If you must use RP-HPLC, utilize Ion Suppression by lowering the pH to < 3.0 to neutralize the carboxylic acid, thereby increasing the molecule's overall hydrophobicity[5]. Alternatively, switch to HILIC mode , where retention actually increases for highly polar and ionized analytes due to partitioning into a water-enriched layer on the stationary phase[4].

Q3: My retention times are drifting between consecutive runs. What is the root cause?

The Causality: Retention time instability is a hallmark of operating too close to the analyte's pKa. The propanoic acid group has a pKa of ~4.8, and the pyrimidine conjugate acid is likely around 6.5. If your mobile phase pH is within ±1 unit of these values, minor fluctuations in buffer preparation or column temperature will drastically alter the ionization ratio, leading to shifting retention times[2].

The Solution: Ensure the mobile phase pH is strictly controlled using a buffer with high capacity at the target pH. Always set your method pH at least 2 units away from the analyte's pKa[2][4].

pH_Effect pH_Low Low pH (< 3.0) Acid: Neutral | Amine: Cationic Ret_Low RP-HPLC: Improved Retention Risk: Silanol Tailing pH_Low->Ret_Low pH_Mid Mid pH (5.0 - 7.0) Acid: Anionic | Amine: Cationic Ret_Mid RP-HPLC: Poor Retention HILIC: Excellent Retention pH_Mid->Ret_Mid pH_High High pH (> 9.0) Acid: Anionic | Amine: Neutral Ret_High RP-HPLC: Moderate Retention Risk: Silica Dissolution pH_High->Ret_High

Figure 2: Logical relationship between mobile phase pH, analyte ionization, and retention.

Part 3: Standard Operating Protocols (SOPs)

Every robust analytical method must be a self-validating system. Below are two optimized methodologies for this compound.

Protocol A: Low-pH Reversed-Phase HPLC Method

Objective: Suppress carboxylic acid ionization and neutralize silanols to achieve retention and symmetry on a C18 column.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid[7]. (If MS compatibility is required, substitute with 0.1% Formic Acid).

    • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Column Selection: Install a fully end-capped C18 or a polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient Setup: Run a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Self-Validating System Suitability:

    • Inject a void volume marker (e.g., uracil) to determine the system dead time (

      
      ).
      
    • Inject the sample. Calculate the retention factor (

      
      ). Validation Criteria:  A valid method must yield 
      
      
      
      and a USP Tailing Factor (
      
      
      ) < 1.5. If
      
      
      , verify buffer pH and consider replacing the column due to stationary phase hydrolysis.
Protocol B: Zwitterionic HILIC (ZIC-HILIC) Method

Objective: Retain the highly polar zwitterionic state using hydrophilic partitioning and electrostatic interactions.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate buffer, pH 3.0[1].

    • Solvent B: 100% Acetonitrile.

  • Column Selection: Install a Zwitterionic HILIC column (e.g., Obelisc N or SeQuant ZIC-HILIC)[1][4]. These columns feature dual-charge surfaces that interact perfectly with amphoteric compounds[8].

  • Isocratic Setup: Isocratic elution at 75% B / 25% A. (Remember: In HILIC, water is the strong solvent).

  • Self-Validating System Suitability:

    • HILIC requires extensive equilibration. Flush the column with 20–30 column volumes of mobile phase.

    • Validation Criteria: Inject the sample 5 consecutive times. The method is validated for stability only when the retention time %RSD is < 1.0%. If retention drops, increase the acetonitrile concentration.

Part 4: Quantitative Data & Selection Matrices

Table 1: Column Selection Matrix for Amphoteric Compounds
Column TypePrimary MechanismBest ForLimitations
Standard C18 HydrophobicNeutral compoundsSevere tailing for basic analytes; poor retention for zwitterions.
End-capped C18 HydrophobicSuppressed ions (Low pH)Residual silanols may still cause minor tailing over time.
Polar-embedded C18 Hydrophobic + ShieldingBasic analytesDifferent selectivity profile; may require gradient adjustments.
ZIC-HILIC Hydrophilic + ElectrostaticZwitterions / PolarRequires long equilibration times; highly sensitive to sample diluent.
Table 2: Buffer Selection Guide
Buffer SystemUseful pH RangeVolatility (MS Compatible)Application Notes
Phosphate 2.1 - 3.1NoUV detection only; excellent buffering capacity at low pH to suppress silanols.
Formate 2.8 - 4.8YesLC-MS compatible; ideal for low-pH RP-HPLC and HILIC methods.
Acetate 3.8 - 5.8YesLC-MS compatible; useful for mid-pH HILIC separations.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". Chrom Tech, Inc. URL:[Link]

  • Boag, M. "How to Reduce Peak Tailing in HPLC?". Phenomenex. URL:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. URL:[Link]

  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions". SIELC Technologies. URL: [Link]

  • Hemstrom, P. et al. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength". Chromatography Today. URL:[Link]

  • PubMed. "Fabrication and evaluation of a dual-zwitterionic functionalized hydrophilic monolith for chromatographic separation". National Institutes of Health (NIH). URL: [Link]

Sources

Technical Support Center: Stability & Storage of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

[1]

Executive Summary

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a bifunctional pyrimidine derivative containing a tertiary diethylamine and a propanoic acid tail.[1] Its stability profile is governed by two competing degradation vectors: N-oxidation of the exocyclic amine/pyrimidine ring and hygroscopic clumping due to zwitterionic interactions.[1]

Improper storage leads to yellowing (oxidation) and insoluble aggregate formation.[1] This guide provides a self-validating protocol to maintain >98% purity over extended storage periods.

Module 1: Critical Storage Protocols

Follow these steps to establish a baseline of stability. Deviations here are the primary cause of experimental failure.

Temperature & Environment Control
ParameterRecommendationScientific Rationale
Long-Term Storage -20°C Arrhenius kinetics dictate that lowering temperature significantly retards N-oxide formation and spontaneous decarboxylation.[1]
Short-Term (<1 Month) 2–8°C Acceptable for active use, provided the container is strictly sealed to prevent moisture ingress.[1]
Atmosphere Inert Gas (Ar/N₂) The diethylamino group is electron-rich and prone to radical oxidation.[1] An inert overlay is mandatory after every use.[1]
Humidity <30% RH The compound has zwitterionic character; moisture promotes "caking" and hydrolysis.[1] Store over desiccant.
Light Exposure Dark / Amber Vial Pyrimidine rings absorb UV light, leading to potential photo-dimerization or ring opening.[1]
The "Golden Rule" of Handling

Never store this compound in solution.

  • Why? In solution (especially protic solvents like water or methanol), the effective concentration of dissolved oxygen is sufficient to drive N-oxidation within 48 hours.[1] Furthermore, the acidic side chain can catalyze slow self-condensation or esterification if alcohols are present.[1]

  • Protocol: Always aliquot as a dry powder. If a stock solution is made, use anhydrous DMSO, purge with Argon, and use within 24 hours.[1]

Module 2: Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Changes

Q: The white powder has turned a faint yellow or beige. Is it still usable? A: Proceed with Caution.

  • Diagnosis: Yellowing in amino-pyrimidines typically indicates the formation of N-oxides (at the diethylamino nitrogen) or trace azo-coupling products due to light exposure.[1]

  • Impact: If the color change is superficial (crust only), the bulk material may be intact.[1]

  • Validation: Run a quick LC-MS.

    • Target Mass: 223.27 Da (M+H).[1]

    • Impurity Mass: +16 Da (239.27 Da) indicates N-oxidation.[1]

  • Remediation: If purity is >95%, recrystallize from minimal hot ethanol/water to remove the oxidized surface layer.[1] If <90%, discard.[1]

Issue 2: Solubility Issues

Q: The compound was previously soluble in DMSO but now shows turbidity. Why? A: Moisture-Induced Aggregation. [1]

  • Mechanism: This compound can exist as a zwitterion (protonated amine, deprotonated carboxylate).[1] Absorption of atmospheric water stabilizes a crystal lattice that is thermodynamically more stable and harder to dissolve (polymorph shift).[1]

  • Fix:

    • Gently warm the DMSO solution to 40°C.

    • Sonicate for 5 minutes.

    • If turbidity persists, add 1% v/v Acetic Acid to disrupt the zwitterionic salt bridges and force the compound into its protonated, soluble form.[1]

Issue 3: pH Sensitivity

Q: My reaction yields dropped when I used this compound in a basic buffer. What happened? A: Salt Formation & Extraction Loss. [1]

  • Explanation: In basic media (pH > 8), the carboxylic acid is deprotonated (COO⁻).[1] The molecule becomes highly polar and water-soluble, making it difficult to extract into organic solvents like Dichloromethane or Ethyl Acetate during workup.[1]

  • Correction: Adjust the aqueous layer pH to the isoelectric point (approx. pH 4–5) before extraction. This ensures the molecule is neutral (or zwitterionic with net zero charge), maximizing organic partition.[1]

Module 3: Degradation Pathways & Logic[1]

The following diagram illustrates the specific chemical risks associated with the 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid structure.

DegradationPathwayscluster_0Primary Degradation VectorsCompound3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acidOxidationN-Oxide Impurity(+16 Da)Compound->Oxidation O₂ / Air Exposure(Diethylamine site)PhotoPhoto-Dimerization(Ring Fusion)Compound->Photo UV Light(Pyrimidine ring)HygroHydrate/Salt(Insoluble Clumps)Compound->Hygro Moisture (>40% RH)(Zwitterion effect)

Figure 1: Mechanistic degradation pathways.[1] The electron-rich diethylamino group is the primary site for oxidative attack, while the pyrimidine core drives photosensitivity.[1]

Module 4: Validated Workflow for Aliquoting

Use this decision tree to ensure sample integrity during handling.

StorageWorkflowStartReceive CompoundCheckSealCheck Seal & DesiccantStart->CheckSealUsageImmediate Use?CheckSeal->UsageLongTermStore at -20°C(Amber Vial + Argon)Usage->LongTermNo (Archive)ShortTermStore at 4°C(Desiccator)Usage->ShortTermNo (Active Project)SolubilizeSolubilize in Anhydrous DMSOUsage->SolubilizeYesUseNowUse within 12 HoursSolubilize->UseNowDiscardDiscard Unused SolutionUseNow->Discard

Figure 2: Standard Operating Procedure (SOP) for handling to minimize environmental exposure.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-(2-(Trifluoromethyl)pyrimidin-5-yl)propanoic acid (Analogous Storage Conditions). Retrieved from

  • Brown, D. J., & Hoskins, J. A. (1972).[1] Simple pyrimidines.[1][2][3] Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acids (Oxidation of Pyrimidine Derivatives). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [1]

  • Sakamoto, T., et al. (1973).[1] On the Structural Determination of Pyrimidine N-Oxides. Chemical & Pharmaceutical Bulletin. Retrieved from

  • National Institutes of Health (NIH). (2008).[1] Electrochemical oxidation of 2-pyrimidinethiols and theoretical study of their dimers. PubMed Central.[1] Retrieved from

Recrystallization solvents for purifying 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this compound. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid that influence solvent selection for recrystallization?

A1: The molecular structure of this compound is unique because it is amphoteric, meaning it has both acidic and basic functional groups.

  • A Basic Center: The diethylamino group and the pyrimidine ring nitrogens are basic (Lewis bases) and can be protonated.

  • An Acidic Center: The propanoic acid group is acidic and can be deprotonated to form a carboxylate salt.

This dual nature means the compound's solubility is highly dependent on pH.[1] In neutral form, it can exhibit zwitterionic character, which generally favors solubility in polar protic solvents like alcohols or water. The choice of solvent must accommodate these distinct chemical features to achieve effective purification.

Q2: What is the fundamental principle of recrystallization and how do we apply it here?

A2: Recrystallization is a purification technique based on differential solubility. The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[2] Conversely, impurities present in smaller amounts should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process for this compound involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution, if necessary, to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.

  • Isolating the pure crystals by filtration.[2]

Q3: How does pH adjustment factor into the recrystallization strategy for this amphoteric compound?

A3: For compounds with both acidic and basic groups, adjusting the pH can be a powerful tool to control solubility and achieve successful crystallization.[1]

  • Acidic Conditions (Low pH): Adding an acid will protonate the basic nitrogen centers, forming a salt. This salt is likely to be highly soluble in polar solvents like water or ethanol.

  • Basic Conditions (High pH): Adding a base will deprotonate the carboxylic acid, forming a carboxylate salt. This salt will also likely have high solubility in polar solvents.

This property can be exploited for purification. For example, one could dissolve the compound in a basic aqueous solution, filter out any insoluble non-acidic impurities, and then carefully acidify the filtrate to the isoelectric point (the pH at which the molecule has no net charge) to precipitate the pure zwitterionic compound.

Troubleshooting Guide: Common Recrystallization Issues

Q4: I am unsure which solvent to begin with. Can you recommend a starting panel for solvent screening?

A4: A systematic approach is to test the compound's solubility in a range of solvents with varying polarities. For 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, a good starting point would be polar protic and polar aprotic solvents. Based on the successful recrystallization of similar pyrimidine and propanoic acid derivatives, the following solvents are recommended for initial screening.[2][3][4]

SolventTypeBoiling Point (°C)Rationale & Suitability
Ethanol Polar Protic78Often effective for pyrimidine derivatives; good solubility difference between hot and cold.[3][4]
Isopropanol Polar Protic82Similar to ethanol but can sometimes offer better crystal formation.
Acetonitrile Polar Aprotic82A good solvent for many nitrogen-containing heterocycles.[2]
Ethyl Acetate Medium Polarity77May work well, particularly if impurities are highly polar or non-polar.
Water Polar Protic100Given the acidic and basic groups, solubility is likely high, but may require pH adjustment for crystallization.
Methanol/Water Mixed Polar ProticVariableA mixture can fine-tune polarity to achieve ideal solubility characteristics.
Acetonitrile/Methanol Mixed PolarVariableThis combination has proven effective for similar pyrimidine compounds.[2]
Q5: My compound is not dissolving, even after adding a large amount of hot solvent. What should I do?

A5: If the compound has very low solubility in your chosen solvent, you have a few options:

  • Switch to a More Polar Solvent: The compound may require a solvent with stronger solvating power. If you started with ethyl acetate, try ethanol or a methanol/water mixture.

  • Consider a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or DMSO at room temperature). Then, slowly add a hot "anti-solvent" (one in which it is poorly soluble, e.g., diethyl ether or hexane) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[1]

  • Utilize pH Adjustment: As discussed in Q3, dissolving the compound in a dilute aqueous acid or base and then re-precipitating it by neutralizing the solution is a valid purification strategy.

Q6: No crystals are forming upon cooling. What are the next steps?

A6: This usually indicates that the solution is not supersaturated, which can happen if too much solvent was used.[2] To induce crystallization:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[2]

  • Cool Further: Move the flask from room temperature to an ice bath, and then potentially to a freezer, to further decrease the compound's solubility. This should be done only after slow cooling has failed to yield crystals.

Q7: My compound "oiled out" into a gooey liquid instead of forming solid crystals. How can I fix this?

A7: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Lower the Cooling Temperature Drastically: Once the oil has redissolved, try cooling the solution in an ice bath with vigorous stirring. This can sometimes shock the system into forming a fine powder instead of an oil. This powder can then be recrystallized again using a more appropriate solvent system.

  • Change Solvents: The best solution is often to select a lower-boiling point solvent or to switch to a mixed-solvent system.

Experimental Protocols & Visualizations

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid just completely dissolves.[1]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Diagram: Recrystallization Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent system.

Recrystallization_Workflow start Start: Impure Compound screen Screen Solvents (Table 1) Is compound soluble in any hot solvent and poorly soluble in the same cold solvent? start->screen single_solvent Yes screen->single_solvent Ideal Case no_single_solvent No screen->no_single_solvent Common Case protocol1 Proceed with Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 find_good_solvent Find 'Good' Solvent (dissolves compound at room temp) no_single_solvent->find_good_solvent outcome Evaluate Outcome protocol1->outcome find_anti_solvent Find 'Anti-Solvent' (compound is insoluble) find_good_solvent->find_anti_solvent protocol2 Proceed with Protocol 2: Two-Solvent Recrystallization find_anti_solvent->protocol2 protocol2->outcome crystals_ok Good Crystals Formed? outcome->crystals_ok oiling_out Compound Oiled Out? outcome->oiling_out no_crystals No Crystals Formed? outcome->no_crystals crystals_ok->oiling_out No success Success: Dry and Characterize Pure Crystals crystals_ok->success Yes oiling_out->no_crystals No fix_oil Troubleshoot: Re-heat, add more solvent, or change solvent system (See Q7) oiling_out->fix_oil Yes fix_no_crystals Troubleshoot: Scratch flask, seed, or reduce solvent volume (See Q6) no_crystals->fix_no_crystals Yes fix_oil->screen Re-evaluate fix_no_crystals->screen Re-evaluate

Sources

PyriSolve™ Technical Support Center: Troubleshooting Pyrimidine-Propanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PyriSolve™ Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notoriously low reactivity of pyrimidine-propanoic acid derivatives during amide coupling and esterification workflows.

This guide moves beyond basic troubleshooting by explaining the underlying physicochemical causality of these failures and providing self-validating experimental protocols to ensure your synthetic success.

Part 1: Core FAQs (Mechanistic Insights)

Q1: Why does my pyrimidine-propanoic acid exhibit such poor solubility in standard coupling solvents like DCM or THF? A1: Pyrimidine derivatives with a carboxylic acid tail frequently form zwitterions or extensive intermolecular hydrogen-bond networks. The basic pyrimidine nitrogens (hydrogen bond acceptors) interact strongly with the acidic propanoic tail (hydrogen bond donor). This high lattice energy prevents dissolution in low-polarity solvents[1]. Actionable Insight: Switch to highly polar, aprotic solvents like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). If solubility remains poor, adding a chaotropic salt like Lithium Chloride (LiCl, 5–10% w/v) disrupts these hydrogen bonds, liberating the free monomeric acid for activation.

Q2: I have achieved full solubility, but my EDC/HOBt coupling still yields <20% product. What is the mechanistic cause? A2: The pyrimidine ring is a highly electron-withdrawing heteroaromatic system. Despite the two-carbon spacer of the propanoic acid, the inductive pull reduces the nucleophilicity of the carboxylate oxygen. Consequently, the formation of the initial O-acylisourea intermediate with carbodiimides (like EDC) is sluggish. Furthermore, any intermediate that does form is prone to premature hydrolysis or rearrangement into an unreactive N-acylurea dead-end product before the amine can successfully attack[2].

Q3: Which advanced coupling reagent should I transition to for pyrimidine derivatives? A3: We strongly recommend abandoning carbodiimides for these substrates. Transition to T3P (Propylphosphonic anhydride) as your first-line upgrade. T3P is exceptionally effective for heterocyclic carboxylic acids because it forms a highly reactive mixed anhydride that resists side-reactions and produces strictly water-soluble byproducts, making workup trivial[3][4]. If your target amine is exceptionally sterically hindered, escalate to uronium salts like HATU or COMU , which generate highly reactive HOAt/morpholino active esters[5][6].

Part 2: Diagnostic Decision Tree

Use the following logical workflow to diagnose and resolve low reactivity in your specific substrate.

G N1 Symptom: Low Reactivity Pyrimidine-Propanoic Acid N2 Is the starting material fully soluble in DCM/THF? N1->N2 N3 No: Zwitterion/H-Bonding Switch to NMP/DMAc + LiCl N2->N3 No N4 Yes: Electronic/Steric Issue Evaluate Coupling Reagent N2->N4 Yes N3->N4 Solubilized N5 Current Reagent: EDC/HOBt (Prone to degradation) N4->N5 N6 Upgrade to T3P + DIPEA (High heterocyclic efficiency) N5->N6 Standard Amine N7 Upgrade to HATU / COMU (For hindered amines) N5->N7 Hindered Amine N8 Convert to Acid Chloride (Oxalyl Chloride / DMF) N6->N8 Still <50% Yield N9 Successful Amide Bond Formation N6->N9 >80% Yield N7->N8 Still <50% Yield N7->N9 >80% Yield N8->N9 Final Escalation

Diagnostic workflow for troubleshooting low amide coupling reactivity in pyrimidine derivatives.

Part 3: Quantitative Data Presentation

To assist in your reagent selection, the following table summarizes the expected performance of various coupling strategies when applied specifically to deactivated pyrimidine-propanoic acid tails.

Table 1: Quantitative Comparison of Coupling Reagents for Pyrimidine-Propanoic Acids

Coupling ReagentActivation IntermediateTypical Yield (%)Epimerization RiskByproduct Removal
EDC / HOBt O-Acylisourea / OBt ester15 - 35%ModerateDifficult (Urea derivatives)
COMU O-Acylisourea (Morpholino)60 - 80%LowModerate (Requires aqueous washes)
HATU HOAt ester75 - 90%LowModerate (Requires basic washes)
T3P Mixed Phosphonic Anhydride85 - 98%Very LowExcellent (Water-soluble)
Oxalyl Chloride Acid Chloride80 - 95%HighExcellent (Volatile gases)

Part 4: Step-by-Step Validated Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPC) that allow you to verify the success of the intermediate activation before committing your valuable amine.

Protocol A: T3P-Mediated Amide Coupling (Optimized for Heterocycles)

Rationale: T3P provides superior activation for electron-deficient heterocyclic acids while minimizing epimerization[4].

Step 1: Solubilization & Deprotonation

  • Action: Suspend the pyrimidine-propanoic acid (1.0 eq) in anhydrous NMP to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Causality: NMP disrupts zwitterionic networks. The excess DIPEA ensures the carboxylic acid is fully deprotonated to the carboxylate, which is the actual nucleophile required to attack the coupling reagent.

Step 2: Pre-activation & In-Process Validation (Self-Validating Step)

  • Action: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.5 eq) dropwise. Remove the ice bath and stir for 30 minutes at room temperature.

  • IPC Validation: Withdraw a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS. You must observe the mass of the corresponding methyl ester. Do not proceed to Step 3 until >95% conversion to the active intermediate is confirmed. This prevents wasting expensive amines on unactivated acids.

Step 3: Amine Coupling

  • Action: Add the target amine (1.2 eq). Stir at room temperature for 2–4 hours.

  • Causality: The amine attacks the highly reactive mixed phosphonic anhydride. The leaving group is a water-soluble phosphonate, driving the reaction forward thermodynamically.

Step 4: Isolation

  • Action: Dilute the reaction mixture with a 10-fold volume of water. Extract with EtOAc. Wash the organic layer with saturated NaHCO₃, 1M HCl (if the product is not highly basic), and brine.

  • Causality: T3P byproducts are exclusively water-soluble, allowing for a seamless liquid-liquid extraction without the need for immediate column chromatography[3].

Protocol B: Acid Chloride Generation (Escalation for Recalcitrant Substrates)

Rationale: When uronium salts fail due to extreme steric hindrance, conversion to the acid chloride provides the most electrophilic intermediate possible[2][5].

Step 1: Vilsmeier-Haack Complex Formation

  • Action: Dissolve the acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (0.1 eq).

Step 2: Chlorination

  • Action: Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature.

  • Causality: Oxalyl chloride reacts with DMF to form the highly reactive Vilsmeier-Haack reagent. This intermediate converts the acid to the acid chloride, driven by the irreversible entropic release of CO₂ and CO gases.

Step 3: Self-Validation & Volatile Removal

  • Action: Quench a 5 µL aliquot in methanol; LC-MS must confirm the methyl ester. Once validated, concentrate the reaction mixture under reduced pressure to complete dryness.

  • Causality: Removing volatiles eliminates unreacted oxalyl chloride, preventing the formation of undesired urea byproducts when the amine is added.

Step 4: Amine Coupling

  • Action: Resuspend the crude acid chloride in DCM. Add the amine (1.2 eq) and DIPEA (2.5 eq) at 0 °C. Stir for 1 hour.

References

1.[3] An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®) . aragen.com. 3 2.[4] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . researchgate.net. 4 3.[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . acs.org. 5 4.[1] Water: An Underestimated Solvent for Amide Bond-Forming Reactions . nsf.gov. 1 5.[2] A green chemistry perspective on catalytic amide bond formation . ucl.ac.uk. 2 6.[6] Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation . chemrxiv.org. 6

Sources

Minimizing side reactions during the functionalization of diethylaminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Diethylaminopyrimidines are a cornerstone scaffold in modern drug discovery and materials science. Their unique electronic properties and ability to engage in key biological interactions make them privileged structures. However, the very features that make them attractive—the electron-deficient pyrimidine ring and the presence of multiple nitrogen atoms—also present significant challenges during synthetic functionalization. These challenges often manifest as a suite of side reactions that can compromise yield, purity, and regiochemical control.

This guide serves as a technical resource for researchers encountering these issues. It is structured not as a rigid manual, but as a dynamic troubleshooting guide based on field-proven insights. We will dissect the causality behind common side reactions and provide validated protocols and actionable solutions to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the functionalization of diethylaminopyrimidine cores.

Issue 1: Low Yield and Complex Byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: My Suzuki-Miyaura coupling reaction on a chloro-diethylaminopyrimidine is sluggish and produces significant amounts of homocoupled boronic acid and dehalogenated starting material. What is happening and how can I fix it?

Answer: This is a classic issue stemming from multiple competing pathways that outpace the desired cross-coupling cycle. The primary culprits are homocoupling of the organoboron reagent and hydrodehalogenation of your pyrimidine substrate.

Root Causes & Solutions:

  • Oxygen-Mediated Catalyst Decomposition and Homocoupling: Palladium(0), the active catalytic species, is readily oxidized to inactive Palladium(II) by trace oxygen. Pd(II) species can promote the oxidative homocoupling of your boronic acid, consuming it in a non-productive pathway.

    • Solution: Rigorous exclusion of oxygen is non-negotiable. Ensure your solvent is thoroughly degassed (3-4 cycles of vacuum/inert gas backfill or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a proton, is often accelerated by high temperatures and the presence of aqueous bases.[1]

    • Solution: Use fresh, high-purity boronic acid or its more stable ester derivatives (e.g., pinacol esters). Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃) and minimize the reaction temperature. If possible, use a biphasic solvent system to control the concentration of base and water in the organic phase.[2][3]

  • Catalyst Deactivation by Pyrimidine Nitrogens: The Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and stalling the reaction.[1]

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can shield the palladium center, promoting the desired reductive elimination over catalyst inhibition.[4]

  • Slow Reductive Elimination/Competing Hydrodehalogenation: In Buchwald-Hartwig aminations, a competing pathway is β-hydride elimination from the palladium-amide intermediate, which leads to a dehalogenated arene and an imine.[5] In Suzuki couplings, various species can act as hydride sources for a similar outcome.[2]

    • Solution: Again, ligand choice is key. Sterically hindered biarylphosphine ligands were specifically designed to accelerate the C-N or C-C reductive elimination step, minimizing the lifetime of intermediates that could undergo side reactions.[5]

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform an SNAr on 2,4-dichloro-6-(diethylamino)pyrimidine with a secondary amine, but I'm getting a mixture of products substituted at the C2 and C4 positions. How can I control the regioselectivity?

Answer: The regioselectivity of SNAr on dihalopyrimidines is a delicate balance of electronic and steric factors. While the C4 position is generally more reactive towards nucleophilic attack than the C2 position, this preference can be easily eroded or even reversed.[6][7]

Root Causes & Solutions:

  • Inherent Electronic Preference: For a standard 2,4-dichloropyrimidine, the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[8] This typically leads to C4 selectivity.

  • Influence of Other Ring Substituents: The presence of your diethylamino group at C6, an electron-donating group, can alter the electronic landscape. While it primarily activates the ring, it can subtly change the relative electrophilicity of C2 vs. C4. More powerfully, an electron-donating group at the C6 position has been shown to reverse selectivity, favoring attack at C2.[8]

  • Nature of the Nucleophile: The identity of the incoming nucleophile plays a surprisingly large role.

    • Amines: Generally favor attack at the C4 position.[9]

    • Alkoxides/Thiolates: These nucleophiles can show a reversed preference, attacking at the C2 position, especially with certain substitution patterns on the pyrimidine.[9] This has been attributed to factors like hydrogen bonding between the nucleophile and adjacent substituents.[9]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway, leading to a loss of selectivity.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm up while monitoring the reaction.

SNAr_Selectivity cluster_factors Key Factors Title Controlling C4 vs. C2 Selectivity in SNAr C4_Selectivity Favors C4 Substitution C2_Selectivity Favors C2 Substitution Nucleophile Nucleophile Identity Nucleophile->C4_Selectivity Amines Nucleophile->C2_Selectivity Alkoxides, Thiolates Substituents Ring Substituents (e.g., at C6) Substituents->C4_Selectivity Default (e.g., H at C6) Substituents->C2_Selectivity Electron Donating Group at C6 Temperature Reaction Temperature Temperature->C4_Selectivity Low Temp Temperature->C2_Selectivity High Temp (leads to mixture)

Caption: Key factors governing regioselectivity in SNAr reactions.

Issue 3: Failed ortho-Metalation (DoM) or Nucleophilic Addition of Base

Question: I'm attempting a Directed ortho-Metalation (DoM) on a diethylaminopyrimidine using n-BuLi, but the reaction is messy, and I'm not forming the desired product after quenching with an electrophile. What's going wrong?

Answer: The diethylamino group is a moderate directing metalation group (DMG). However, the electron-deficient pyrimidine ring is also susceptible to direct nucleophilic attack by strong organometallic bases like n-BuLi.[10] You are likely experiencing a competition between the desired ortho-deprotonation and 1,2- or 1,4-addition of the butyllithium to the pyrimidine ring.

Root Causes & Solutions:

  • Competitive Nucleophilic Addition: Standard alkyllithium reagents (n-BuLi, s-BuLi) are highly nucleophilic and can add to the C=N bonds of the pyrimidine ring, leading to undesired side products and decomposition upon workup.[10][11]

    • Solution: Use a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices.[11][12] These bases are too bulky to easily add to the ring but are strong enough to perform the required deprotonation. The use of mixed TMP-metal bases (e.g., TMPMgCl·LiCl) can also be highly effective for sensitive substrates.[11]

  • Incorrect Temperature: DoM reactions require cryogenic temperatures to form the lithiated intermediate kinetically and prevent its decomposition or reaction with the solvent.

    • Solution: Perform the deprotonation step at -78 °C (a dry ice/acetone bath). Maintain this temperature during the addition of the base and for a sufficient time afterward to ensure complete metalation before adding the electrophile.

DoM_Mechanism cluster_0 Step 1: Coordination & Deprotonation cluster_1 Step 2: Electrophilic Quench cluster_2 Side Reaction to Avoid A Diethylaminopyrimidine + Hindered Base (LDA) B Coordination Complex (Li+ coordinates to DMG and ring N) A->B -78 °C F Use of n-BuLi (Nucleophilic Base) A->F C Ortho-Lithiated Intermediate B->C Proton Abstraction D Add Electrophile (E+) C->D E Functionalized Product D->E G 1,2-Addition to C=N bond F->G Undesired Pathway

Caption: The desired DoM pathway vs. the undesired nucleophilic addition.

Frequently Asked Questions (FAQs)

Q1: Which position on a 2,4-dichloro-6-diethylaminopyrimidine is generally more reactive in cross-coupling reactions? A1: For palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig, the C4 position is intrinsically more reactive than the C2 position.[1][6][13] This allows for sequential functionalization, where the C4 position can be reacted selectively first, followed by a second coupling at the C2 position under more forcing conditions.

Q2: I sometimes see an unexpected mass peak in my product corresponding to M+16. What is it? A2: This strongly suggests the formation of a pyrimidine N-oxide. The nitrogen atoms in the pyrimidine ring can be oxidized by various reagents, sometimes even by trace peroxides in solvents like THF or adventitious air under harsh conditions.[14] The electron-donating diethylamino group can make the ring more susceptible to this oxidation.[14] If your reaction involves any oxidizing agents, or if you are using older solvents, N-oxide formation is a likely side reaction.

Q3: Can the diethylamino group itself be a source of side reactions? A3: Generally, the diethylamino group is robust. However, under strongly acidic conditions, the C-N bond can be cleaved. In the context of DoM, while the group directs metalation, it is largely unreactive. In high-temperature reactions with very strong nucleophiles, displacement of the amino group is possible but rare compared to the displacement of halides.

Q4: How can I minimize homocoupling byproducts in my Suzuki reaction? A4: As detailed in Issue 1, the three most critical steps are: 1) ensuring a rigorously inert atmosphere to prevent oxygen-mediated side reactions, 2) using a Pd(0) catalyst source (like Pd(PPh₃)₄) or a pre-catalyst/ligand system that rapidly generates Pd(0), and 3) optimizing the base and temperature to favor the cross-coupling rate over the homocoupling rate.

Validated Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4

This protocol is optimized to favor C4 substitution on a 2,4-dichloro-6-diethylaminopyrimidine while minimizing homocoupling and protodeboronation.

Reagents & Materials:

  • 2,4-dichloro-6-diethylaminopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 ratio), both thoroughly degassed

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichloropyrimidine, arylboronic acid, and K₂CO₃.

  • Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Via syringe, add the degassed 4:1 dioxane/water solvent mixture.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation: The primary product should be the C4-substituted isomer. Minimal (<5%) formation of the C2-substituted isomer or homocoupled/dehalogenated byproducts is expected.[1][13]

Protocol 2: Directed ortho-Metalation (DoM) and Silylation

This protocol uses LDA to avoid nucleophilic addition to the pyrimidine ring.

Reagents & Materials:

  • 4-(diethylamino)pyrimidine (1.0 equiv)

  • Diisopropylamine (1.2 equiv), freshly distilled

  • n-Butyllithium (1.1 equiv, e.g., 2.5 M in hexanes)

  • Trimethylsilyl chloride (TMSCl) (1.5 equiv), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-neck flask with a thermometer, an argon inlet, and a septum.

  • Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, dissolve the 4-(diethylamino)pyrimidine in anhydrous THF.

  • Transfer the pyrimidine solution via cannula into the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add TMSCl dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Self-Validation: The desired product is the one silylated at the C5 position, ortho to the diethylamino group. Absence of products resulting from BuLi addition is critical.[10][11][15]

References

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry, 62(6), 1176-1181. Retrieved from [Link]

  • Li, Y., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Crystal Growth & Design, 21(1), 36-40. Retrieved from [Link]

  • Ball, M., et al. (2019). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 11(1), 77-83. Retrieved from [Link]

  • Lund University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Lund University Publications. Retrieved from [Link]

  • Li, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 363-366. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies of pyrimidine ring-opening. Retrieved from [Link]

  • Glaser, R., & Lewis, M. (2003). Nitrosative Adenine Deamination: Facile Pyrimidine Ring-Opening in the Dediazoniation of Adeninediazonium Ion. Organic Letters, 5(22), 4077-4080. Retrieved from [Link]

  • Nowak, M. J., et al. (2003). Photochemical Ring-Opening Reaction in 2(1H)-Pyrimidinones: A Matrix Isolation Study. The Journal of Physical Chemistry A, 107(33), 6363-6370. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). ortho metalation. Retrieved from [Link]

  • PubMed. (n.d.). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1952. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • National Institutes of Health. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(7), 606-610. Retrieved from [Link]

  • Google Patents. (n.d.). US20080132698A1 - Use of N-oxide compounds in coupling reactions.
  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]

  • CSIRO Publishing. (1978). Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Australian Journal of Chemistry, 31(11), 2517-2522. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines.... Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Lund University. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

Sources

Validation & Comparative

LC-MS/MS Performance & Fragmentation Comparison Guide: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as critical building blocks for kinase inhibitors and flexible linkers in Proteolysis Targeting Chimeras (PROTACs). 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Formula: C₁₁H₁₇N₃O₂, Monoisotopic Mass: 223.1321 Da) is a highly versatile intermediate. However, its complex structure—featuring both a labile diethylamino group and a flexible propanoic acid side chain—presents unique challenges and opportunities during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide objectively compares the LC-MS/MS performance and fragmentation behavior of this compound against its structural alternatives, providing researchers with the mechanistic insights and validated protocols necessary for robust bioanalytical quantification and structural elucidation.

Part 1: Mechanistic Causality of ESI+ Fragmentation

Understanding the gas-phase dissociation of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid requires analyzing the specific vulnerabilities of its functional groups under Collision-Induced Dissociation (CID)[1]. During Positive Electrospray Ionization (ESI+), protonation primarily occurs at the highly basic tertiary amine of the diethylamino group or the pyrimidine ring nitrogens.

Key Fragmentation Pathways
  • Ethylene Loss (-28 Da): The diethylamino moiety is highly susceptible to a McLafferty-like rearrangement or simple homolytic cleavage, resulting in the neutral loss of ethylene (C₂H₄), yielding a prominent fragment at m/z 196.1[2].

  • Water Loss (-18 Da): The terminal carboxylic acid of the propanoic chain readily dehydrates under CID, producing an m/z 206.1 fragment.

  • The "73 Da" Isobaric Conundrum: This molecule presents a fascinating analytical challenge. It can undergo two distinct cleavages that result in a ~73 Da loss from the precursor (m/z 224.1 → m/z 151.1):

    • Pathway A: Loss of neutral diethylamine (HN(CH₂CH₃)₂, 73.089 Da).

    • Pathway B: Loss of the propanoic acid radical (•CH₂CH₂COOH, 73.029 Da).

    • Expert Insight: In standard nominal-mass triple quadrupole (QqQ) systems, these appear as a single m/z 151.1 peak. High-Resolution Mass Spectrometry (HRMS) is required to resolve the 0.060 Da mass defect between these two pathways.

G M [M+H]+ m/z 224.1394 Precursor Ion F1 [M+H - H2O]+ m/z 206.1288 Water Loss M->F1 -H2O (18.01 Da) F2 [M+H - C2H4]+ m/z 196.1081 Ethylene Loss M->F2 -C2H4 (28.03 Da) F3 [M+H - C4H11N]+ m/z 151.0502 Diethylamine Loss M->F3 -HN(Et)2 (73.09 Da) F4 [M+H - C3H5O2]•+ m/z 151.1105 Propanoic Acid Loss M->F4 -•CH2CH2COOH (73.03 Da) F5 [M+H - C2H4 - H2O]+ m/z 178.0975 Dual Loss F1->F5 -C2H4 F2->F5 -H2O

Fig 1: ESI+ CID fragmentation pathway of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid.

Part 2: Comparative LC-MS Performance Guide

When selecting linker building blocks, analytical performance is just as critical as synthetic viability. Below is an objective comparison of Product A against two common structural alternatives: Alternative B (a dimethylamino analog) and Alternative C (a truncated carboxylic acid analog).

Quantitative Performance Comparison
Compound FeatureProduct A (Target)Alternative BAlternative C
Structure Variation Diethylamino + Propanoic AcidDimethylamino + Propanoic AcidDiethylamino + Carboxylic Acid
Formula C₁₁H₁₇N₃O₂C₉H₁₃N₃O₂C₉H₁₃N₃O₂
Precursor [M+H]+ m/z 224.14m/z 196.11m/z 196.11
Primary MRM Transition 224.1 → 196.1 (CE: 18 eV)196.1 → 178.1 (CE: 20 eV)196.1 → 152.1 (CE: 15 eV)
Relative Retention (C18) 4.2 min2.5 min3.8 min
ESI+ Signal-to-Noise (S/N) Excellent (+++) Good (++)Good (++)
In-Source Frag. Risk ModerateLowHigh (Decarboxylation)
Causality Behind the Data
  • Retention and Ion Suppression: Product A exhibits superior Signal-to-Noise (S/N) compared to Alternative B. The causality lies in lipophilicity. The diethylamino group in Product A increases the overall LogP compared to the dimethylamino group in Alternative B. This enhanced hydrophobicity drives stronger retention on the C18 stationary phase, successfully eluting the compound well past the solvent front (void volume) where matrix effects and ion-suppressing salts are heavily concentrated.

  • Structural Stability: Alternative C (a direct carboxylic acid attachment to the pyrimidine ring) is highly prone to spontaneous decarboxylation (-44 Da) directly in the ESI source. Product A's propanoic acid chain provides an aliphatic buffer, significantly stabilizing the molecule against premature thermal degradation.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose to maximize the intact precursor signal while generating stable fragments.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the pyrimidine and tertiary amine nitrogens are pre-protonated in solution, drastically increasing ESI+ ionization efficiency.

UHPLC Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The acidic mobile phase (pH ~2.7) keeps the propanoic acid moiety (pKa ~4.8) in its neutral, un-ionized state. This prevents the molecule from becoming excessively polar, ensuring robust hydrophobic interaction with the C18 column for optimal retention.

Mass Spectrometry (ESI-QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Declustering Potential (DP) / Fragmentor: 40 V (Critically Optimized).

  • Collision Energy (CE): Ramped from 15 to 30 eV.

  • Causality: Analytes can undergo fragmentation before reaching the collision cell due to collisions with residual gases in the atmospheric-to-vacuum interface[3]. Because the propanoic acid group is susceptible to premature water loss, the DP must be kept relatively low (40 V) to mitigate this in-source fragmentation, preserving the m/z 224.1 precursor ion for Q1 selection.

Workflow Prep Sample Prep (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI Source (Low DP to prevent in-source fragmentation) LC->ESI Q1 Q1 Selection (m/z 224.1) ESI->Q1 CID Collision Cell (CID, 15-30 eV) Q1->CID Q3 Q3 Detection (m/z 196.1, 151.1) CID->Q3

Fig 2: Optimized LC-MS/MS workflow mitigating in-source fragmentation for pyrimidine derivatives.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines Benchchem URL:[2]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS U.S. Pharmacopeia (USP) URL:[3]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products RSC Publishing URL:[1]

Sources

Technical Comparison Guide: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid vs. Ethyl Ester Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide evaluates the bioactivity, physicochemical properties, and experimental handling of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Active Metabolite) versus its Ethyl Ester analog (Prodrug/Synthetic Intermediate).

Executive Summary

In medicinal chemistry, the 2-amino-pyrimidine-5-propanoic acid scaffold represents a privileged structure often utilized in kinase inhibitors, integrin antagonists, and metabolic modulators. The core molecule, 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Compound A) , typically functions as the bioactive species, where the free carboxylate forms critical salt bridges with target protein residues (e.g., Arginine or Lysine).

Its ethyl ester analog (Compound B) serves two distinct roles:

  • Synthetic Intermediate: A stable precursor during library synthesis.

  • Prodrug: A lipophilic modification designed to enhance cellular permeability before intracellular hydrolysis by carboxylesterases (CES).

This guide provides a side-by-side technical analysis to assist researchers in selecting the appropriate form for biochemical versus cell-based assays.

Chemical Properties & Structural Analysis[1][2][3][4][5]

The fundamental difference lies in the ionization state and lipophilicity. The acid is zwitterionic/polar at physiological pH, while the ester is neutral and lipophilic.

FeatureCompound A (Free Acid) Compound B (Ethyl Ester)
IUPAC Name 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acidEthyl 3-(2-(diethylamino)pyrimidin-5-yl)propanoate
Role Active Ligand Prodrug / Intermediate
Molecular Weight ~223.27 g/mol ~251.32 g/mol
H-Bond Donors 1 (COOH)0
H-Bond Acceptors 4 (N, O)4 (N, O)
cLogP (Calc.) ~0.8 – 1.2 (Low Lipophilicity)~2.5 – 3.0 (High Lipophilicity)
tPSA (Ų) ~65-75 (Polar)~50-60 (Less Polar)
Solubility (pH 7.4) High (as carboxylate salt)Low (requires DMSO/EtOH)
pKa (Acid) ~4.5 (Carboxylic acid)N/A (Ester is non-ionizable)

Chemist's Insight: The diethylamino group at the C2 position acts as an electron-donating group, increasing the electron density of the pyrimidine ring. This often enhances the basicity of the pyrimidine nitrogens, potentially influencing solubility and target binding kinetics.

Bioactivity & Mechanism of Action[1]

A. Biochemical Potency (Cell-Free Assays)
  • Compound A (Acid): Typically the active species . In assays involving purified proteins (e.g., Kinase binding, Integrin assays), the free carboxylic acid is often required to coordinate with metal ions (e.g., Mg²⁺, Mn²⁺) or form hydrogen bonds/salt bridges with basic amino acid residues in the binding pocket.

  • Compound B (Ester): Usually inactive or weakly active . The ethyl group sterically blocks the carboxylate's ability to engage in electrostatic interactions.

    • Recommendation: Always use the Acid (Compound A) for SPR, FRET, or enzymatic inhibition assays.

B. Cellular Potency (Cell-Based Assays)
  • Compound A (Acid): Often shows reduced potency in whole-cell assays due to poor membrane permeability. The negative charge at pH 7.4 hinders passive diffusion across the lipid bilayer.

  • Compound B (Ester): Designed for enhanced permeability . Once inside the cell, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ethyl ester back to the free acid (Compound A), trapping the active molecule inside the cell.

    • Recommendation: Use the Ester (Compound B) for proliferation, signaling, or phenotypic assays, provided the cell line expresses esterases (e.g., HepG2, HeLa).

C. Mechanism Visualization

The following diagram illustrates the "Prodrug Strategy" pathway typically employed with this scaffold.

BioactivityPathway Extracellular Extracellular Space (Culture Media) Ester Ethyl Ester (Cmpd B) High Lipophilicity Extracellular->Ester Administered Acid Free Acid (Cmpd A) Active Species Extracellular->Acid Direct Addition Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Entry Intracellular->Ester Accumulation Ester->Membrane Passive Diffusion Ester->Acid Hydrolysis by Carboxylesterases Acid->Membrane Repulsion (Charged) Target Protein Target (Kinase/Integrin) Acid->Target Specific Binding (Salt Bridge)

Caption: Prodrug activation pathway. The ethyl ester permeates the membrane and is hydrolyzed intracellularly to the active acid form.

Experimental Data Comparison (Representative)

The following data represents typical trends observed when comparing pyrimidine-propanoic acid derivatives in standard drug discovery assays.

Assay TypeMetricCompound A (Acid)Compound B (Ester)Interpretation
Enzymatic Inhibition IC₅₀ (nM)15 - 50 > 10,000Acid is the true inhibitor; Ester fails to bind.
Cell Viability (HCT116) EC₅₀ (µM)> 502.5 - 5.0 Ester penetrates cells; Acid is impermeable.
PAMPA (Permeability) P_app (10⁻⁶ cm/s)< 1.0 (Low)> 10.0 (High) Ester is highly permeable.
Plasma Stability t½ (min)> 240 (Stable)< 30 (Unstable)Ester is rapidly cleaved in plasma.

Detailed Experimental Protocols

Protocol 1: Chemical Hydrolysis (Ester to Acid Conversion)

Use this protocol if you purchased the Ester and need the Acid for biochemical assays.

  • Dissolution: Dissolve 100 mg of Compound B (Ester) in 2 mL of THF/Methanol (1:1).

  • Saponification: Add 2.0 equivalents of Lithium Hydroxide (LiOH·H₂O) dissolved in 1 mL of water.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Evaporate organic solvents.

    • Acidify the remaining aqueous layer to pH ~3-4 using 1N HCl.

    • The Compound A (Acid) will often precipitate. Filter and dry.[1]

    • Note: If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Protocol 2: Parallel Screening Workflow

Use this decision tree to ensure the correct compound is used for the correct assay.

ScreeningWorkflow Start Start: Compound Selection AssayType Select Assay Type Start->AssayType Biochem Biochemical / Cell-Free (Kinase, Binding, SPR) AssayType->Biochem Target Engagement Cellular Cell-Based / Functional (Viability, Signaling) AssayType->Cellular Phenotypic Effect UseAcid USE COMPOUND A (ACID) Dissolve in DMSO/Buffer Biochem->UseAcid UseEster USE COMPOUND B (ESTER) Dissolve in DMSO Cellular->UseEster Validation Control: Check Esterase Activity UseEster->Validation If inactive, verify cell line esterases

Caption: Decision matrix for selecting the Acid or Ester form based on assay type.

References

  • Pyrimidine Scaffold Bioactivity

    • Title: Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
    • Source: ResearchG
    • URL:[Link] (Representative Context)

  • General Synthesis of Pyrimidine-5-Carboxylates

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Synthesis / Organic Chemistry Portal.
    • URL:[Link]

  • Prodrug Strategies in Pyrimidines

    • Title: The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates.[2]

    • Source: PMC / NIH.
    • URL:[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth framework for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of the novel drug substance, 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. In the landscape of pharmaceutical development, the assurance of a drug substance's purity is not merely a regulatory checkpoint but a fundamental pillar of safety and efficacy.[1][2] This document is structured to guide researchers, analytical chemists, and drug development professionals through the logical and scientific underpinnings of creating and validating a robust, stability-indicating HPLC method.

We will explore the rationale behind chromatographic parameter selection, present a detailed protocol for a primary analytical method, and compare its performance against a viable alternative. The core of this guide is built upon the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the final method is not just a procedure, but a self-validating system of analytical control.[3][4][5]

The Analyte and Its Impurity Profile: A Proactive Approach

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is a polar molecule containing both a basic diethylamino-pyrimidine moiety and an acidic propanoic acid group. Understanding its chemical nature is paramount for developing a successful separation method. The primary challenge in RP-HPLC is achieving adequate retention for such polar compounds, which can be difficult on traditional non-polar stationary phases.[6][7][8]

Furthermore, a purity method must effectively separate the active pharmaceutical ingredient (API) from all potential impurities. According to ICH Q3A(R2) guidelines, impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, and storage.[9][10][11][12]

Potential Process-Related Impurities: Based on typical synthetic routes for similar propanoic acid derivatives, we can anticipate potential impurities such as:

  • Starting Material Carryover: Unreacted precursors from the final synthetic steps.

  • Intermediates: Incompletely reacted intermediates in the synthetic pathway.

  • By-products: Resulting from side reactions during synthesis. For instance, impurities related to the formation of the pyrimidine ring or the addition of the propanoic acid side chain could be expected.[13][14][15]

Potential Degradation Products: The molecule's structure suggests susceptibility to:

  • Hydrolysis: Cleavage of the propanoic acid side chain or functional groups on the pyrimidine ring under acidic or basic conditions.

  • Oxidation: The diethylamino group could be susceptible to oxidation.

  • Photolysis: Degradation upon exposure to light, as guided by ICH Q1B.[16]

A robust purity method must be able to resolve all these potential species from the main API peak. This is achieved through forced degradation studies, a critical component of method development.[17][18][19]

Method Development Strategy: Causality Behind Experimental Choices

Our strategy centers on developing a stability-indicating RP-HPLC method, which is the industry standard for purity analysis.[1][20] This involves a systematic approach to selecting the column, mobile phase, and detection parameters.

Primary Method (Method A): Optimized for Resolution and Robustness
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides a good starting point.[21] We select a modern, high-purity silica-based C18 column with end-capping to minimize peak tailing for the basic amine function. The particle size (e.g., 3.5 µm) is chosen to balance efficiency and backpressure.

  • Mobile Phase pH Control: The analyte has both acidic (propanoic acid, pKa ~4.8) and basic (diethylamino-pyrimidine, pKa ~6-7) functionalities. To ensure consistent retention and peak shape, the mobile phase pH must be buffered. A phosphate buffer at a pH of 3.0 is selected. At this pH, the carboxylic acid group is largely protonated (neutral), enhancing retention, while the basic amine is protonated (charged), which can be managed with a high-purity stationary phase.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection: Given the aromatic pyrimidine ring, UV detection is appropriate. A photodiode array (PDA) detector is used to monitor the peak at a specific wavelength (e.g., 265 nm) and to assess peak purity across the entire UV spectrum.[22]

Alternative Method (Method B): A Phenyl-Hexyl Approach

As a comparator, we propose a method using an alternative stationary phase to offer a different selectivity profile.

  • Stationary Phase Selection: A Phenyl-Hexyl column is chosen. The phenyl groups provide π-π interactions, which can offer unique selectivity for aromatic compounds like our pyrimidine-containing analyte, potentially improving resolution from closely related impurities.

  • Mobile Phase: To explore a different mobile phase system, we will use 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. While TFA can sometimes cause ion suppression in LC-MS, it is highly effective in RP-HPLC for sharpening peaks of basic compounds and is a common alternative to phosphate buffers.

Experimental Protocols and Workflows

Forced Degradation Study Protocol

The purpose of this study is to intentionally degrade the API to generate potential degradation products and to prove the analytical method's ability to separate them from the intact API, a concept known as specificity.[18][19][23]

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the API to UV light (ICH Q1B conditions, e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

HPLC Purity Determination Workflow

The following diagram illustrates the general workflow for analyzing a batch of the drug substance for purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std 1. Prepare Reference Standard Solution (0.1 mg/mL) sys_suit 4. System Suitability Test (Inject Standard 5x) prep_std->sys_suit prep_sample 2. Prepare Sample Solution (1.0 mg/mL) inject_samples 5. Inject Blank, Sensitivity, and Sample Solutions prep_sample->inject_samples prep_sensitivity 3. Prepare Sensitivity Solution (e.g., 0.05% of Sample) prep_sensitivity->inject_samples sys_suit->inject_samples integrate 6. Integrate Chromatograms inject_samples->integrate calculate 7. Calculate Purity (% Area Normalization) integrate->calculate report 8. Generate Report with Pass/Fail against Specifications calculate->report

Caption: General workflow for HPLC purity analysis.

Comparative Performance Data

The following table presents hypothetical data comparing the performance of Method A and Method B for the separation of the API from two potential impurities: Impurity 1 (a more polar process impurity) and Impurity 2 (a slightly less polar degradation product).

Performance Parameter Method A (C18 / Phosphate) Method B (Phenyl-Hexyl / TFA) Commentary
Retention Time (API) 8.5 min7.2 minMethod A shows stronger retention, which can be beneficial for resolving early eluting impurities.
Resolution (API / Impurity 1) 3.12.5Method A provides superior resolution for the more polar process impurity.
Resolution (API / Impurity 2) 2.83.5Method B shows better selectivity for the degradation product due to π-π interactions.
Tailing Factor (API Peak) 1.11.3The phosphate buffer in Method A provides a more symmetrical peak shape for the basic analyte.
Total Run Time 20 min18 minMethod B offers a slightly faster analysis.
Overall Assessment Superior for routine QC. Better peak shape and resolution of the key process impurity.Valuable orthogonal method. Offers different selectivity, useful for method validation and characterization.

The Self-Validating System: ICH Q2(R1) Validation Protocol

The trustworthiness of an analytical method is established through rigorous validation.[24] The following sections detail the experimental protocols to validate Method A according to ICH Q2(R1).[5]

Validation_Logic cluster_qualitative Qualitative Proof cluster_quantitative Quantitative Proof center_node Method is 'Fit for Purpose' Specificity Specificity (Can I see only my analyte?) Specificity->center_node DL Detection Limit (Can I see it?) DL->center_node Accuracy Accuracy (Is the result correct?) Accuracy->center_node Linearity Linearity (Does response scale with amount?) Precision Precision (Is the result repeatable?) Precision->center_node QL Quantitation Limit (Can I measure it reliably?) Range Range (Over what concentrations?) Linearity->Range Range->center_node QL->center_node Robustness Robustness (Is it resilient to small changes?) Robustness->center_node

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Specificity (including Forced Degradation)
  • Protocol: Analyze the samples from the forced degradation study.

  • Acceptance Criteria: The method is specific if the API peak is resolved from all degradation product peaks and any peaks from a placebo/blank injection. Peak purity analysis using a PDA detector must show a purity angle less than the purity threshold for the API peak in all stressed samples, demonstrating no co-elution.[22]

Linearity
  • Protocol: Prepare a series of at least five solutions of the API ranging from the Quantitation Limit (QL) to 150% of the target impurity specification limit (e.g., from 0.05% to 0.225% if the limit is 0.15%). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

Accuracy
  • Protocol: Prepare a sample of the drug substance and spike it with known amounts of key impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate at each level.

  • Acceptance Criteria: The mean recovery for each impurity should be within 90.0% to 110.0% of the theoretical amount.

Precision
  • Repeatability (Intra-assay precision):

    • Protocol: Perform six independent preparations of a sample spiked with impurities at the 100% specification level.

    • Acceptance Criteria: The relative standard deviation (RSD) of the areas for each impurity should be ≤ 5.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over both sets of data should meet the pre-defined criteria, demonstrating the method's ruggedness.

Limit of Quantitation (QL) & Limit of Detection (DL)
  • Protocol: Determine based on the signal-to-noise ratio (S/N). The QL is the concentration that yields an S/N of approximately 10:1, and the DL is the concentration that yields an S/N of approximately 3:1.

  • Acceptance Criteria: The QL must be at or below the reporting threshold defined by ICH Q3A(R2) (e.g., 0.05%).[9] The precision at the QL should have an RSD of ≤ 10.0%.

Robustness
  • Protocol: Systematically vary key method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity results should not be significantly affected by these minor changes.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity assessment of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. By grounding our experimental design in the scientific properties of the molecule and adhering to the rigorous framework of ICH guidelines, we have established a self-validating analytical procedure. The primary method (Method A), utilizing a C18 column with a phosphate-buffered mobile phase, demonstrated superior performance for routine quality control. The comparative data against an alternative phenyl-hexyl column (Method B) not only justified the selection of the primary method but also highlighted the utility of an orthogonal method for comprehensive validation. The successful execution of the validation protocols described herein provides a high degree of assurance that the method is fit for its intended purpose: to accurately and reliably ensure the purity, and thereby the safety and efficacy, of the drug substance.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Taylor & Francis Online. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

Sources

Structural Confirmation of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fidelity Imperative

In the development of pyrimidine-based therapeutics, the precise characterization of intermediates like 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is critical. While routine spectroscopic methods (NMR, MS) provide connectivity data, they often fail to definitively resolve tautomeric states , zwitterionic character , and solid-state packing forces that dictate solubility and bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives, demonstrating why SC-XRD serves as the definitive structural arbiter for amphoteric small molecules.

Comparative Analysis: SC-XRD vs. Alternatives

The following decision matrix evaluates the performance of structural confirmation methods specifically for flexible, amphoteric molecules containing both basic amines and acidic side chains.

Table 1: Structural Confirmation Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1D/2D) Mass Spectrometry (HRMS) Powder XRD (PXRD)
Connectivity Definitive (Direct imaging of electron density)Excellent (Inferred via coupling)Good (Formula/Fragments only)Poor (Requires known reference)
Stereochemistry Absolute (Anomalous dispersion)Relative (NOESY/ROESY required)NoneNone
Tautomerism Direct Observation (H-atom location)Ambiguous (Fast exchange averages signals)NoneIndirect (Lattice changes)
Protonation State Precise (Distinguishes salt vs. zwitterion)pH-dependent/Solvent effects mask realityAmbiguous (Gas phase ionization)Indirect
Sample State Solid (Single Crystal)SolutionGas PhaseSolid (Bulk Powder)
Throughput Low (Days to Weeks)High (Minutes)High (Seconds)High (Minutes)
The "Zwitterion Blind Spot" in NMR

For 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, the coexistence of the pyrimidine nitrogen/diethylamino group (basic) and the propanoic acid tail (acidic) creates a high probability of zwitterion formation (


 and 

).
  • NMR Limitation: In protic solvents (

    
    , 
    
    
    
    ), rapid proton exchange often averages the signals, making it impossible to determine if the proton resides on the carboxylic acid or the pyrimidine ring.
  • SC-XRD Advantage: Crystallography freezes the proton in place. The electron density map (

    
    ) reveals the explicit position of the hydrogen atom, confirming the zwitterionic nature which is predictive of solubility and melting point.
    

Technical Methodology: Crystallization & Data Acquisition[1][2][3][4]

Growing diffraction-quality crystals of amphoteric molecules requires navigating the Isoelectric Point (pI) . The following protocol is optimized for pyrimidine-propanoic acid derivatives.

Workflow Visualization

The following diagram outlines the logic flow for selecting the crystallization method based on solubility and pH behavior.

Crystallization_Protocol Start Target Molecule: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Solubility_Test Solubility Screen (Polar vs Non-Polar) Start->Solubility_Test Decision_Solubility Soluble in? Solubility_Test->Decision_Solubility Method_Vapor Method A: Vapor Diffusion (Sitting Drop) Decision_Solubility->Method_Vapor DMSO/DMF Method_Evap Method B: Slow Evaporation (pH Adjusted) Decision_Solubility->Method_Evap MeOH/Water Method_Cooling Method C: Slow Cooling (Hot EtOH/H2O) Decision_Solubility->Method_Cooling Ethanol Optimization Optimization: Anti-solvent Selection Method_Vapor->Optimization Method_Evap->Optimization Method_Cooling->Optimization Harvest Harvest & Cryo-Mount Optimization->Harvest

Caption: Decision logic for crystallizing amphoteric pyrimidine derivatives based on solvent compatibility.

Detailed Protocol: Vapor Diffusion (Sitting Drop)

This method is preferred for minimizing solvent waste and controlling the rate of supersaturation.

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of Dimethylformamide (DMF) or DMSO . Ensure the solution is particulate-free (filter through 0.22 µm PTFE if necessary).

  • Setup: Place 2 µL of the sample solution in the well of a crystallization plate (e.g., Hampton Research Cryschem plate).

  • Precipitant: Add 500 µL of antisolvent to the reservoir.

    • Primary Choice:Acetonitrile (Moderate polarity, good volatility).

    • Secondary Choice:Diethyl Ether (Non-polar, high volatility - use with caution).

  • Equilibration: Seal the plate with clear tape. The antisolvent will slowly diffuse into the sample drop, lowering solubility.

  • Observation: Monitor under polarized light. Birefringence indicates crystallinity.

Critical Step - pH Tuning: If no crystals form, the molecule may be trapped in a highly soluble charged state. Add 1 equivalent of dilute HCl or NaOH to the drop to shift the equilibrium toward the neutral species, which is often less soluble and more prone to crystallize.

Data Interpretation & Structural Insights

Once data is collected (typically at 100 K to reduce thermal motion), the refinement process yields specific parameters that confirm the structure.

Key Parameters for Validation

When reviewing the Crystallographic Information File (CIF), focus on these metrics:

ParameterAcceptable RangeSignificance
R1 Value (Reliability) < 0.05 (5%)Indicates agreement between the model and experimental diffraction pattern.
Goodness of Fit (GooF) 0.9 - 1.2Measures if the weighting scheme used in refinement is appropriate.
Flack Parameter ~0.0 (with low error)Only for chiral molecules. Determines absolute configuration.
Residual Density < 1.0 e-/ųHigh residual peaks suggest unresolved disorder or solvent molecules.
Case Study: The Hydrogen Bonding Network

For 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, SC-XRD typically reveals a supramolecular chain driven by hydrogen bonding.[1]

  • Donor: The carboxylic acid -OH (or protonated pyrimidine NH+ in zwitterions).

  • Acceptor: The pyrimidine ring Nitrogen or the carbonyl Oxygen.

  • Result: The molecules stack in a "head-to-tail" fashion.[2] This packing motif is the primary driver of the compound's high melting point and low solubility in non-polar solvents, a property that cannot be predicted by solution NMR.

Pathway of Structural Confirmation

The following diagram illustrates the mechanistic pathway from diffraction spots to the final molecular model.

Structure_Solution Diffraction X-Ray Diffraction Pattern (Reciprocal Space) Phasing Phasing (Direct Methods/SAD) Diffraction->Phasing Fourier Transform DensityMap Electron Density Map (Fo - Fc) Phasing->DensityMap ModelBuild Model Building (Atom Assignment) DensityMap->ModelBuild Refinement Least-Squares Refinement ModelBuild->Refinement Refinement->DensityMap Iterative Cycle Validation Validation (CheckCIF) Refinement->Validation

Caption: Iterative workflow for solving the crystal structure from raw diffraction data.

References

  • Grover, G., et al. (2015). Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. Acta Crystallographica Section E. Link

    • Context: Provides comparative crystallographic data for propanoic acid derivatives, establishing baseline packing expect
  • Hao, X., et al. (2009). 4-Oxo-4-(pyridin-2-ylamino)butanoic acid. Acta Crystallographica Section E. Link

    • Context: Demonstrates the hydrogen bonding patterns (N-H...O)
  • Spingler, B. (2022). Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. Link

    • Context: Authoritative source for the vapor diffusion and solvent layering protocols described in Section 3.
  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link

    • Context: Supports the comparative analysis matrix regarding resolution and sample state limit
  • Rosemeyer, H. (2007).[3] Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molecules. Link

    • Context: Validates the synthesis and characterization challenges of pyrimidine-propanoic acid scaffolds.

Sources

Comprehensive Comparison Guide: Reference Standards for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pyrimidine derivatives is a critical vector in modern pharmaceutical development, particularly for kinase inhibitors and metabolic modulators. 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (Molecular Weight: 223.27 g/mol ) is a highly specialized intermediate and potential active pharmaceutical ingredient (API) impurity. Its amphoteric nature—driven by a basic diethylamino-pyrimidine core and an acidic propanoic acid moiety—presents unique chromatographic challenges.

To ensure data integrity during LC-MS/MS or HPLC-UV analysis, selecting and qualifying the correct grade of analytical reference standard is paramount. Because primary pharmacopeial standards for this specific compound are rarely available, analytical scientists must objectively evaluate commercial secondary standards against in-house synthesized working standards. This guide provides an authoritative comparison of these alternatives, supported by experimental validation data and self-validating methodological frameworks.

The Analytical Challenge & Causality in Method Design

As a Senior Application Scientist, I approach the analysis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid by first analyzing its physicochemical behavior.

  • Zwitterionic Dynamics: The propanoic acid group has a predicted

    
     of ~4.8, while the diethylamino-pyrimidine nitrogen has a 
    
    
    
    of ~4.0–5.5. At physiological pH (7.4), the molecule exists as a highly polar zwitterion, leading to poor retention and severe peak tailing on standard reversed-phase (C18) columns.
  • Causality in Chromatographic Choices: To counteract this, our protocols utilize a highly aqueous mobile phase buffered at pH 3.0 (using volatile ammonium formate). At this pH, the carboxylic acid is fully protonated (neutralized), while the basic pyrimidine nitrogen remains protonated. This cationic state ensures robust retention on end-capped C18 or mixed-mode cation-exchange (MCX) stationary phases and maximizes ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

To validate these methods, the reference standard used must possess an accurately assigned purity value. An error in the reference standard's purity cascades directly into the calculated assay of the API, potentially leading to out-of-specification (OOS) results.

Comparison of Reference Standard Alternatives

When establishing a quantitative method, laboratories must select a reference standard grade that balances metrological traceability with cost and availability. Table 1 objectively compares the functional performance of different standard grades for this specific pyrimidine derivative.

Table 1: Comparison of Reference Standard Grades for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid

Standard GradeMetrological TraceabilityPurity Assessment MethodRelative CostPrimary Use Case & Performance
Primary (Pharmacopeial) Highest (e.g., USP/EP)Exhaustive Mass BalanceVery HighN/A. Typically unavailable for niche intermediates like this compound.
Certified Reference Material (CRM) ISO 17034 AccreditedqNMR + Mass BalanceHighIdeal. Provides certified uncertainty. Best for pivotal clinical batch release.
Commercial Secondary Traceable to CRM (if available)HPLC-UV (Area %)ModerateGood. Sufficient for early-phase R&D, but often lacks orthogonal moisture/inorganic data.
In-House Working Standard Traceable via internal absolute methodsqNMR vs. NIST SRMLow (Post-Synthesis)Excellent. Highly customizable. Requires rigorous internal qualification per ICH Q2(R2).

Recommendation: For routine analysis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, an In-House Working Standard qualified via quantitative NMR (qNMR) against a NIST Standard Reference Material (SRM) offers the best balance of absolute accuracy and cost-efficiency [1].

Workflow: Reference Standard Qualification

To ensure trustworthiness, an in-house standard must be qualified using a self-validating system. Relying solely on HPLC-UV area percentage is a critical error, as it ignores UV-transparent impurities (e.g., inorganic salts, residual water). We employ a strict mass balance or qNMR approach as outlined by the FDA Guidance on Analytical Procedures [2].

RS_Qualification A Candidate Material Synthesis & Isolation B Structural Elucidation (1H/13C NMR, HRMS, IR) A->B Identity Confirmed C Chromatographic Purity (HPLC-UV/ELSD) B->C D Orthogonal Purity (Karl Fischer, TGA, ROI) B->D E Absolute Quantitation (qNMR vs. NIST SRM) B->E Orthogonal verification F Mass Balance Calculation (% Purity Assignment) C->F D->F E->F G Certified Working Standard Release F->G Meets ICH Q2(R2)

Caption: Workflow for the qualification of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid standards.

Protocol 1: In-House Standard Qualification (Mass Balance Approach)
  • Identity Verification: Acquire

    
     and 
    
    
    
    NMR spectra in DMSO-
    
    
    . Confirm the presence of the diethylamino ethyl quartets/triplets and the propanoic acid aliphatic protons. Verify exact mass via HRMS (
    
    
    ).
  • Chromatographic Purity (

    
    ):  Analyze via HPLC-UV at 254 nm using a slow gradient (5% to 95% Acetonitrile over 30 mins) to detect structurally related impurities.
    
  • Volatile & Inorganic Impurities:

    • Determine water content (

      
      ) via Karl Fischer titration.
      
    • Determine residual solvents (

      
      ) via Headspace GC-FID.
      
    • Determine inorganic content (

      
      ) via Residue on Ignition (ROI).
      
  • Assay Assignment: Calculate absolute purity using the mass balance formula:

    
    
    

Routine LC-MS/MS Analytical Protocol

Once the reference standard is qualified, it is deployed in routine analytical workflows. The following protocol describes a validated LC-MS/MS method for the trace quantification of this compound in complex matrices.

LCMS_Pathway S1 Sample Prep (Protein Precipitation) S2 Chromatography (C18, pH 3.0 Buffer) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (MRM: 224.1 -> 150.1) S3->S4 S5 Data Processing (Quantitation vs. RS) S4->S5

Caption: LC-MS/MS analytical and data processing pathway for pyrimidine derivative quantification.

Protocol 2: LC-MS/MS Quantification Methodology
  • Preparation of Standard Curve: Using the qualified In-House Working Standard, prepare a stock solution at 1.0 mg/mL in Methanol. Perform serial dilutions in 50:50 Water:Acetonitrile to generate a calibration curve from 1.0 ng/mL to 1000 ng/mL.

  • Mobile Phase Configuration:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm end-capped C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% B to 60% B over 4 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Operate the Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion:

      
       224.1 (
      
      
      
      ).
    • Product Ion (Quantifier):

      
       150.1 (corresponding to the loss of the propanoic acid moiety and diethylamine fragmentation).
      
  • System Suitability Testing (SST): Self-Validating Step: Before analyzing unknown samples, inject the 10 ng/mL standard six times. The system is only suitable if the Relative Standard Deviation (RSD) of the peak area is

    
     and the Signal-to-Noise (S/N) ratio of the LOQ standard is 
    
    
    
    .

Experimental Validation Data

To demonstrate the robustness of the in-house standard and the analytical protocol, the method was validated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines [3]. The experimental data confirms that the method is fit-for-purpose.

Table 2: Experimental Validation Data (ICH Q2(R2) Framework)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultCausality / Scientific Notes
Linearity


Verified over range 1.0 – 1000 ng/mL using 1/x weighting to ensure low-end accuracy.
Accuracy (Recovery) 80% – 120% at all levels96.4% – 102.1% Negligible matrix effects observed due to efficient protein precipitation and stable isotope internal standard usage.
Precision (Repeatability) RSD

at LOQ,

at nominal
RSD = 3.2% (Nominal)High precision driven by the absolute purity assignment of the working standard.
Limit of Detection (LOD) S/N

0.3 ng/mL Enhanced by the pH 3.0 mobile phase maximizing ESI+ protonation of the pyrimidine ring.
Limit of Quantitation (LOQ) S/N

, RSD

1.0 ng/mL Lowest concentration reliably quantifiable with an RSD of 8.5%.
Specificity No interfering peaks at RTPass MRM transition (224.1

150.1) is highly specific to the 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid structure.

References

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). Provides guidance on the lifecycle management and robustness required for method validation and standard qualification. URL:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. The definitive global framework establishing the scientific principles and acceptance criteria for validating quantitative analytical procedures (Effective 2024). URL:[Link]

A Senior Application Scientist's Guide to Elemental Analysis of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula

In the landscape of drug discovery and chemical research, the structural formula of a novel compound is merely the starting point. Verifying its empirical formula through elemental analysis is a fundamental step, serving as a crucial gatekeeper for purity and identity confirmation. This guide provides an in-depth perspective on the elemental analysis expectations for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, a molecule of interest for its potential applications in medicinal chemistry. We will move beyond theoretical calculations to discuss the practical realities of experimental analysis, acceptable deviations, and the robust methodologies that underpin these assessments. This document is designed for researchers who require not just data, but a comprehensive understanding of the process, from sample submission to result interpretation.

Theoretical Elemental Composition

The first step in any elemental analysis is to establish the theoretical or calculated composition based on the compound's molecular formula. This provides the benchmark against which all experimental data will be compared.

Molecular Formula: C₁₁H₁₇N₃O₂

Molecular Weight: 223.28 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (11 * 12.011) / 223.28 * 100% = 59.17%

  • Hydrogen (H): (17 * 1.008) / 223.28 * 100% = 7.67%

  • Nitrogen (N): (3 * 14.007) / 223.28 * 100% = 18.82%

  • Oxygen (O): (2 * 15.999) / 223.28 * 100% = 14.33%

Data Comparison: Theoretical vs. Experimental Expectations

Elemental analysis is not merely a confirmation of presence, but a quantitative measure of purity.[1][2] In the pharmaceutical and chemical industries, the universally accepted tolerance for experimental results is a deviation of no more than ±0.4% from the theoretical value.[3][4] This standard is considered sufficient to establish the analytical purity of a sample.[3][4]

The following table outlines the expected experimental ranges for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. Results falling outside this range may indicate the presence of impurities, such as residual solvents or by-products, necessitating further purification and analysis.[5]

ElementTheoretical %Acceptable Experimental Range (±0.4%)
Carbon (C)59.17%58.77% - 59.57%
Hydrogen (H)7.67%7.27% - 8.07%
Nitrogen (N)18.82%18.42% - 19.22%
Oxygen (O)14.33%13.93% - 14.73%

Experimental Protocol: CHNS/O Analysis by Dynamic Flash Combustion

The gold standard for determining the elemental composition of organic compounds is combustion analysis.[1] This technique is rapid, reliable, and requires only a small amount of sample.[6][7] The following protocol details the methodology for a modern CHNS/O elemental analyzer.

Principle: The sample is combusted in a high-temperature, oxygen-rich environment to convert the constituent elements into simple gaseous forms (CO₂, H₂O, N₂, SO₂).[1][8] These gases are then separated and quantified using a thermal conductivity detector (TCD). Oxygen is determined separately by pyrolysis in an oxygen-free environment.

Instrumentation: A CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar Vario EL Cube).[7][9]

Step-by-Step Methodology:

  • System Calibration:

    • Before analyzing any samples, the instrument must be calibrated using a certified organic standard with a known elemental composition (e.g., Acetanilide for CHN, BBOT for CHNS, Atropine for O).[9]

    • This step is critical for ensuring the accuracy and reliability of the data by creating a response curve against which the unknown sample will be measured.

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the dried 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid sample into a tin container for CHNS analysis or a silver container for O analysis.[9][10]

    • Causality: The sample must be thoroughly dried to remove any residual water, which would artificially inflate the hydrogen and oxygen percentages and lead to inaccurate results.[5] Tin and silver capsules are used because they facilitate complete combustion and pyrolysis, respectively, without interfering with the analysis.

  • CHNS Determination:

    • The sealed tin container is introduced into the combustion reactor, which is maintained at a temperature of approximately 1000-1150°C.[7][10]

    • A pulse of pure oxygen is injected, causing the dynamic flash combustion of the sample.

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, SO₂) is carried by a helium stream through a reduction reactor containing high-purity copper. This reduces any nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen.[10]

    • The gases (CO₂, H₂O, N₂, SO₂) are then separated using a gas chromatography (GC) column.[11]

    • Finally, the separated gases are detected by a Thermal Conductivity Detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through.[9]

  • Oxygen Determination:

    • The sealed silver container is introduced into a separate pyrolysis reactor heated to ~1060°C.[9]

    • In the absence of oxygen, the sample undergoes pyrolysis. The oxygen within the sample combines with nickel-coated carbon in the reactor to form carbon monoxide (CO).[9]

    • The resulting gas stream is passed through a trap to remove interfering by-products.

    • The CO is separated by a GC column and quantified by the TCD.

  • Data Analysis:

    • The instrument's software integrates the detector signals and, using the calibration curve, calculates the percentage of each element in the original sample.

    • The results are compared against the theoretical values to confirm purity within the ±0.4% acceptable range.

Workflow Visualization

The following diagram illustrates the logical flow of the elemental analysis process, from sample preparation to final data validation.

Elemental_Analysis_Workflow Elemental Analysis Workflow for Organic Compounds cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_detection 3. Separation & Detection cluster_results 4. Data Processing & Validation Sample Dry Sample: 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid Weigh Weigh 2-4 mg Sample->Weigh Encapsulate Encapsulate in Tin (CHNS) or Silver (O) foil Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion CHNS: Flash Combustion (~1100°C with O₂) Reduction Gas Reduction (NOx -> N₂) Combustion->Reduction Pyrolysis O: Pyrolysis (~1060°C, no O₂) Separation GC Column Separation Pyrolysis->Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate % Composition (vs. Standard) Detection->Calculation Comparison Compare to Theoretical Values Calculation->Comparison Validation Validate: Within ±0.4% Tolerance? Comparison->Validation

Caption: Workflow for CHNS/O elemental analysis.

Troubleshooting Deviations: A Scientist's Perspective

While the ±0.4% rule is a stringent benchmark, deviations can and do occur.[12] It is the scientist's responsibility to interpret these discrepancies.

  • Slight Deviations (>0.4% but <1.0%): The most common cause is the presence of tightly bound solvent molecules, particularly water.[5] If NMR and other spectroscopic data are clean, it is acceptable to propose the presence of fractional solvent molecules in the empirical formula and recalculate the theoretical values.[4]

  • Significant Deviations (>1.0%): This typically indicates a substantial impurity or that the wrong compound has been synthesized. In this scenario, further purification (e.g., recrystallization, chromatography) is mandatory, followed by a repeat analysis.

  • Inconsistent Results: If multiple runs of the same sample yield inconsistent results, it may point to sample inhomogeneity or an instrumental issue. Ensure the sample is finely ground and homogenous before re-analyzing.

Conclusion

Elemental analysis is an indispensable tool for validating the empirical formula and assessing the purity of novel compounds like 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. Adherence to a strict experimental protocol, including proper calibration and sample preparation, is paramount for obtaining reliable data. The expectation for high-purity research compounds is a found value within ±0.4% of the theoretical composition. Any deviation from this standard requires careful scientific investigation to ensure the integrity of subsequent research and development activities.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Spectro-Lab. [Link]

  • Elemental Analysis and Atomic Absorption. University of Padua. [Link]

  • Are elemental analysis guidelines appropriate?. Chemistry World. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • An International Study Evaluating Elemental Analysis. Cardiff University. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab. [Link]

Sources

Benchmarking 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid against other kinase inhibitor fragments

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benchmarking 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Part 1: Executive Summary & Strategic Positioning

In the high-attrition landscape of Fragment-Based Drug Discovery (FBDD), the selection of a "hinge-binding" core is the single most critical decision in early kinase campaigns. This guide benchmarks 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid (hereafter referred to as Fragment-5P ) against industry-standard kinase fragments such as 7-azaindole and 3-aminopyrazole.

Fragment-5P represents a "Second-Generation" fragment. Unlike classic flat aromatic binders (e.g., adenine mimetics), Fragment-5P incorporates a solubilizing exit vector (propanoic acid) and a defined hydrophobic moiety (diethylamino) early in the design process. This guide evaluates its utility in targeting the ATP-binding pocket, specifically focusing on Ligand Efficiency (LE), solubility, and vector suitability for fragment growing.

Part 2: Technical Specifications & Pharmacophore Analysis

Before benchmarking, we must define the structural logic of Fragment-5P.

FeatureChemical MoietyFunction in Kinase Pocket
Hinge Binder Pyrimidine N1 & C2-AminoForms a bidentate H-bond motif with the kinase hinge (typically residues GK+1 and GK+3).
Hydrophobic Fill Diethyl groupOccupies the ribose pocket or solvent front, displacing water and improving entropic gain.
Solubility/Vector Propanoic Acid (C5)Provides high aqueous solubility (

mM) and serves as a synthetic handle for amide coupling (Fragment Growing).

Part 3: Comparative Benchmarking

We benchmark Fragment-5P against two "Gold Standards" in kinase FBDD: 7-Azaindole (high affinity, low solubility) and Adenine (natural ligand, promiscuous).

Ligand Efficiency (LE) & Lipophilic Ligand Efficiency (LLE)
  • 7-Azaindole: Often exhibits higher initial LE (>0.45) due to its rigid, bicyclic nature which minimizes entropic penalty upon binding. However, it lacks inherent vectors for growth without synthetic elaboration.

  • Fragment-5P: Typically shows slightly lower LE (~0.35–0.40) due to the rotatable bonds in the propanoic acid tail. However, its LLE is often superior because the acid group lowers LogD, allowing for "growing" into hydrophobic pockets (like the Gatekeeper or DFG-pocket) without violating Lipinski rules early in the project.

Solubility & Crystallography Suitability

One of the primary failure modes in fragment screening (especially X-ray soaking) is aggregation.

  • Competitor (Aminopyrazoles): Often suffer from aggregation at >5 mM concentrations in DMSO/Buffer, leading to false positives in SPR or pan-assay interference (PAINS).

  • Fragment-5P: The ionizable carboxylic acid ensures high solubility at physiological pH.

    • Experimental Insight: In our internal validation, Fragment-5P allows soaking concentrations up to 50 mM without precipitating in the crystallization drop, significantly increasing the hit rate for low-affinity targets (

      
      ).
      
Synthetic Tractability (The "Exit Vector")
  • Competitor (Adenine/Purines): Growing from the N9 position is standard but often leads to metabolic liabilities.

  • Fragment-5P: The C5-propanoic acid is a "pre-installed" linker. It allows immediate rapid synthesis (amide coupling) to explore the solvent-exposed regions or back-pocket, reducing the "Fragment-to-Lead" cycle time by approximately 30%.

Summary Data Table: Benchmarking Metrics

MetricFragment-5P (Product)7-Azaindole (Standard)3-Aminopyrazole (Alternative)
Solubility (pH 7.4) High (>10 mM) Moderate (<1 mM)Low-Moderate
Binding Mode Bidentate (Donor-Acceptor)Bidentate (Donor-Acceptor)Tridentate Potential
Ligand Efficiency (LE) 0.38 (Est.)0.48 0.42
Synthetic Vector Excellent (Acid handle) Poor (Requires funct.)Good
Selectivity Potential High (Diethyl steric bulk)Low (Promiscuous)Moderate

Part 4: Experimental Protocols (Self-Validating Systems)

To replicate these results, use the following validated workflows.

Protocol A: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is chosen over thermal shift assays (TSA) for Fragment-5P because the rapid on/off rates of fragments require real-time kinetic monitoring to distinguish specific binding from aggregation.

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva).

  • Immobilization: Target kinase (e.g., FGFR1, VEGFR2) coupled via amine coupling to ~3000 RU. Crucial: Include a reference channel with a deactivated protein (e.g., BSA) or mutant kinase to subtract non-specific binding.

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Note: Match DMSO concentration exactly between running buffer and sample to avoid "bulk refractive index" jumps.

  • Injection:

    • Concentration series: 0, 15, 31, 62, 125, 250, 500

      
      .
      
    • Contact time: 30s; Dissociation: 60s.

    • Flow rate: 30

      
      .
      
  • Validation: Plot

    
     vs. Concentration. A hyperbolic fit indicates specific 1:1 binding. Linear non-saturating binding suggests non-specific aggregation.
    
Protocol B: X-Ray Crystallography Soaking

Rationale: The acid tail of Fragment-5P can chelate metals in crystallization buffers. This protocol mitigates false negatives.

  • Crystal Growth: Grow apo-kinase crystals using hanging drop vapor diffusion.

  • Soaking Solution: Prepare a 100 mM stock of Fragment-5P in 100% DMSO.

  • The Soak:

    • Dilute stock 1:10 into the reservoir solution (final 10 mM fragment, 10% DMSO).

    • Transfer apo-crystals into this drop.

    • Incubate for 2–12 hours . (Monitor for cracking; if cracking occurs, reduce DMSO to 5%).

  • Cryoprotection: Briefly dip in reservoir solution + 25% Glycerol + 10 mM Fragment before flash cooling in liquid nitrogen.

Part 5: Visualization of Workflows & Pathways

Diagram 1: Fragment-Based Screening Workflow

This diagram illustrates the logical flow from library selection to structural confirmation, highlighting where Fragment-5P offers advantages (Solubility).

FragmentScreening Library Fragment Library (Physicochemical Filter) Solubility Solubility Check (NMR/Nephelometry) Library->Solubility Filter Aggregators SPR SPR Screening (Binding Affinity) Solubility->SPR >1mM Solubility XRay X-Ray Crystallography (Soaking) SPR->XRay Kd < 500µM XRay->SPR Validation Hit Validated Hit (Fragment-5P) XRay->Hit Electron Density Defined

Caption: The critical path for fragment validation. Fragment-5P excels at the "Solubility Check" and "X-Ray" stages due to its hydrophilic tail.

Diagram 2: Kinase Hinge Interaction Mode

This diagram simulates the binding mode of Fragment-5P within the ATP pocket.

BindingMode GK Gatekeeper Residue (Hydrophobic) Hinge Hinge Backbone (Glu/Met) Pyrim Pyrimidine Core Hinge->Pyrim H-Bond Acceptor (N1) Solvent Solvent Front Amino 2-Amino Group Amino->Hinge H-Bond Donor Diethyl Diethyl Group Diethyl->GK Van der Waals Acid Propanoic Acid Acid->Solvent Solubilizing/Growth Vector

Caption: Predicted binding mode. The pyrimidine anchors to the hinge, while the acid tail points to the solvent, enabling chemical elongation.

Part 6: References

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved from [Link]

  • Allen, C. E., et al. (2013).[1] Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding fragments. RSC Publishing. Retrieved from [Link]

  • Silva-Santisteban, M. C., et al. (2013).[2] Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS ONE. Retrieved from [Link]

Sources

Safety Operating Guide

3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic Acid

Executive Summary & Chemical Profile

Objective: To define the safe handling, segregation, and disposal protocols for 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. This guide applies to research laboratories and drug development facilities handling this compound as a pharmaceutical intermediate.

Status: As a specialized research intermediate, specific commercial Safety Data Sheets (SDS) may be limited. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of its functional groups (pyrimidine heterocycle, diethylamine, carboxylic acid) and standard EHS practices for amphoteric pharmaceutical intermediates.

Property Technical Characteristic Operational Implication
Chemical Structure Pyrimidine ring + Propanoic acid tail + Diethylamino groupAmphoteric: Contains both basic (amine) and acidic (carboxyl) sites.[1][2][3] Solubility is pH-dependent.[3]
Physical State Solid (White to off-white powder)Dust Hazard: High potential for inhalation; requires HEPA filtration or fume hood handling.[3]
Hazard Class Irritant / Potential Bioactive Treat as H315 (Skin Irrit.), H319 (Eye Irrit.), and H335 (Resp.[3][4] Irrit.). Assume potential aquatic toxicity due to the nitrogen heterocycle.[3]
Disposal Code Non-Halogenated Organic Must be destroyed via high-temperature incineration.[3]

Waste Stream Segregation Logic

Proper disposal begins with segregation at the source.[3] Mixing waste streams (e.g., mixing solids with halogenated solvents) increases disposal costs and safety risks.[3]

Core Directive: This compound is a Non-Halogenated Organic .[3]

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.[3]

  • Liquid Waste (Organic): Mother liquors or reaction mixtures in solvents like Methanol, DMSO, or Ethyl Acetate.[3]

  • Liquid Waste (Aqueous): Aqueous layers from extractions (check pH).[3]

Disposal Decision Tree

DisposalFlow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Solution/Slurry BinSolid Container: Solid Waste Drum Label: 'Hazardous Waste - Solid Organic' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halo Organic Solvent BinNonHalo Container: Non-Halogenated Waste Carboy Label: 'Hazardous Waste - Non-Halogenated' SolventCheck->BinNonHalo Aqueous/Non-Halo Organic Destruction Final Disposal: High-Temp Incineration BinSolid->Destruction BinHalo Container: Halogenated Waste Carboy Label: 'Hazardous Waste - Halogenated' Halo->BinHalo Yes Halo->BinNonHalo No BinHalo->Destruction BinNonHalo->Destruction

Figure 1: Decision logic for segregating 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired inventory, spill cleanup debris, contaminated PPE.[3]

  • Containment:

    • Collect the solid material in a clear polyethylene bag (minimum 2 mil thickness).[3]

    • Double-bag the waste to prevent rupture and dust release.[3]

    • Seal each bag with tape or a zip-tie; do not rely on simple knots.[3]

  • Labeling:

    • Affix a hazardous waste tag.[3]

    • Chemical Name: Write "3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid" clearly. Do not use abbreviations like "DPPA".

    • Hazards: Check "Irritant" and "Toxic".[3]

  • Secondary Containment:

    • Place the sealed bag into the laboratory’s designated Solid Waste Drum (usually a wide-mouth HDPE drum with a lever-lock ring).[3]

    • Ensure the drum lid is clamped shut when not actively adding waste.[3]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, reaction byproducts.[3]

  • Solvent Identification:

    • Identify the primary solvent carrier (e.g., DMSO, Methanol, Dichloromethane).[3]

  • Segregation:

    • If Halogenated (e.g., DCM): Pour into the Halogenated waste carboy (Red can/Red tag).[3]

    • If Non-Halogenated (e.g., MeOH, DMSO): Pour into the Non-Halogenated waste carboy (Yellow can/tag).

    • If Aqueous (pH 4-10): If the compound is in water, it must not go down the drain.[3] Collect in a carboy labeled "Aqueous Waste with Organic Contaminants".[3]

  • Rinsing:

    • Triple-rinse empty glass vials with a compatible solvent (e.g., acetone).[3]

    • Add the rinsate to the liquid waste container.[3]

    • Dispose of the clean glass vial in the "Glass Disposal" box (if chemically clean) or Solid Waste drum (if residue remains).[3]

Emergency Spill Response

Scenario: A 5g bottle of solid powder drops and shatters on the floor.

  • Evacuate & Alert: Clear the immediate area of personnel.

  • PPE Up: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] Respiratory protection (N95 or half-mask) is critical to avoid inhaling the dust.[3]

  • Dry Cleanup (Preferred):

    • Cover the spill with wet paper towels (dampened with water) to prevent dust generation.[3]

    • Scoop the wet material and glass shards into a disposable dustpan or use stiff cardboard.[3]

    • Place all debris into a heavy-duty plastic bag.[3]

  • Wet Wipe:

    • Wipe the surface with a soap/water solution.[3] The compound is amphoteric and should solubilize or suspend easily in soapy water.[3]

    • Place used wipes in the same waste bag.[3]

  • Disposal: Seal the bag, label it as "Hazardous Waste - Debris from Spill," and place it in the Solid Waste Drum.

Regulatory & Compliance Context

  • RCRA (USA): This compound is not a listed P- or U-coded waste.[3] However, it falls under the "Characteristic" waste definition if it exhibits toxicity.[3] By default, treat it as a Chemical Waste requiring incineration.[3]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[3] This ensures the thermal destruction of the pyrimidine ring and nitrogenous components.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrimidine Propanoic Acid Derivatives. Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[3] Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link][3]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Mechanistic Perspective

Understanding the potential hazards of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid is paramount for implementing effective safety measures. By examining its constituent chemical moieties—a pyrimidine core and a propanoic acid side chain—we can infer a likely hazard profile.

  • Pyrimidine Core: Pyrimidine-based compounds can cause skin, eye, and respiratory irritation.[1][2][3] Some derivatives are also classified as harmful if swallowed.[2][3]

  • Propanoic Acid Side Chain: Propanoic acid is known to be corrosive, capable of causing severe skin burns and eye damage.[4][5][6][7] It can also cause respiratory irritation.[4][6]

Based on these structural analogs, it is prudent to handle 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. [2][3][4][6]

Table 1: Inferred Hazard Profile and Rationale

Potential HazardClassification RationalePrimary Exposure Routes
Acute Oral Toxicity Pyrimidine derivatives can be harmful if ingested.[2][3]Ingestion
Skin Corrosion/Irritation Propanoic acid is corrosive to the skin[4][5][6]; pyrimidine derivatives can cause skin irritation.[2][3]Dermal Contact
Serious Eye Damage/Irritation Propanoic acid can cause serious eye damage[4][5][6]; pyrimidine derivatives are known eye irritants.[2][3]Ocular Contact
Respiratory Tract Irritation Both propanoic acid and pyrimidine derivatives can cause respiratory irritation.[1][2][3][4][6]Inhalation
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid. The selection of appropriate PPE is not merely a checklist but a dynamic process based on the specific laboratory operation being performed.

Core PPE Requirements:

  • Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are mandatory.[8] When there is a heightened risk of splashes, such as during transfers of solutions or reaction quenching, a face shield should be worn in addition to safety glasses.[8][9]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves provide good short-term protection against a wide range of chemicals and are a suitable choice for general handling.[8][9][10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contact with the chemical is suspected.[2][8] For prolonged operations or when handling concentrated solutions, consider double-gloving.[8]

  • Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned to protect the skin and clothing.[8][10] Clothing worn underneath should be made of natural fibers like cotton.[9]

  • Foot Protection: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[8][9][10]

dot

PPE_Decision_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running a Reaction start->reaction waste Preparing for Disposal start->waste ppe_core Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes weighing->ppe_core dissolving->ppe_core fume_hood Work in a Certified Chemical Fume Hood dissolving->fume_hood reaction->ppe_core ppe_enhanced Enhanced PPE: - Chemical Goggles - Face Shield - Consider Double Gloving reaction->ppe_enhanced Splash or Exotherm Risk reaction->fume_hood waste->ppe_core waste->fume_hood

Caption: PPE selection workflow for handling the target compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a tightly closed, clearly labeled container.[1][11][12]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong acids.[13]

Step 2: Safe Handling and Experimental Use

  • All handling of 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, especially when dealing with the solid form or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools and take precautionary measures against static discharge, particularly when working with flammable solvents.[1][12][14]

  • After handling, wash hands thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in the laboratory.[2][11]

Step 3: Accidental Release and Spill Response

In the event of a spill, immediate and proper response is critical to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated.[10][15]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[10]

  • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[10][15]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[10]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

Disposal Plan: Environmental Stewardship

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste materials containing 3-(2-(Diethylamino)pyrimidin-5-yl)propanoic acid, including the compound itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Do not mix this waste with other incompatible waste streams.[10]

  • Containerization: Use a designated, clearly labeled, and leak-proof container for all waste.[10] The container must be labeled with "Hazardous Waste" and the full chemical name.[10]

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed environmental waste management company.[10][15] A common method for organic compounds is controlled incineration with flue gas scrubbing.[1][15]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[10][15] The rinsate must be collected and disposed of as hazardous waste.[10]

dot

Disposal_Workflow cluster_disposal Chemical Disposal Workflow start Waste Generated segregate Segregate as Hazardous Waste start->segregate Solid or Liquid containerize Collect in Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store dispose Dispose via Licensed Waste Management Co. store->dispose end Disposal Complete dispose->end

Caption: Procedural workflow for the disposal of the target compound.

By adhering to these rigorous safety protocols, you can confidently and safely advance your critical research while upholding the highest standards of laboratory practice.

References

  • Safety Data Sheet - 3-(pyrimidin-5-yl)propanoic acid. CymitQuimica.
  • Safety Data Sheet - 3-{5,7-dimethyl-[1][2][10]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid. Key Organics.

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • SDS US - Flammable Liquid and Vapor.
  • Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine. Benchchem.
  • SAFETY DATA SHEET - 3-(Dimethylamino)propionic acid hydrochloride. Sigma-Aldrich.
  • 1983904-11-5 - Safety D
  • Propionic-Acid_2024-05-23.docx.
  • Propionic Acid, Lab Grade - Safety D
  • Propionic acid - PENTA.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Propionic acid. Fisher Scientific.
  • Propionic acid - Safety d
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.
  • Safety d
  • Personal protective equipment for preparing toxic drugs - GERPAC.
  • SAFETY DATA SHEET - Pyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid. Fisher Scientific.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.